molecular formula CrCuO B077196 Copper chromite CAS No. 12053-18-8

Copper chromite

Cat. No.: B077196
CAS No.: 12053-18-8
M. Wt: 131.54 g/mol
InChI Key: HFORGINKVIYNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper chromite is a highly valued heterogeneous catalyst, primarily composed of a mixture of copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃). Its principal research application lies in its exceptional efficacy in hydrogenation and dehydrogenation reactions. It is famously employed as a selective catalyst for the reduction of carbonyl groups, most notably in the Rosenmund-von Braun reaction for the synthesis of nitriles and, classically, in the high-yield hydrogenolysis of esters to primary alcohols. The mechanism of action is rooted in its surface chemistry, where copper and chromium ions in close proximity create active sites that facilitate the adsorption and activation of hydrogen molecules, enabling the transfer of hydrogen atoms to the substrate.

Properties

CAS No.

12053-18-8

Molecular Formula

CrCuO

Molecular Weight

131.54 g/mol

IUPAC Name

oxocopper;oxo(oxochromiooxy)chromium

InChI

InChI=1S/Cr.Cu.O

InChI Key

HFORGINKVIYNFC-UHFFFAOYSA-N

SMILES

O=[Cr]O[Cr]=O.O=[Cu].O=[Cu]

Canonical SMILES

[O].[Cr].[Cu]

Other CAS No.

12053-18-8

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Copper Chromite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Copper chromite is an inorganic compound that serves as a crucial catalyst in numerous industrial and laboratory-scale chemical reactions. Though often referred to by the general formula CuCr₂O₄, its stoichiometry can be complex, with other common forms including Cu₂Cr₂O₅ (also represented as 2CuO·Cr₂O₃).[1][2][3] It typically exists as a black or grayish-black powder and possesses a spinel crystal structure.[4][5] Developed initially by Lazier and Adkins, this catalyst is renowned for its high efficacy and selectivity, particularly in hydrogenation reactions.[3] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, details common experimental protocols for its synthesis and characterization, and discusses its applications, with a focus on providing actionable information for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a solid material whose physical characteristics are foundational to its application, particularly in heterogeneous catalysis. Its high density and thermal stability are advantageous for industrial processes operating under demanding conditions.

1.1. General and Structural Properties The compound typically appears as a black or greenish-black powder.[1] It adopts a tetragonally distorted spinel crystal structure, which is critical to its catalytic function.[2][4] this compound is insoluble in water and dilute acids, a property that facilitates its use as a solid catalyst that can be easily separated from liquid reaction mixtures.[4][6][7]

1.2. Magnetic Properties this compound is a noncollinear ferrimagnetic material.[8] It exhibits magnetic ordering with a Curie temperature (the point at which it loses its permanent magnetic properties) of 130 K.[9] This magnetic behavior can be altered by redox treatments; for instance, reduction of the material can cause this magnetic ordering to disappear.[9]

The key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

Property Value(s) Notes
Appearance Black, grayish-black, or dark green powder/crystals.[1][4][7] Color can vary based on preparation method and purity.
Crystal Structure Tetragonal, spinel-type (hausmannite).[2][4] Space group I₄₁/amd. Cubic variants can occur.[2]
Density 4.5 - 5.4 g/cm³[4][10]
Melting Point Decomposes at high temperatures.[1][10] Decomposition begins above 900°C.[4][6][7]
Solubility Insoluble in water and dilute acids.[4][6][7][10]

| Magnetic Ordering | Ferrimagnetic[8] | Curie Temperature (Tc) = 130 K[9] |

Chemical Properties

The chemical identity of this compound can be complex, with several formulas used to describe it. Its most significant chemical feature is its catalytic activity, which is leveraged across a wide range of chemical transformations.

2.1. Chemical Identity and Stability While the idealized formula is often written as CuCr₂O₄, commercial preparations, such as the Adkins catalyst, may have less defined stoichiometries like Cu₂Cr₂O₅ and can include promoters like barium oxide.[2][3] In the spinel lattice, copper is in the +2 oxidation state, and chromium is in the +3 state.[3] The compound is stable at room temperature when stored in a sealed container.[7] At temperatures exceeding 900°C, it decomposes to form cupric chromate(II) (CuCrO₂) and chromium(VI) oxide (CrO₃).[4][6][7]

Table 2: Chemical Identifiers of this compound (Cu₂Cr₂O₅)

Identifier Value
CAS Number 12053-18-8[3][10]
Molecular Formula Cu₂Cr₂O₅[1][10]

| Molecular Weight | 311.08 g/mol [5][10] |

2.2. Catalytic Activity this compound is a versatile and selective heterogeneous catalyst. It is particularly effective for hydrogenation reactions, often leaving carbon-carbon double bonds intact while reducing other functional groups.[11] This selectivity is highly valuable in multi-step organic synthesis, including in the development of pharmaceutical intermediates.[12]

Its primary applications include the hydrogenation of esters, aldehydes, and ketones to their corresponding alcohols.[12][13] It is also used in the production of fatty alcohols from fatty acids and esters for the cosmetics and detergent industries.[12] Beyond hydrogenation, it serves as a burn rate modifier in composite solid propellants by accelerating the decomposition of oxidizers like ammonium perchlorate.[14][15]

Table 3: Key Catalytic Applications of this compound

Reaction Type Example Substrate Example Product Industry Relevance
Hydrogenation Esters (e.g., Fatty Acid Esters) Alcohols (e.g., Fatty Alcohols)[12] Oleochemicals, Detergents
Hydrogenation Aldehydes (e.g., Furfural) Alcohols (e.g., Furfuryl Alcohol)[4] Solvents, Resins
Hydrogenation Ketones Alcohols[13] Fine Chemicals
Hydrogenation Nitro Compounds Amines[12][13] Pharmaceuticals, Dyes
Hydrogenolysis Glycerol Propylene Glycol[13] Bio-renewable Chemicals

| Combustion Catalyst | Ammonium Perchlorate (in propellants)| N/A | Aerospace, Defense |

Experimental Protocols

The properties and catalytic performance of this compound are highly dependent on its synthesis method. The following sections detail common preparation and characterization protocols.

3.1. Synthesis Methodologies

Several methods are employed to synthesize this compound, each yielding nanoparticles with different sizes, morphologies, and purities.

Protocol 1: Inverse Co-precipitation This method is used to produce this compound (CuCr₂O₄) nanoparticles with a high degree of crystallinity.

  • Precursor Solution Preparation: Dissolve cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in deionized water in a 1:2 molar ratio. Stir for 60 minutes to ensure homogeneity.

  • Precipitation: Prepare an aqueous ammonia solution. Slowly add the mixed metal nitrate solution dropwise into the ammonia solution while stirring. Adjust the rate of addition to maintain a pH of 9.0. This process precipitates fine particles of a copper-chromium precursor.

  • Washing and Drying: Filter the precipitate from the solution. Wash the collected solid thoroughly with distilled water to remove residual ions. Dry the washed precipitate in an oven at 110°C.

  • Calcination: Transfer the dried powder to a furnace. Calcine the material in air at 520°C for 2 hours with a heating rate of 20°C/min. The final product is black CuCr₂O₄ nanoparticles.

G cluster_prep Precursor Preparation cluster_reaction Precipitation cluster_finish Finishing p1 Dissolve Cu(NO₃)₂·3H₂O and Cr(NO₃)₃·9H₂O (1:2 molar ratio) r1 Add Nitrate Solution to Ammonia Solution (pH 9.0) p1->r1 p2 Prepare Ammonia Solution p2->r1 r2 Precipitate Forms r1->r2 f1 Filter and Wash Precipitate r2->f1 f2 Dry at 110°C f1->f2 f3 Calcine at 520°C f2->f3 f4 Final CuCr₂O₄ Nanoparticles f3->f4

Synthesis of CuCr₂O₄ via Inverse Co-precipitation.

Protocol 2: Hydrothermal Synthesis This technique produces highly uniform nanoparticles and is effective for controlling particle size.[14]

  • Precursor Solution Preparation: Dissolve 1 mmol of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 2 mmol of chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 200 ml of deionized water.[14]

  • Homogenization: Stir the solution with a magnetic stirrer for 1 hour to achieve a homogeneous mixture.[14]

  • Hydrothermal Reaction: Transfer the solution into a hydrothermal batch reactor (autoclave). Heat the reactor to 200°C and maintain this temperature for 8 hours.[14]

  • Product Recovery: After the reaction, allow the reactor to cool to room temperature. Collect the resulting nanoparticles, wash them with deionized water, and dry them.

3.2. Characterization Techniques

To confirm the synthesis of this compound and evaluate its properties, a standard set of characterization techniques is employed.

  • X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase and structure of the synthesized material. The resulting diffraction pattern is compared to standard patterns (e.g., JCPDS card no. 01-089-0540 for this compound) to confirm phase purity and determine the crystal structure (e.g., tetragonal spinel).[14]

  • Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle shape, and size distribution of the nanoparticles.[14][16]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the material and its catalytic effect on the decomposition of other substances, such as ammonium perchlorate.[14] TGA measures weight changes with temperature, while DSC measures heat flow, revealing phase transitions and reaction enthalpies.

  • Spectroscopy (FT-IR): Fourier-Transform Infrared Spectroscopy (FT-IR) can be used to identify chemical bonds and confirm the formation of the metal-oxide framework.

G cluster_char Characterization Methods cluster_results Analyzed Properties start Synthesized This compound Powder xrd XRD (X-ray Diffraction) start->xrd microscopy SEM / TEM (Electron Microscopy) start->microscopy thermal TGA / DSC (Thermal Analysis) start->thermal ftir FT-IR (Infrared Spectroscopy) start->ftir p_cryst Crystal Structure & Phase Purity xrd->p_cryst p_morph Morphology & Particle Size microscopy->p_morph p_therm Thermal Stability & Catalytic Activity thermal->p_therm p_bond Chemical Bonding ftir->p_bond

Standard Characterization Workflow for this compound.

Catalytic Role in Solid Propellants

An important application of this compound nanoparticles is as a ballistic modifier in composite solid propellants, which are used in rocketry. The primary oxidizer in these propellants is often ammonium perchlorate (AP). This compound catalyzes the thermal decomposition of AP, thereby increasing the propellant's burn rate.[14]

The addition of this compound nanoparticles lowers the decomposition temperature of AP and significantly increases the heat released (enthalpy) during combustion.[14] For example, studies have shown that the enthalpy of AP decomposition can be enhanced from 742 J/g to 1391 J/g in the presence of this compound nanoparticles.[14] This enhanced, lower-temperature energy release leads to a more efficient and faster-burning propellant.

G cluster_effects Catalytic Effects ap Ammonium Perchlorate (AP) (Oxidizer) effect1 Lowers Decomposition Temperature ap->effect1 effect2 Increases Heat Release (Enthalpy) ap->effect2 cc This compound (Catalyst) cc->ap Acts upon result Increased Propellant Burn Rate effect1->result effect2->result

Catalytic Role of this compound in Propellant Combustion.

Safety and Handling

Given its composition, this compound requires careful handling, particularly in research and development environments.

  • Toxicity: The compound is considered toxic and an irritant.[1] The primary hazards are associated with inhalation of the powder and skin contact.[17]

  • Personal Protective Equipment (PPE): When handling this compound powder, appropriate PPE is mandatory. This includes synthetic rubber gloves, safety eyewear, and a dust mask (e.g., N95) or use within a fume hood to prevent dust inhalation.[17]

  • Environmental Hazard: this compound is classified as very toxic to aquatic life with long-lasting effects.[17] Disposal must be handled in accordance with local environmental regulations to prevent release into waterways.

  • Oxidizing Agent: It is an oxidizing solid and may intensify fires. It should be stored away from combustible materials.[17]

It is important to note that the chromium in this compound is in the Cr(III) state, which is significantly less toxic than the carcinogenic Cr(VI) state.[18][19] However, standard precautions for handling heavy metal compounds should always be followed.

References

A Comprehensive Technical Guide to the Synthesis of Copper Chromite via Co-Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the co-precipitation method for synthesizing copper chromite (CuCr₂O₄), a versatile spinel catalyst with significant applications in various chemical transformations. This document details the experimental protocols, presents key quantitative data from multiple studies, and illustrates the synthesis workflow and the influence of critical parameters on the final product.

Introduction to this compound and the Co-Precipitation Method

This compound, a mixed metal oxide with a spinel structure, is a highly effective catalyst in numerous industrial processes, including hydrogenation, dehydrogenation, and oxidation reactions.[1] Its catalytic prowess is intrinsically linked to its physical and chemical properties, such as particle size, surface area, and crystallinity, which are in turn dictated by the synthesis method.

The co-precipitation technique is a widely employed "bottom-up" approach for the synthesis of this compound nanoparticles. This method involves the simultaneous precipitation of copper and chromium hydroxides or other precursors from a homogeneous solution, followed by thermal decomposition (calcination) to yield the final spinel structure. The primary advantage of this method is its ability to achieve a high degree of homogeneity of the constituent metals at an atomic level, leading to the formation of pure, well-defined crystalline structures at relatively lower temperatures.

Generalized Experimental Protocol for Co-Precipitation Synthesis

This section outlines a generalized, step-by-step experimental protocol for the synthesis of this compound via the co-precipitation method, compiled from various research articles and patents. It is important to note that specific parameters should be optimized based on the desired characteristics of the final product.

Materials:

  • Copper Precursor: Copper nitrate (Cu(NO₃)₂·3H₂O) is commonly used. Other soluble copper salts like copper sulfate (CuSO₄) or copper acetate (Cu(CH₃COO)₂) can also be employed.

  • Chromium Precursor: Chromium nitrate (Cr(NO₃)₃·9H₂O) is the most frequent choice.

  • Precipitating Agent: Aqueous ammonia (NH₄OH), sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or urea (CO(NH₂)₂) are commonly used.[2]

  • Solvent: Deionized water is typically used.

  • Optional Capping Agent/Surfactant: To control particle growth and prevent agglomeration, agents like glycerol, diethanolamine, or sodium dodecyl benzene sulfonate (SDBS) can be added.[2]

Procedure:

  • Preparation of Precursor Solution: A mixed aqueous solution of the copper and chromium salts is prepared. The molar ratio of Cu:Cr is a critical parameter and is typically maintained at 1:2 to achieve the stoichiometric spinel structure.

  • Precipitation: The precipitating agent is added dropwise to the precursor solution under vigorous stirring. This step is crucial for ensuring homogeneous precipitation. The pH of the solution is carefully monitored and controlled, as it significantly influences the precipitation process and the properties of the resulting precursor.[3] A pH range of 5 to 10 is generally maintained.[4]

    • Inverse Co-Precipitation: An alternative approach involves adding the metal salt solution to the precipitating agent solution. This method, known as inverse co-precipitation, can sometimes offer better control over particle size and morphology.[5]

  • Aging of the Precipitate: The resulting slurry is typically aged for a specific period (e.g., 1-24 hours) at a constant temperature.[6] This aging process allows for the completion of the precipitation and the evolution of the precursor's structure.

  • Washing and Filtration: The precipitate is separated from the mother liquor by filtration and washed several times with deionized water to remove any unreacted salts and byproducts.

  • Drying: The washed precipitate is dried in an oven, typically at a temperature between 80°C and 120°C, to remove the residual water.

  • Calcination: The dried precursor powder is calcined in a furnace at a specific temperature for a set duration. This high-temperature treatment leads to the decomposition of the precursor and the formation of the crystalline this compound spinel phase. Calcination temperatures typically range from 350°C to 900°C.[7][8]

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized this compound are highly dependent on the experimental conditions. The following tables summarize the quantitative data extracted from various studies, illustrating the impact of key parameters on the final product.

Precursor(s)Cu:Cr Molar RatioPrecipitating AgentCalcination Temp. (°C)Resulting Particle/Crystallite SizeSurface Area (m²/g)Reference(s)
Cu(NO₃)₂, Cr(NO₃)₃1:2Ammonia52018 nm (crystallite)Not Reported[5]
Cu(NO₃)₂, Cr(NO₃)₃1:2Ammonia350Not Reported77[7]
Cu(NO₃)₂, Cr(NO₃)₃Not SpecifiedCuprammonium Bicarbonate350Not Reported72[7]
Cu(NO₃)₂, Cr(NO₃)₃0.4:1Not Specified60020-35 nm (nanosheet thickness)Not Reported[8]
Cu(NO₃)₂, Cr(NO₃)₃1:2Urea & SDBS800300 nmNot Reported[2]
Parameter VariedObservationImpact on Final ProductReference(s)
Calcination Temperature Increasing temperature from 500°C to 700°CIncreases crystallinity and particle size.[8] At very high temperatures (800-900°C), phase separation can occur.[8][8]
Cu²⁺/Cr³⁺ Mole Ratio Varying the ratio from 0.4 to 1.0Can influence the phase purity. Higher Cu ratios at higher temperatures can lead to the formation of CuO impurities.[8][8]
Precipitating Agent Use of urea and SDBSCan effectively control grain size and morphology.[2][2]
pH Maintaining pH between 6 and 7Considered optimal for the co-precipitation of Cu-Zn-Al systems, which is analogous to Cu-Cr systems.[3] Soil pH affects the dissolution and speciation of copper nanoparticles.[9][10][3][9][10]
Aging Time Long-term storageCan lead to particle aggregation, shrinkage, or growth, altering the material's properties.[6][6]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the co-precipitation method.

G cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_processing Post-Processing cluster_final_product Final Product precursors Cu and Cr Salt Precursors solvent Deionized Water precursors->solvent Dissolve precip_agent Precipitating Agent solvent->precip_agent Add dropwise stirring Vigorous Stirring precip_agent->stirring aging Aging stirring->aging filtration Filtration & Washing aging->filtration drying Drying (80-120°C) filtration->drying calcination Calcination (350-900°C) drying->calcination final_product This compound (CuCr₂O₄) Nanoparticles calcination->final_product

Caption: Experimental workflow for co-precipitation synthesis.

Influence of Key Parameters on this compound Properties

This diagram illustrates the logical relationships between key synthesis parameters and the final properties of the synthesized this compound.

G cluster_params Synthesis Parameters cluster_props Final Product Properties calc_temp Calcination Temperature particle_size Particle Size calc_temp->particle_size surface_area Surface Area calc_temp->surface_area crystallinity Crystallinity calc_temp->crystallinity ph pH ph->particle_size phase_purity Phase Purity ph->phase_purity cu_cr_ratio Cu:Cr Ratio cu_cr_ratio->phase_purity precip_agent Precipitating Agent precip_agent->particle_size aging_time Aging Time aging_time->particle_size catalytic_activity Catalytic Activity particle_size->catalytic_activity surface_area->catalytic_activity crystallinity->catalytic_activity phase_purity->catalytic_activity

Caption: Influence of parameters on final properties.

Conclusion

The co-precipitation method stands out as a robust and versatile technique for the synthesis of this compound nanoparticles. By carefully controlling key experimental parameters such as precursor ratio, precipitating agent, pH, and calcination temperature, it is possible to tailor the physicochemical properties of the final material to meet the demands of specific catalytic applications. This guide provides a foundational understanding and a practical framework for researchers and scientists to develop and optimize their own synthesis protocols for high-performance this compound catalysts. Further research and systematic studies are encouraged to build a more comprehensive quantitative database that correlates synthesis parameters with catalytic performance, thereby enabling a more rational design of next-generation catalysts.

References

The Formation of Copper Chromite: A Technical Guide to the Thermal Decomposition of Copper Chromate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper chromite (CuCr₂O₄), a versatile and highly effective catalyst, plays a pivotal role in numerous organic syntheses, including hydrogenation, dehydrogenation, and hydrogenolysis reactions. Its synthesis via the thermal decomposition of copper chromate-based precursors is a widely adopted method, offering control over the catalyst's final properties. This technical guide provides an in-depth exploration of the thermal decomposition process, detailing the experimental protocols, presenting key quantitative data, and illustrating the underlying pathways and workflows. A comprehensive understanding of this process is critical for researchers and drug development professionals seeking to optimize catalytic performance and develop robust synthetic methodologies.

Introduction

The catalytic activity of this compound is intrinsically linked to its composition, crystalline structure, and surface properties, all of which are heavily influenced by the synthesis method. Thermal decomposition of precursors such as copper chromate (CuCrO₄), copper ammonium chromate, and copper barium ammonium chromate stands out as a prevalent and reproducible technique for preparing active this compound catalysts, often referred to as Adkins catalysts.[1][2] This process, typically conducted at elevated temperatures, involves the calcination of a precursor material, leading to its breakdown into this compound, often in a mixture with copper(II) oxide (CuO).[3] The precise conditions of the decomposition, including temperature, heating rate, and atmosphere, are critical parameters that dictate the physicochemical characteristics and, consequently, the catalytic efficacy of the final product.[4]

This guide will systematically dissect the thermal decomposition process, offering a practical resource for laboratory synthesis and a deeper understanding of the material science at play.

Precursor Synthesis and Decomposition: Experimental Protocols

The preparation of this compound catalyst typically involves two main stages: the synthesis of a suitable precursor and its subsequent thermal decomposition.

Synthesis of Copper Ammonium Chromate Precursor

This protocol is a common starting point for the synthesis of this compound.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium dichromate ((NH₄)₂Cr₂O₇)

  • Aqueous ammonia (10%)

  • Acetic acid (10%)

  • Distilled water

Procedure:

  • Solution Preparation: Prepare two separate aqueous solutions: one of copper(II) sulfate and another of ammonium dichromate.[5]

  • Formation of Ammonium Chromate: Slowly add aqueous ammonia to the ammonium dichromate solution with stirring to convert it to ammonium chromate.[5]

  • Precipitation: Gradually add the ammonium chromate solution to the copper(II) sulfate solution with vigorous stirring. A brick-red precipitate of copper ammonium chromate will form in an exothermic reaction.[5][6]

  • Filtration and Washing: Isolate the precipitate by vacuum filtration.[5]

  • Drying: Dry the precipitate. A common method is to use a boiling water bath followed by further drying in an oven.[5]

Synthesis of Copper Barium Ammonium Chromate Precursor (for Adkins Catalyst)

The inclusion of barium is known to enhance the stability of the catalyst.[1]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Barium nitrate (Ba(NO₃)₂)

  • Ammonium dichromate ((NH₄)₂Cr₂O₇)

  • Aqueous ammonia (28%)

  • Distilled water

Procedure:

  • Nitrate Solution: Dissolve barium nitrate and copper(II) nitrate in distilled water, heating to approximately 80°C.[7]

  • Chromate Solution: Separately, dissolve ammonium dichromate in distilled water and add aqueous ammonia.[7]

  • Precipitation: Pour the hot nitrate solution into the ammonium chromate solution with stirring. An orange-brown precipitate of copper barium ammonium chromate will form.[3][7]

  • Filtration and Drying: Collect the precipitate by filtration and dry it in an oven at 75-80°C.[7]

Thermal Decomposition (Calcination)

This step converts the precursor into the active this compound catalyst.

Procedure:

  • Setup: Place the dried and pulverized precursor powder in a crucible or a porcelain casserole.[5]

  • Heating: Heat the precursor in a muffle furnace or over an open flame. The temperature is gradually increased to the target decomposition temperature, typically between 350°C and 450°C.[3][7] The heating should be controlled to prevent a violent evolution of gases.[7]

  • Holding Time: Maintain the temperature for a set period, often around one hour, to ensure complete decomposition.[7] The powder will turn black, indicating the formation of this compound.[3]

  • Purification: After cooling, the crude this compound is often washed with a dilute acid, such as 10% acetic acid, to remove any copper oxide byproduct.[1][5] The purified catalyst is then washed with distilled water and dried.

Quantitative Data on Thermal Decomposition

The thermal decomposition of copper chromate precursors is a multi-step process that can be quantitatively analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data presented below is a summary from various studies and illustrates the key thermal events.

Table 1: Thermal Decomposition Stages of Copper Chromate Precursors
PrecursorAtmosphereDecomposition StepTemperature Range (°C)Weight Loss (%)Final Products
Ammoniac Copper Oxalate ChromateAir1150 - 250~15Intermediate species
2250 - 300~20Intermediate species
3300 - 350~10CuO, CuCr₂O₄
4> 350~5CuO, CuCr₂O₄
Ammoniac Copper Oxalate ChromateArgon1150 - 250~20Intermediate species
2250 - 350~30Cu, CuCr₂O₄
Basic Copper Ammonium ChromateAir/Nitrogen1-4 (overlapping)150 - 450-CuO, CuCr₂O₄, traces of CuCrO₄

Note: The exact temperatures and weight losses can vary depending on the heating rate and specific composition of the precursor.

The decomposition in air is a highly exothermic oxidative process, whereas in an inert atmosphere like argon, the process is less exothermic and can lead to the formation of metallic copper alongside this compound.[4]

Table 2: Physicochemical Properties of Synthesized this compound
PrecursorCalcination Temperature (°C)AtmosphereSpecific Surface Area (m²/g)Crystallite Size (nm)
Ammoniac Copper Oxalate Chromate400Air--
Ammoniac Copper Oxalate Chromate400Argon--
Basic Copper Ammonium Chromate400-500---
Copper Nitrate & Chromium Nitrate700--~60

Data for specific surface area and crystallite size is often dependent on the precise synthesis conditions and requires specific characterization techniques not always reported in general preparative papers. The table highlights that these properties are key characterization parameters.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the decomposition pathway, the following diagrams are provided.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition cluster_product Final Product reagents Copper, Chromium, and Ammonium Salt Solutions precipitation Precipitation reagents->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying calcination Calcination (350-450°C) drying->calcination Dried Precursor purification Acid Washing (e.g., Acetic Acid) calcination->purification Crude Product final_drying Final Washing & Drying purification->final_drying catalyst This compound Catalyst (CuCr₂O₄/CuO) final_drying->catalyst

Caption: Experimental workflow for this compound synthesis.

Decomposition_Pathway cluster_air In Air (Oxidative) cluster_inert In Inert Atmosphere (e.g., Argon) precursor Copper Ammonium Chromate Precursor intermediate_air Intermediate Species (+ O₂, N₂, H₂O) precursor->intermediate_air Heat (Exothermic) intermediate_inert Intermediate Species (+ N₂, H₂O) precursor->intermediate_inert Heat product_air CuO + CuCr₂O₄ (Adkins Catalyst) intermediate_air->product_air product_inert Cu + CuCr₂O₄ intermediate_inert->product_inert

Caption: Decomposition pathways in different atmospheres.

Conclusion

The thermal decomposition of copper chromate precursors is a robust and adaptable method for the synthesis of highly active this compound catalysts. The choice of precursor, calcination temperature, and atmosphere are critical variables that allow for the tuning of the catalyst's properties. For researchers in drug development and other scientific fields, a thorough understanding of these synthetic parameters is essential for achieving desired catalytic outcomes, ensuring reproducibility, and advancing chemical innovation. The detailed protocols and data presented in this guide serve as a foundational resource for the successful preparation and application of this compound catalysts.

References

The Adkins Catalyst: A Comprehensive Technical Guide to its History, Development, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adkins catalyst, a copper chromite-based heterogeneous catalyst, has been a cornerstone of chemical synthesis for nearly a century, particularly in the realm of high-pressure hydrogenation. Developed by Homer Adkins, this catalyst system offers a robust and versatile solution for the reduction of various functional groups, most notably the conversion of esters to alcohols. This in-depth technical guide explores the history, development, composition, and preparation of the Adkins catalyst. It provides a detailed examination of its applications in organic synthesis, supported by quantitative performance data. Furthermore, this guide elucidates the proposed reaction mechanisms and presents detailed experimental protocols for the synthesis and utilization of this pivotal catalyst.

Introduction: A Historical Perspective

The Adkins catalyst emerged from the pioneering work of the American chemist Homer Burton Adkins at the University of Wisconsin in the early 20th century.[1] His research focused on the catalytic hydrogenation of organic compounds, leading to the development of the this compound catalyst.[1] This discovery was a significant advancement, providing a more effective means to reduce esters to alcohols than previously available methods.[2] The catalyst's development was also influenced by post-World War II investigations of the Fischer-Tropsch process used in Germany.[3] Adkins' work culminated in the publication of his seminal book, "Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts," which solidified the catalyst's importance in organic chemistry.[4]

The initial formulation consisted of copper(II) oxide and copper(II) chromite, often promoted with barium chromate.[3] The barium promoter was found to enhance the catalyst's stability and resistance to poisoning.[3] The Adkins catalyst is also sometimes referred to as the Adkins-Lazier catalyst, acknowledging the contributions of Wilbur Lazier.[3]

Catalyst Composition and Preparation

The Adkins catalyst is not a simple mixture of oxides but rather a complex, high-surface-area material. The typical composition is a combination of copper(II) oxide (CuO) and this compound (CuCr₂O₄).[5] Barium is often incorporated to stabilize the catalyst and prevent its reduction to an inactive form during hydrogenation reactions.[3]

Experimental Protocol: Preparation of Barium-Promoted this compound Catalyst

This protocol is adapted from the procedure detailed in Organic Syntheses.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Barium nitrate (Ba(NO₃)₂)

  • Ammonium dichromate ((NH₄)₂Cr₂O₇)

  • Aqueous ammonia (28%)

  • Acetic acid (10%)

  • Distilled water

Procedure:

  • Solution A Preparation: Dissolve 26 g (0.1 mole) of barium nitrate in 800 mL of distilled water at 70 °C. To this solution, add 218 g (0.9 mole) of copper(II) nitrate trihydrate and stir until a clear solution is obtained.

  • Solution B Preparation: Dissolve 126 g (0.5 mole) of ammonium dichromate in 600 mL of distilled water and add 150 mL of 28% aqueous ammonia.

  • Precipitation: Pour Solution A into Solution B with vigorous stirring. A voluminous orange precipitate of copper barium ammonium chromate will form.

  • Filtration and Drying: Collect the precipitate by filtration and wash it with several portions of distilled water until the washings are colorless. Dry the precipitate in an oven at 75-80 °C for 12 hours.

  • Decomposition: Place the dried, lumpy precipitate in a large porcelain casserole and heat it gently over a flame. The decomposition is an exothermic reaction that should be controlled by heating only one side of the casserole and stirring. The color will change from orange to brown and finally to black.

  • Washing: After cooling, transfer the black powder to a beaker and wash it with 1.2 L of 10% acetic acid by stirring for 10 minutes. Decant the acid and repeat the washing process.

  • Final Filtration and Drying: Collect the catalyst by filtration, wash it with distilled water until the filtrate is neutral, and then dry it at 125 °C.

Logical Workflow for Adkins Catalyst Synthesis

G cluster_solutions Solution Preparation cluster_reaction Reaction and Processing A Dissolve Ba(NO₃)₂ and Cu(NO₃)₂·3H₂O in H₂O Precipitation Mix Solutions A and B to form precipitate A->Precipitation B Dissolve (NH₄)₂Cr₂O₇ and NH₄OH in H₂O B->Precipitation Filtration1 Filter and Wash Precipitate Precipitation->Filtration1 Drying1 Dry Precipitate (75-80°C) Filtration1->Drying1 Decomposition Decompose Precipitate by heating Drying1->Decomposition Washing Wash with Acetic Acid Decomposition->Washing Filtration2 Filter and Wash Catalyst Washing->Filtration2 Drying2 Dry Catalyst (125°C) Filtration2->Drying2 Final_Catalyst Final_Catalyst Drying2->Final_Catalyst Final Adkins Catalyst

Caption: Workflow for the synthesis of barium-promoted Adkins catalyst.

Performance and Applications in Hydrogenation

The Adkins catalyst is highly effective for the hydrogenation of a variety of functional groups. It is particularly renowned for the reduction of esters to alcohols, a transformation that is often challenging with other catalysts. The catalyst typically requires high pressures (100-300 atm) and temperatures (150-300 °C).[6]

Quantitative Performance Data

The following tables summarize the performance of the Adkins catalyst in the hydrogenation of various functional groups.

Table 1: Hydrogenation of Esters to Alcohols

SubstrateProductTemperature (°C)Pressure (atm)Yield (%)Reference
Ethyl LaurateLauryl Alcohol250200-300>90[7]
Diethyl Adipate1,6-Hexanediol250200~90[6]
Methyl OleateOleyl Alcohol200-300200-300High[7]
Ethyl Phenylacetate2-Phenylethanol & Ethylbenzene250200-300Variable[2]

Table 2: Hydrogenation of Aldehydes and Ketones

SubstrateProductTemperature (°C)Pressure (atm)Yield (%)Reference
FurfuralFurfuryl Alcohol150-200100-150High[6]
BenzaldehydeBenzyl Alcohol180100-150High[6]
AcetoneIsopropanol150100-150High[6]
BenzophenoneDiphenylmethanol150100-150High[8]

Table 3: Hydrogenation of Other Functional Groups

SubstrateProductTemperature (°C)Pressure (atm)RemarksReference
NitrobenzeneAniline250N/AHigh conversion[6]
NaphthaleneTetralinN/AN/ASelective hydrogenation[6]
PhenanthreneDihydrophenanthreneN/AN/ASelective hydrogenation[6]
PyridinePiperidine200200-300High yield[6]
Experimental Protocol: Hydrogenation of Ethyl Laurate to Lauryl Alcohol

Materials:

  • Ethyl laurate

  • Adkins catalyst (barium-promoted this compound)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas

Procedure:

  • Charging the Reactor: Place 100 g of ethyl laurate and 5-10 g of the Adkins catalyst into a high-pressure autoclave.

  • Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to approximately 100 atm. Begin stirring and heat the reactor to 250 °C. The pressure will increase with temperature. Adjust the hydrogen pressure to the desired reaction pressure (e.g., 200-300 atm).

  • Reaction Monitoring: Monitor the pressure drop in the reactor. The reaction is complete when the hydrogen uptake ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Open the autoclave, and dissolve the reaction mixture in a suitable solvent (e.g., ethanol). Remove the catalyst by filtration. The lauryl alcohol can be purified by distillation under reduced pressure.

Experimental Workflow for Ester Hydrogenation

G Start Start Charge_Reactor Charge Autoclave with Ester and Catalyst Start->Charge_Reactor Seal_Purge Seal and Purge with N₂ then H₂ Charge_Reactor->Seal_Purge Pressurize_Heat Pressurize with H₂ and Heat to Reaction Temp Seal_Purge->Pressurize_Heat Monitor_Reaction Monitor H₂ Uptake Pressurize_Heat->Monitor_Reaction Cool_Depressurize Cool to Room Temp and Vent H₂ Monitor_Reaction->Cool_Depressurize Reaction Complete Isolate_Product Dissolve, Filter Catalyst, and Purify Product Cool_Depressurize->Isolate_Product End End Isolate_Product->End

Caption: General workflow for the hydrogenation of an ester using the Adkins catalyst.

Reaction Mechanism

The precise mechanism of hydrogenation over the Adkins catalyst is complex and not fully elucidated. However, it is generally accepted that the active catalytic species are metallic copper (Cu⁰) sites, which are formed by the reduction of copper oxides under the reaction conditions.[9] The chromium oxide component is believed to act as a structural promoter, preventing the sintering of the copper nanoparticles and thereby maintaining a high active surface area.[10]

The proposed mechanism for ester hydrogenation involves the following key steps:

  • Adsorption of Reactants: Both hydrogen and the ester molecule adsorb onto the surface of the catalyst. Hydrogen dissociates into atomic hydrogen on the active copper sites.

  • Activation of the Carbonyl Group: The carbonyl group of the ester interacts with the catalyst surface, leading to its activation.

  • Stepwise Hydrogenation: The activated carbonyl group is then hydrogenated in a stepwise manner by the adsorbed hydrogen atoms. This likely proceeds through a hemiacetal intermediate.

  • C-O Bond Cleavage (Hydrogenolysis): The crucial step is the cleavage of the C-O bond of the ester, a process termed hydrogenolysis, to release the first alcohol molecule.

  • Aldehyde Intermediate Formation and Reduction: An aldehyde intermediate is formed on the catalyst surface, which is then rapidly hydrogenated to the second alcohol molecule.

  • Desorption of Products: The alcohol products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Proposed Signaling Pathway for Ester Hydrogenation

G cluster_catalyst Catalyst Surface Ester RCOOR' (Ester) Adsorbed_Ester RCOOR' (ads) Ester->Adsorbed_Ester Adsorption H2 H₂ Adsorbed_H 2H (ads) H2->Adsorbed_H Dissociative Adsorption Hemiacetal RCH(OH)OR' (ads) Adsorbed_Ester->Hemiacetal + 2H (ads) Adsorbed_H->Hemiacetal Alcohol2 RCH₂OH (Alcohol 2) Adsorbed_H->Alcohol2 Aldehyde RCHO (ads) Hemiacetal->Aldehyde Hydrogenolysis (- R'OH) Alcohol1 R'OH (Alcohol 1) Hemiacetal->Alcohol1 Aldehyde->Alcohol2 + 2H (ads) Desorbed_Alcohol1 Desorbed_Alcohol1 Alcohol1->Desorbed_Alcohol1 Desorption Desorbed_Alcohol2 Desorbed_Alcohol2 Alcohol2->Desorbed_Alcohol2 Desorption

Caption: Proposed mechanism for ester hydrogenation on the Adkins catalyst surface.

Conclusion

The Adkins catalyst remains a vital tool in synthetic organic chemistry, particularly for industrial-scale hydrogenations. Its discovery and development by Homer Adkins revolutionized the reduction of esters and other functional groups. While newer, more selective, and milder catalytic systems have been developed, the robustness, relatively low cost, and effectiveness of the Adkins catalyst ensure its continued relevance. A thorough understanding of its preparation, performance characteristics, and underlying mechanism, as detailed in this guide, is essential for its effective application in research, development, and industrial processes.

References

An In-Depth Technical Guide to Copper Chromite: Properties, Safety, and Catalytic Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper chromite, a versatile and industrially significant catalyst. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge required for its safe handling and effective application in organic synthesis. This document details the material's properties, safety data, and key catalytic applications, with a focus on experimental procedures relevant to the synthesis of pharmaceutical intermediates.

Core Material Identification and Properties

This compound is an inorganic compound that is most commonly referred to by the CAS Number 12053-18-8 .[1] It is crucial to note that the exact stoichiometry of what is often termed "this compound catalyst" or "Adkins catalyst" can be complex and may include various compositions such as Cu₂Cr₂O₅ and barium-promoted versions.[1]

Table 1: General Properties of this compound

PropertyValue
CAS Number 12053-18-8
Chemical Formula Cu₂Cr₂O₅ (representative)
Molar Mass 311.08 g/mol (for Cu₂Cr₂O₅)
Appearance Grey to black powder
Density 5.42 g/cm³

Material Safety Data

Safe handling of this compound is paramount in a laboratory and industrial setting. The following tables summarize the key hazard information and recommended safety precautions.

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationHazard Statements
Oxidizing Solids Category 2H272: May intensify fire; oxidizer
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Specific target organ toxicity Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment Acute Category 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment Chronic Category 1H410: Very toxic to aquatic life with long lasting effects

Table 3: Handling and First Aid Measures

AspectRecommendation
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, protective clothing, and a NIOSH-approved respirator.
Engineering Controls Use in a well-ventilated area, preferably in a fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from combustible materials.
Spill Response Avoid dust formation. Sweep up spilled material and place it in a suitable container for disposal.
In case of eye contact Immediately flush with plenty of water for at least 15 minutes.
In case of skin contact Wash off with soap and plenty of water.
If inhaled Move the person into fresh air.
If swallowed Rinse mouth with water. Do NOT induce vomiting.

Key Catalytic Applications in Pharmaceutical Synthesis

This compound is a robust and highly effective catalyst, primarily utilized for hydrogenation reactions. Its applications are pivotal in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Hydrogenation of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. This compound catalysts are widely employed for this purpose, particularly in the production of fatty alcohols, which are precursors to various pharmaceuticals and excipients.[2][3]

Table 4: Quantitative Data for this compound-Catalyzed Ester Hydrogenation

SubstrateProductCatalystTemperature (°C)Pressure (bar)Yield/Conversion
Methyl Dodecanoate1-DodecanolThis compound200-25030-5095.5% yield
Methyl LaurateFatty AlcoholsBarium-promoted this compound22040>95% conversion
Fatty Acid Methyl EstersFatty AlcoholsThis compound280~20791.6% conversion @ 45 min
Hydrogenation of Nitro Compounds to Amines

The reduction of nitroarenes to anilines is a critical step in the synthesis of numerous pharmaceuticals. This compound catalysts offer an efficient method for this transformation.[4]

Table 5: Quantitative Data for this compound-Catalyzed Nitroarene Hydrogenation

SubstrateProductCatalystTemperature (°C)PressureYield
NitrobenzeneAnilineCopper on a support260-270Gas Phase99.85%

Experimental Protocols

Preparation of Barium-Promoted this compound Catalyst (Adkins Catalyst)

This protocol is adapted from established literature procedures for the synthesis of the highly active Adkins catalyst.[4]

Materials:

  • Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Barium nitrate (Ba(NO₃)₂)

  • Ammonium dichromate ((NH₄)₂Cr₂O₇)

  • Aqueous ammonia (28%)

  • Distilled water

  • 10% Acetic acid

Procedure:

  • Preparation of Nitrate Solution: In a suitable beaker, dissolve 26 g (0.1 mole) of barium nitrate and 218 g (0.9 mole) of copper nitrate trihydrate in 800 mL of distilled water. Warm the mixture to 70°C to ensure complete dissolution.

  • Preparation of Chromate Solution: In a separate beaker, dissolve 126 g (0.5 mole) of ammonium dichromate in 600 mL of distilled water. To this solution, add 150 mL of 28% aqueous ammonia.

  • Precipitation: While stirring the warm nitrate solution, slowly add the ammonium chromate solution. A precipitate will form.

  • Filtration and Drying: Collect the precipitate by filtration and press it to remove excess liquid. Dry the solid in an oven at 75-80°C overnight.

  • Decomposition: Place the dried powder in a large porcelain dish and heat it gently over a flame. The decomposition is an exothermic reaction that proceeds with the evolution of gas.

  • Washing: After cooling, pulverize the solid and transfer it to a beaker containing 1.2 L of 10% acetic acid. Stir for 10 minutes, allow it to settle, and decant the acidic solution. Repeat the washing step with fresh acetic acid.

  • Final Filtration and Drying: Collect the washed catalyst by filtration, wash with distilled water until the filtrate is neutral, and then dry it thoroughly.

Catalyst_Preparation_Workflow cluster_solutions Solution Preparation cluster_reaction Reaction & Purification cluster_product Final Product A Dissolve Copper & Barium Nitrates C Precipitation A->C B Dissolve Ammonium Dichromate & add Ammonia B->C D Filtration & Drying C->D E Decomposition (Calcination) D->E F Acetic Acid Wash E->F G Final Filtration & Drying F->G H Adkins Catalyst G->H

Workflow for the preparation of Adkins catalyst.
General Procedure for Hydrogenation of an Ester to an Alcohol

This protocol provides a general workflow for a typical high-pressure hydrogenation reaction using a this compound catalyst.

Materials:

  • Ester substrate

  • This compound catalyst

  • Solvent (e.g., ethanol, dioxane)

  • High-pressure autoclave (hydrogenation bomb)

  • Hydrogen gas source

Procedure:

  • Reactor Setup: To a high-pressure autoclave, add the ester substrate, the solvent, and the this compound catalyst (typically 1-10% by weight of the substrate).

  • Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-200 bar). Begin stirring and heat the reactor to the target temperature (e.g., 200-280°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete when hydrogen uptake ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Work-up: Open the reactor, and separate the catalyst from the reaction mixture by filtration. The filtrate can then be concentrated and the product purified by distillation or crystallization.

Hydrogenation_Workflow A Reactor Charging (Substrate, Catalyst, Solvent) B Seal & Purge Reactor (N2 then H2) A->B C Pressurize with H2 & Heat to Reaction Temp B->C D Reaction Monitoring (H2 uptake) C->D E Cooling & Depressurization D->E F Catalyst Filtration E->F G Product Isolation & Purification F->G

General experimental workflow for ester hydrogenation.

Scope of this compound Catalysis

This compound's utility extends beyond the aforementioned reactions. The diagram below illustrates the broader scope of its catalytic activity in organic synthesis.

Catalysis_Scope cluster_main This compound Catalysis cluster_reactions Catalyzed Reactions cluster_products Product Classes A This compound Catalyst B Hydrogenation A->B C Dehydrogenation A->C D Oxidation A->D E Hydrogenolysis A->E F Alcohols B->F G Amines B->G I Saturated Compounds B->I H Aldehydes & Ketones C->H

Scope of reactions catalyzed by this compound.

This technical guide serves as a foundational resource for understanding and utilizing this compound in a research and development context. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets and perform a thorough risk assessment before handling this material.

References

The Enduring Catalyst: A Technical Guide to Copper Chromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Copper chromite, a cornerstone in the world of heterogeneous catalysis, continues to be a versatile and industrially significant catalyst. First reported by Adkins et al., its remarkable ability to facilitate a wide array of chemical transformations, particularly in hydrogenation reactions, has solidified its importance in organic synthesis, from bulk chemical production to the nuanced requirements of the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth review of this compound catalysts, focusing on their synthesis, characterization, and key applications, with a detailed look at experimental protocols and performance data.

Catalyst Synthesis: Crafting the Active Phase

The catalytic performance of this compound is intrinsically linked to its preparation method, which dictates its physicochemical properties such as crystal structure, surface area, and particle size. The most common methods involve the thermal decomposition of a precursor or co-precipitation.

Thermal Decomposition of Copper Ammonium Chromate

A widely employed method for synthesizing this compound catalysts is the thermal decomposition of a copper ammonium chromate precursor. This method is valued for its relative simplicity and the consistent quality of the resulting catalyst.

Experimental Protocol:

A typical preparation involves two main stages: the precipitation of the precursor and its subsequent calcination.

  • Precursor Precipitation:

    • Prepare a solution of copper nitrate (and often a promoter like barium nitrate) in distilled water, heated to approximately 70-80°C. For a barium-promoted catalyst, 218 g of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 26 g of barium nitrate (Ba(NO₃)₂) are dissolved in 800 mL of distilled water at 70°C.

    • Separately, prepare an ammonium chromate solution by dissolving 126 g of ammonium dichromate ((NH₄)₂Cr₂O₇) in 600 mL of distilled water and adding 150 mL of 28% aqueous ammonia.

    • Slowly add the warm nitrate solution to the ammonium chromate solution with constant stirring. This results in the precipitation of a reddish-brown copper barium ammonium chromate complex.

    • The precipitate is collected by filtration and washed with water to remove soluble byproducts.

    • The resulting filter cake is then dried in an oven at 75-110°C for several hours.[2]

  • Calcination:

    • The dried precursor powder is placed in a crucible or a suitable furnace.

    • The temperature is gradually increased to around 400°C. The calcination process involves an exothermic decomposition, so controlled heating is crucial to avoid uncontrolled reactions.

    • The material is held at the final temperature for a designated period, typically 1-2 hours, to ensure complete conversion to the this compound spinel structure.

    • After calcination, the catalyst is often washed with a dilute acetic acid solution (e.g., 10%) to remove any excess copper oxide, which can be detrimental to selectivity in certain reactions.[2] The final product is then washed with distilled water until neutral and dried.

An experimental workflow for the thermal decomposition synthesis of this compound is illustrated in the diagram below.

G cluster_0 Precursor Precipitation cluster_1 Catalyst Formation A Dissolve Copper & Barium Nitrates in Water C Mix Solutions & Precipitate Copper Barium Ammonium Chromate A->C B Prepare Ammonium Chromate Solution B->C D Filter & Wash Precipitate C->D E Dry Precipitate (75-110°C) D->E F Calcine Dried Precursor (~400°C) E->F Transfer to Calcination G Wash with Acetic Acid F->G H Wash with Water & Dry G->H I Final this compound Catalyst H->I G Catalyst Active Site (e.g., Cu⁰/Cu⁺) Adsorbed_Ester Adsorbed Ester RCOOR'--[Cat] Catalyst->Adsorbed_Ester Adsorption Ester RCOOR' Ester->Adsorbed_Ester H2 H₂ H2->Adsorbed_Ester + 2H (dissociative) Intermediate Surface Intermediate [R-CH(O⁻)-OR']--[Cat] Adsorbed_Ester->Intermediate Hydrogenolysis Intermediate->Catalyst Desorption Alcohol1 RCH₂OH Intermediate->Alcohol1 Alcohol2 R'OH Intermediate->Alcohol2 G Start Primary Alcohol (RCH₂OH) Adsorbed_Alcohol Adsorbed Alcohol on Catalyst Surface Start->Adsorbed_Alcohol Adsorption Alkoxide Surface Alkoxide (RCH₂O⁻) Adsorbed_Alcohol->Alkoxide O-H Cleavage Aldehyde Aldehyde (RCHO) Alkoxide->Aldehyde C-H Cleavage & Product Desorption H2 H₂ Alkoxide->H2 H Desorption

References

An In-depth Technical Guide to the Tetragonal to Cubic Phase Transition of Copper Chromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper chromite (CuCr₂O₄), a spinel-structured compound, exhibits a significant and well-documented solid-state phase transition from a tetragonal to a cubic crystal system at elevated temperatures. This transition is of considerable interest due to its implications for the material's catalytic activity, thermal stability, and electronic properties, which are pivotal in various applications, including as a catalyst in organic synthesis and as a component in thermal management systems. This technical guide provides a comprehensive overview of this phase transition, detailing the structural changes, thermodynamic parameters, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with or developing applications for this compound and related materials.

The fundamental driving force behind this phase transition is the cooperative Jahn-Teller distortion. In the low-temperature tetragonal phase, the electronic configuration of the Cu²⁺ ions in the tetrahedral sites of the spinel structure leads to a geometric distortion of the crystal lattice to lower its overall energy. As the temperature increases, thermal energy overcomes the energy barrier for this distortion, leading to a more symmetric cubic structure.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the tetragonal to cubic phase transition of this compound, compiled from various research findings.

Table 1: Structural Parameters of this compound (CuCr₂O₄)

Crystal SystemSpace GroupLattice Parameters (Å)Reference
TetragonalI4₁/amda = b ≈ 6.03, c ≈ 7.78[1]
CubicFd-3ma ≈ 8.34 - 8.38[1]

Table 2: Thermodynamic and Transition Data for the Tetragonal to Cubic Phase Transition

ParameterValueUnitReference
Transition Temperature853 (580 °C)K (°C)[2][3]
Enthalpy of Transition (ΔH)-6.38kJ/mol[2]
Enthalpy of Transition (ΔH)-3.03kJ/mol[2]

Note: The negative enthalpy values reported by Inaba et al. and Lilova et al. indicate that the transition is exothermic upon heating, which is unusual for a transition to a higher symmetry phase and may warrant further investigation. It is possible the sign convention used in the original source differs.

Experimental Protocols

The characterization of the tetragonal to cubic phase transition in this compound relies on several key analytical techniques. The following sections provide detailed methodologies for the principal experiments cited in the literature.

High-Temperature X-ray Diffraction (HT-XRD)

High-Temperature X-ray Diffraction is the primary technique for observing the structural changes during the phase transition in real-time.

Objective: To identify the crystal structures of the tetragonal and cubic phases and to determine the transition temperature by monitoring the changes in the diffraction pattern as a function of temperature.

Methodology:

  • Sample Preparation: A fine powder of synthesized this compound is prepared. The powder is typically mounted on a flat sample holder made of a high-temperature resistant material such as platinum or alumina.

  • Instrumentation: A high-temperature X-ray diffractometer equipped with a furnace or heating stage is used. A common X-ray source is Cu Kα radiation (λ = 1.5406 Å).

  • Experimental Conditions:

    • Temperature Program: The sample is heated from room temperature to a temperature above the expected transition temperature (e.g., up to 1000 °C) at a controlled heating rate. Typical heating rates for such experiments can range from 2 to 10 °C/min.

    • Atmosphere: The experiment is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent any oxidation or reduction of the sample at high temperatures.

    • Data Collection: XRD patterns are collected at various temperature intervals (e.g., every 20-50 °C) or continuously as the temperature is ramped. The 2θ scan range should cover the major diffraction peaks for both the tetragonal and cubic phases (e.g., 20° to 80°).

  • Data Analysis: The collected XRD patterns are analyzed to identify the crystal phases present at each temperature. The lattice parameters for the tetragonal and cubic phases are determined by refining the diffraction data. The transition temperature is identified as the temperature at which the diffraction peaks corresponding to the tetragonal phase disappear and are replaced by the peaks of the cubic phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transition, providing information on the transition temperature and the enthalpy of the transition.

Objective: To determine the transition temperature and the enthalpy change (ΔH) associated with the tetragonal to cubic phase transition.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum). An empty, sealed crucible is used as a reference.

  • Instrumentation: A differential scanning calorimeter capable of high-temperature measurements is used.

  • Experimental Conditions:

    • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the phase transition (e.g., from room temperature to 700 °C).

    • Atmosphere: A purge gas, typically an inert gas like nitrogen or argon, is flowed through the sample chamber at a constant rate (e.g., 20-50 mL/min) to maintain a stable and inert environment.

  • Data Analysis: The DSC thermogram shows a peak corresponding to the heat absorbed or released during the phase transition. The onset temperature of this peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition (ΔH), which can be calculated by calibrating the instrument with a standard of known melting enthalpy.

Thermogravimetric Analysis (TGA)

TGA is employed to monitor the mass of the sample as a function of temperature, which is useful for assessing the thermal stability and any potential decomposition or redox reactions that might occur alongside the phase transition.

Objective: To evaluate the thermal stability of this compound and to ensure that no mass loss (due to decomposition) occurs in the temperature range of the phase transition.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound powder is placed in a tared TGA crucible (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 1000 °C).

    • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability, or under an oxidative (e.g., air) or reductive (e.g., H₂/Ar mixture) atmosphere to investigate its reactivity.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. A stable horizontal line in the region of the phase transition indicates that the observed thermal event in the DSC is indeed a phase transition and not a decomposition reaction.

Signaling Pathways and Logical Relationships

The tetragonal to cubic phase transition in this compound is a direct consequence of the electronic configuration of the Cu²⁺ ion and the resulting Jahn-Teller effect. The logical relationship can be visualized as a workflow.

Phase_Transition_Mechanism cluster_low_temp Low Temperature (< 853 K) cluster_high_temp High Temperature (> 853 K) Tetragonal Tetragonal Phase (I4₁/amd) JT_Distortion Cooperative Jahn-Teller Distortion of CuO₄ Tetrahedra Tetragonal->JT_Distortion Characterized by Energy_Lowering Lifting of d-orbital degeneracy => Lowering of electronic energy JT_Distortion->Energy_Lowering Leads to Symmetry_Increase Increased Thermal Energy => Overcomes JT distortion JT_Distortion->Symmetry_Increase Heating Cubic Cubic Phase (Fd-3m) Cubic->Symmetry_Increase Characterized by

Caption: Mechanism of the tetragonal to cubic phase transition in CuCr₂O₄.

The diagram illustrates that at lower temperatures, the tetragonal phase is stabilized by the cooperative Jahn-Teller distortion of the CuO₄ tetrahedra, which lowers the system's electronic energy. Upon heating, the increased thermal energy overcomes this distortion, leading to a more symmetric cubic phase.

Experimental Workflow

The characterization of the phase transition typically follows a systematic experimental workflow.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Phase Transition Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of CuCr₂O₄ (e.g., co-precipitation, sol-gel) HT_XRD High-Temperature XRD Synthesis->HT_XRD DSC Differential Scanning Calorimetry Synthesis->DSC TGA Thermogravimetric Analysis Synthesis->TGA Structural_Analysis Structural Determination (Lattice Parameters, Space Group) HT_XRD->Structural_Analysis Thermodynamic_Analysis Thermodynamic Parameters (Transition Temperature, ΔH) DSC->Thermodynamic_Analysis Stability_Analysis Thermal Stability Assessment TGA->Stability_Analysis Structural_Analysis->Thermodynamic_Analysis Thermodynamic_Analysis->Structural_Analysis

References

An In-depth Technical Guide to the Electronic and Magnetic Properties of Copper Chromite (CuCr₂O₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper chromite (CuCr₂O₄), a compound with a normal spinel structure, exhibits a fascinating interplay between its crystal structure, electronic configuration, and magnetic ordering. This technical guide provides a comprehensive overview of the core electronic and magnetic properties of CuCr₂O₄, detailing the underlying physical phenomena and the experimental techniques used for their characterization. A key feature of this material is the Jahn-Teller distortion, which drives a structural transition from a high-temperature cubic phase to a tetragonally distorted phase at room temperature, profoundly influencing its properties. This document synthesizes experimental data, outlines detailed characterization protocols, and presents visual workflows and conceptual diagrams to facilitate a deeper understanding of this important material.

Crystal and Electronic Structure

This compound adopts a normal spinel structure with Cu²⁺ ions occupying the tetrahedral (A) sites and Cr³⁺ ions occupying the octahedral (B) sites within a face-centered cubic oxygen lattice. At high temperatures (above 850 K), CuCr₂O₄ exhibits a cubic spinel structure. However, upon cooling, a significant structural distortion occurs due to the Jahn-Teller effect.[1][2] The Cu²⁺ ion, with its d⁹ electronic configuration in a tetrahedral crystal field, is Jahn-Teller active, leading to a distortion of the CuO₄ tetrahedra.[3] This cooperative distortion results in a lowering of the crystal symmetry from cubic to a tetragonally distorted spinel structure with the space group I4₁/amd at room temperature.[4] This structural transition is a critical factor influencing both the electronic and magnetic properties of the material.

The electronic structure of this compound is that of a p-type semiconductor.[5] The electronic properties are intricately linked to the crystal structure and the oxidation states of the copper and chromium ions.

Jahn-Teller Distortion Mechanism

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion that removes the degeneracy. In the case of CuCr₂O₄, the tetrahedral Cu²⁺ ion is the source of this distortion. The process can be visualized as follows:

Jahn_Teller_Distortion cluster_0 High Temperature Phase cluster_1 Cooling cluster_2 Room Temperature Phase cluster_3 Consequences ht_cubic Cubic Spinel Structure (Fd-3m) Degenerate d-orbitals of Cu²⁺ jt_effect Jahn-Teller Effect (Instability) ht_cubic->jt_effect Cooling below 850 K rt_tetragonal Tetragonal Distorted Spinel (I4₁/amd) Removal of Orbital Degeneracy jt_effect->rt_tetragonal Cooperative Distortion consequences Modified Electronic Band Structure Anisotropic Magnetic Interactions rt_tetragonal->consequences

Figure 1: Jahn-Teller distortion in CuCr₂O₄.

Magnetic Properties

This compound is a ferrimagnetic material.[5] This magnetic ordering arises from the antiferromagnetic superexchange interactions between the Cu²⁺ ions on the A-sites and the Cr³⁺ ions on the B-sites. Below the ferrimagnetic transition temperature (Curie temperature, Tc), the magnetic moments of the Cu²⁺ and Cr³⁺ sublattices align in an antiparallel fashion, resulting in a net magnetic moment. The magnetic structure is further complicated by the Jahn-Teller distortion, which introduces anisotropy into the magnetic exchange interactions. Neutron diffraction studies have been instrumental in elucidating the complex, non-collinear magnetic structure of CuCr₂O₄.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the structural, magnetic, and electronic properties of this compound.

Table 1: Structural Properties of this compound

PropertyValueReference
Crystal System (RT)Tetragonal[3][4]
Space Group (RT)I4₁/amd[3][4]
Lattice Parameters (RT)a = b ≈ 6.03 Å, c ≈ 7.78 Å[4]
Cubic-Tetragonal Transition~850 K[1]

Table 2: Magnetic Properties of this compound

PropertyValueReference
Magnetic OrderingFerrimagnetic[5]
Curie Temperature (Tc)~122 K - 135 K[3][5]
Magnetic Moment (at 2 K)~0.08 μB/f.u.[5]

Table 3: Electronic Properties of this compound

PropertyValueReference
Semiconductor Typep-type[5]
Electrical ConductivityVaries with temperature and preparation
Seebeck CoefficientVaries with temperature

Experimental Protocols

The characterization of the electronic and magnetic properties of this compound involves a suite of sophisticated experimental techniques. A general workflow for the synthesis and characterization is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_structural Structural Characterization cluster_magnetic Magnetic Characterization cluster_electronic Electronic Characterization synthesis Synthesis of CuCr₂O₄ (e.g., Co-precipitation, Sol-Gel) xrd X-ray Diffraction (XRD) synthesis->xrd Phase & Structure vsm Vibrating Sample Magnetometry (VSM) synthesis->vsm Bulk Magnetic Properties four_probe Four-Point Probe Conductivity synthesis->four_probe Electrical Conductivity seebeck Seebeck Coefficient Measurement synthesis->seebeck Thermoelectric Properties xas X-ray Absorption Spectroscopy (XAS) synthesis->xas Local Atomic & Electronic Structure neutron Neutron Diffraction xrd->neutron Detailed Structure & Magnetic Ordering

Figure 2: Experimental workflow for CuCr₂O₄.
Synthesis of this compound (Co-precipitation Method)

  • Precursor Preparation: Prepare aqueous solutions of a copper salt (e.g., copper nitrate, Cu(NO₃)₂) and a chromium salt (e.g., chromium nitrate, Cr(NO₃)₃) in the desired stoichiometric ratio (Cu:Cr = 1:2).

  • Precipitation: Add a precipitating agent (e.g., ammonium hydroxide) dropwise to the mixed salt solution with constant stirring to precipitate the metal hydroxides.

  • Washing and Drying: Filter the precipitate and wash it several times with deionized water to remove any unreacted salts. Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C).

  • Calcination: Calcine the dried powder at a high temperature (e.g., 800 °C) for several hours to induce the formation of the crystalline this compound phase.

X-ray Diffraction (XRD)
  • Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction data. Rietveld refinement of the XRD data can be used to determine the lattice parameters, space group, and atomic positions.

Neutron Diffraction
  • Sample Preparation: A larger amount of powder sample is required for neutron diffraction compared to XRD. The powder is loaded into a sample container (e.g., a vanadium can).

  • Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles. Data is often collected at different temperatures to study magnetic phase transitions.

  • Data Analysis: The diffraction data is analyzed to determine both the crystal and magnetic structures. The magnetic scattering of neutrons by the unpaired electrons in Cu²⁺ and Cr³⁺ allows for the determination of the magnetic ordering and the direction and magnitude of the magnetic moments.

Vibrating Sample Magnetometry (VSM)
  • Sample Preparation: A small amount of the powdered sample is packed into a sample holder.

  • Measurement: The sample is placed in a uniform magnetic field and vibrated at a constant frequency. The oscillating magnetic moment of the sample induces a voltage in a set of pickup coils, which is proportional to the magnetization of the sample.

  • Data Analysis: The magnetization is measured as a function of the applied magnetic field at various temperatures. This allows for the determination of the Curie temperature, saturation magnetization, and coercivity.

Four-Point Probe Method for Electrical Conductivity
  • Sample Preparation: The powdered sample is pressed into a pellet and sintered to achieve a dense ceramic. Four electrical contacts are made on the surface of the pellet in a linear arrangement.

  • Measurement: A constant current is passed through the two outer probes, and the voltage drop across the two inner probes is measured.

  • Calculation: The electrical resistivity (and its inverse, conductivity) is calculated from the measured current, voltage, and the geometry of the sample and probes. Measurements are typically performed as a function of temperature.

Seebeck Coefficient Measurement
  • Sample Preparation: A rectangular bar-shaped sample is prepared from the sintered pellet.

  • Measurement: A temperature gradient is established along the length of the sample by heating one end. The temperature difference and the resulting thermoelectric voltage across the ends of the sample are measured simultaneously.

  • Calculation: The Seebeck coefficient is calculated as the ratio of the thermoelectric voltage to the temperature difference. This measurement is also typically performed as a function of temperature.

X-ray Absorption Spectroscopy (XAS)
  • Sample Preparation: A thin, uniform layer of the powdered sample is prepared on a suitable substrate.

  • Data Collection: The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the sample is measured. The experiment is tuned to the absorption edges of copper and chromium to probe their local atomic and electronic environments.

  • Data Analysis: The X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) provides information about the bond distances and coordination numbers of the neighboring atoms.

Conclusion

The electronic and magnetic properties of this compound are intrinsically linked to its unique crystal structure, which is dominated by the Jahn-Teller distortion of the Cu²⁺ ions. This distortion not only lowers the crystal symmetry but also plays a crucial role in establishing the ferrimagnetic ordering and influencing the semiconducting behavior of the material. A thorough understanding of these properties requires a multi-technique experimental approach, as detailed in this guide. The continued investigation of this compound and related materials is expected to yield further insights into the fundamental physics of strongly correlated electron systems and may lead to the development of novel functional materials.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Copper Chromite Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of copper chromite (CuCr₂O₄) nanoparticles. These nanoparticles are of significant interest due to their versatile applications as catalysts in various chemical reactions, including oxidation, hydrogenation, and as ballistic modifiers in solid propellants.[1][2] This guide details common synthesis methodologies, extensive characterization techniques, and presents key quantitative data in structured tables for comparative analysis.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and purity.[1][2][3] Key methods include co-precipitation, hydrothermal synthesis, and the sol-gel method.

Co-precipitation Method

The co-precipitation method is widely favored for its simplicity, cost-effectiveness, and ability to produce high yields of pure nanoparticles.[1] This technique involves the simultaneous precipitation of copper and chromium hydroxides from a solution of their respective salts, followed by calcination to form the this compound spinel structure.

Experimental Protocol: Inverse Co-precipitation

A detailed protocol for the inverse co-precipitation synthesis of this compound nanoparticles is as follows:[4]

  • Precursor Solution Preparation: Dissolve 0.005 moles of cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 0.01 moles of chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 100 mL of deionized water to create a mixed metal nitrate solution.

  • Precipitation: Prepare a precipitating agent solution, for example, sodium acetate.[2] Add the mixed metal nitrate solution dropwise to the precipitating agent solution under constant stirring to form a precipitate.

  • Washing and Drying: The resulting precipitate is thoroughly washed with deionized water to remove any unreacted salts and byproducts. The washed precipitate is then dried in an oven.

  • Calcination: The dried precursor powder is calcined in a furnace at a specific temperature (e.g., 520°C) for a set duration to induce the formation of the crystalline this compound spinel structure.[4] The calcination temperature is a critical parameter that influences the crystallinity and particle size of the final product.[5][6]

Hydrothermal Synthesis

Hydrothermal synthesis is another effective method for producing crystalline this compound nanoparticles with controlled morphology.[7][8][9] This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

Experimental Protocol: Hydrothermal Synthesis

The following protocol outlines the steps for hydrothermal synthesis:[7]

  • Precursor Solution Preparation: Dissolve 1 mmol of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 2 mmol of chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 200 mL of deionized water.[7]

  • Homogenization: Stir the solution magnetically for 1 hour to ensure complete dissolution and formation of a homogeneous solution.[7]

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180-200°C) for a designated period (e.g., 11-13 hours).[9]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed with deionized water and ethanol, and then dried.

  • Calcination (Optional): In some cases, a post-synthesis calcination step may be employed to enhance the crystallinity of the nanoparticles.

Sol-Gel Method

The sol-gel method offers excellent control over the chemical composition and microstructure of the resulting nanoparticles.[10] This process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network in a liquid).

Experimental Protocol: Citrate Sol-Gel Method

A typical procedure for the citrate sol-gel synthesis is as follows:[10]

  • Precursor Solution Preparation: Dissolve 0.01 mol of copper nitrate (Cu(NO₃)₂) and 0.02 mol of chromium nitrate (Cr(NO₃)₃) in 100 mL of deionized water.[10]

  • Complexation: Add citric acid to the solution, with the molar ratio of citric acid to total metal ions typically fixed at 2:1.[10] Stir the solution for 30 minutes.

  • Gel Formation: Heat the solution at 95°C for several hours to evaporate the water, resulting in a viscous gel.[10]

  • Drying: Dry the gel at 160°C for 2 hours to obtain a foamy powder precursor.[10]

  • Calcination: Grind the precursor and calcine it at a high temperature (e.g., 600°C) for 3 hours to obtain the final this compound nanoparticles.[10]

Characterization of this compound Nanoparticles

A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound nanoparticles, providing insights into their structural, morphological, and optical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[11][12] The diffraction pattern of crystalline this compound typically shows peaks corresponding to the spinel structure (JCPDS No. 88-0110).[11] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[11]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful imaging techniques used to visualize the morphology, size, and size distribution of the nanoparticles.[13] SEM provides information about the surface topography and shape of the particles, while TEM offers higher resolution images that can reveal the internal structure and individual particle size.[13]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized material and to confirm the formation of the metal-oxygen bonds characteristic of the this compound spinel structure.[14][15] The FTIR spectrum of this compound typically exhibits characteristic absorption bands corresponding to the stretching vibrations of the Cr-O and Cu-O bonds in the tetrahedral and octahedral sites of the spinel lattice.[15]

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is employed to study the optical properties of the this compound nanoparticles.[16] The absorption spectrum can be used to determine the optical band gap of the material, which is an important parameter for photocatalytic applications.[16]

Quantitative Data Summary

The properties of this compound nanoparticles are highly dependent on the synthesis method and conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Particle Size of this compound Nanoparticles Synthesized by Different Methods

Synthesis MethodAverage Particle Size (nm)Reference
Co-precipitation13.1[2][5][17]
Inverse Co-precipitation18[4]
Hydrothermal12[7][18]
Hydrothermal45[19]
Sol-Gel20-30[3]
Sol-Gel47[10]

Table 2: Catalytic Activity of this compound Nanoparticles

ApplicationKey FindingReference
Ammonium Perchlorate DecompositionEnhanced the enthalpy of decomposition from 742 J/g to 1391 J/g.[7][18]
Ammonium Nitrate DecompositionChanged the decomposition from endothermic (+1707 J/g) to exothermic (-1492 J/g).[19][20]
Synthesis of N-containing heterocyclesActed as an effective heterogeneous catalyst.[1][21]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and characterization processes for this compound nanoparticles.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Nanoparticles start Precursor Selection (e.g., Copper and Chromium Nitrates) mixing Mixing in Solution start->mixing precipitation Precipitation (Co-precipitation) mixing->precipitation Co-precipitation hydrothermal Hydrothermal Reaction (in Autoclave) mixing->hydrothermal Hydrothermal gelation Gel Formation (Sol-Gel) mixing->gelation Sol-Gel washing Washing & Drying precipitation->washing hydrothermal->washing gelation->washing calcination Calcination washing->calcination nanoparticles This compound Nanoparticles calcination->nanoparticles

Synthesis workflow for this compound nanoparticles.

Characterization_Workflow cluster_characterization Characterization of this compound Nanoparticles nanoparticles Synthesized This compound Nanoparticles analysis_start Characterization Start nanoparticles->analysis_start xrd XRD Analysis structural_properties structural_properties xrd->structural_properties Crystal Structure, Crystallite Size sem_tem SEM & TEM Analysis morphological_properties morphological_properties sem_tem->morphological_properties Particle Size, Morphology ftir FTIR Spectroscopy functional_groups functional_groups ftir->functional_groups Chemical Bonds uv_vis UV-Vis Spectroscopy optical_properties optical_properties uv_vis->optical_properties Band Gap analysis_start->xrd analysis_start->sem_tem analysis_start->ftir analysis_start->uv_vis

Characterization workflow for this compound nanoparticles.

References

Methodological & Application

Application Notes and Protocols for the Copper Chromite Catalyzed Hydrogenation of Fatty Esters to Fatty Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of fatty acid esters to fatty alcohols is a cornerstone of the oleochemical industry. Fatty alcohols are crucial intermediates in the production of surfactants, detergents, cosmetics, and pharmaceuticals. Copper chromite has long been a preferred catalyst for this transformation due to its high activity and selectivity.[1] This document provides detailed application notes and experimental protocols for conducting this reaction in a laboratory setting.

Data Presentation

The following tables summarize quantitative data from various sources on the reaction conditions and performance of this compound catalysts in the hydrogenation of fatty esters.

Table 1: Reaction Conditions for Fatty Ester Hydrogenation

Fatty Ester SubstrateCatalystTemperature (°C)Pressure (bar)H₂/Ester Molar RatioReactor TypeReference
Methyl EstersThis compound200 - 25030 - 50250:1Fixed-Bed[2][3]
Fatty Acid Methyl EstersThis compound160 - 27020 - 10010:1 to 500:1Not Specified
Diethyl MaleateThis compoundNot SpecifiedNot SpecifiedNot SpecifiedVapor Phase[4]
Methyl DodecanoateThis compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: Catalyst Composition and Performance

Catalyst CompositionPromoterSubstrateConversion (%)Selectivity (%)Yield (%)Reference
This compoundNoneMethyl Dodecanoate--95.5[1]
This compoundAlkali or Alkaline Earth MetalMethyl Esters>95High-[2]
30-40% Cu, 23-30% Cr1-7% Ba, 1-10% Mn, 1-10% SiFatty Acid Methyl Esters--High

Experimental Protocols

Catalyst Preparation: this compound by Coprecipitation

This protocol describes the synthesis of a this compound catalyst.

Materials:

  • Copper nitrate (Cu(NO₃)₂)

  • Chromium nitrate (Cr(NO₃)₃)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Ammonia solution

Procedure:

  • Prepare an aqueous solution of copper nitrate and chromium nitrate in the desired molar ratio.

  • Prepare a separate aqueous solution of ammonium carbonate.

  • Slowly add the ammonium carbonate solution to the mixed metal nitrate solution with vigorous stirring to precipitate the metal carbonates.

  • Maintain the pH of the solution between 6.5 and 7.5 during precipitation by adding ammonia solution as needed.

  • Age the resulting slurry for 1-2 hours with continuous stirring.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

  • Dry the precipitate overnight at 110-120°C.

  • Calcine the dried powder in a furnace. Gradually increase the temperature to 350-450°C and hold for 4-6 hours.

  • The resulting black powder is the unactivated this compound catalyst.

Catalyst Activation

Activation of the this compound catalyst is crucial for its performance. This process reduces the copper oxide to its active metallic form.

Procedure:

  • Load the catalyst into the reactor.

  • Purge the reactor with an inert gas, such as nitrogen, to remove any air.

  • Initiate a flow of a dilute hydrogen gas mixture (e.g., 2-5% H₂ in N₂).

  • Slowly heat the reactor to 150-200°C.[4][5]

  • Hold at this temperature for 2-4 hours.

  • Gradually increase the hydrogen concentration to 100% while increasing the temperature to 200-250°C.

  • Maintain these conditions for another 4-8 hours to ensure complete reduction.[4][6]

  • Cool the reactor to the desired reaction temperature under a hydrogen atmosphere.

Hydrogenation of Fatty Esters (Slurry Phase)

This protocol outlines the procedure for a batch hydrogenation reaction in a slurry reactor.

Materials:

  • Fatty acid methyl ester (FAME)

  • Activated this compound catalyst

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

Procedure:

  • Ensure the reactor is clean and dry.

  • Add the fatty acid methyl ester and the activated this compound catalyst to the reactor. A typical catalyst loading is 1-5% by weight of the ester.

  • Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.[7][8]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-200 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 200-300°C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen.

  • Filter the reaction mixture to separate the catalyst from the product.

  • Analyze the product mixture using gas chromatography to determine the conversion of the fatty ester and the yield of the fatty alcohol.

Analytical Methods: Gas Chromatography (GC-FID)

Sample Preparation:

  • Take an aliquot of the reaction mixture.

  • If the catalyst is present, centrifuge or filter the sample.

  • The sample can be directly injected into the GC if the concentration of esters and alcohols is within the calibration range.

GC-FID Conditions:

  • Column: A polar capillary column suitable for FAME and fatty alcohol analysis (e.g., HP-88, DB-WAX).[9]

  • Injector Temperature: 250°C[9]

  • Detector Temperature: 280°C[9]

  • Oven Program:

    • Initial temperature: 120°C, hold for 1 min.[9]

    • Ramp 1: 10°C/min to 175°C, hold for 10 min.[9]

    • Ramp 2: 5°C/min to 210°C, hold for 5 min.[9]

    • Ramp 3: 5°C/min to 230°C, hold for 5 min.[9]

  • Carrier Gas: Helium or Hydrogen[9]

  • Detector: Flame Ionization Detector (FID)[9]

Quantification:

  • Use a multi-point calibration with standards of the starting fatty ester and the corresponding fatty alcohol to determine the response factors.

  • Calculate the conversion of the fatty ester and the yield of the fatty alcohol based on the peak areas from the GC chromatogram.

Safety Precautions for High-Pressure Hydrogenation

Working with high-pressure hydrogen and pyrophoric catalysts requires strict adherence to safety protocols.

  • Proper Training: All personnel must be thoroughly trained in high-pressure reactor operation.[8]

  • Ventilation: Conduct all operations in a well-ventilated fume hood.[7]

  • Pressure and Leak Testing: Always perform a leak test with an inert gas before introducing hydrogen.[7][8]

  • Material Compatibility: Ensure all reactor components are compatible with the reactants and reaction conditions.

  • Catalyst Handling: Handle the pyrophoric-activated catalyst under an inert atmosphere to prevent ignition.

  • Pressure Relief: The reactor must be equipped with a rupture disc or a pressure relief valve.

  • Emergency Procedures: Establish and practice emergency shutdown procedures.

Visualizations

ReactionPathway cluster_products Products FattyEster Fatty Acid Ester (RCOOR') Aldehyde Aldehyde Intermediate (RCHO) FattyEster->Aldehyde + H₂ - R'OH FattyAlcohol Fatty Alcohol (RCH₂OH) Aldehyde->FattyAlcohol + H₂ Methanol Methanol (R'OH) ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis CatalystPrep Catalyst Preparation CatalystActivation Catalyst Activation CatalystPrep->CatalystActivation ReactorSetup Reactor Setup & Leak Test CatalystActivation->ReactorSetup ChargeReactants Charge Reactants ReactorSetup->ChargeReactants Pressurize Pressurize with H₂ ChargeReactants->Pressurize HeatStir Heat & Stir Pressurize->HeatStir Monitor Monitor Reaction HeatStir->Monitor CoolVent Cool & Vent Monitor->CoolVent Filter Filter Catalyst CoolVent->Filter Analyze Analyze Product (GC) Filter->Analyze

References

Application Notes and Protocols: Selective Hydrogenation of Aldehydes and Ketones Using Copper Chromite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the use of copper chromite catalysts in the selective hydrogenation of aldehydes and ketones. This catalyst system is particularly valuable for its ability to selectively reduce carbonyl functionalities, often in the presence of other reducible groups, making it a powerful tool in organic synthesis and pharmaceutical development.

Introduction to this compound Catalysis

This compound, often referred to as the Adkins catalyst, is a robust and versatile heterogeneous catalyst primarily used for hydrogenation reactions.[1] Composed of copper(II) oxide and chromium(III) oxide, its active form is generally considered to be metallic copper (Cu(0)) supported on a chromium oxide matrix.[2] This catalyst is particularly noted for its high activity and selectivity in the hydrogenation of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols.[1]

A key advantage of this compound is its chemoselectivity. In non-conjugated systems, it preferentially hydrogenates aldehydes and ketones over carbon-carbon double bonds and aromatic rings.[1] However, in α,β-unsaturated systems, the selectivity can be influenced by reaction conditions and the substrate's structure, sometimes leading to the hydrogenation of both the C=C and C=O bonds. Careful control of these parameters is crucial for achieving the desired outcome.

Data Presentation: Performance of this compound in Aldehyde and Ketone Hydrogenation

The following tables summarize the quantitative data for the selective hydrogenation of various aldehydes and ketones using this compound catalysts under different reaction conditions.

Table 1: Hydrogenation of Aromatic and Aliphatic Aldehydes

SubstrateCatalystTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Alcohol (%)Reference
FurfuralThis compound18029.3None (neat)>99.999.6Patent US4302397A
BenzaldehydeThis compound8520Not SpecifiedHighHigh (to Benzyl Alcohol)Patent CA1325419C[3]
ButyraldehydeThis compound12060HexaneHighNot SpecifiedMediaTUM[1]

Table 2: Hydrogenation of Ketones

SubstrateCatalystTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Alcohol (%)Reference
AcetoneThis compound6515Not SpecifiedHighHigh (to Isopropanol)Patent CA1325419C[3]
CyclohexanoneThis compound250-290AtmosphericGas PhaseHighHigh (to Cyclohexanol)ResearchGate[4]

Experimental Protocols

The following are detailed protocols for the selective hydrogenation of aldehydes using a this compound catalyst. These can be adapted for other substrates with appropriate modifications to the reaction conditions.

Protocol 1: Liquid-Phase Hydrogenation of Furfural to Furfuryl Alcohol

This protocol is based on the highly selective conversion of furfural to furfuryl alcohol.

Materials:

  • Furfural (freshly distilled)

  • This compound catalyst (commercial)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Solvent (optional, e.g., isopropanol, dioxane)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Activation (Pre-reduction):

    • Place the this compound catalyst in a tube furnace.

    • Heat the catalyst to 200-300°C under a flow of nitrogen gas.

    • Switch the gas flow to a mixture of hydrogen and nitrogen (e.g., 5-10% H₂ in N₂), and maintain for 2-4 hours.

    • Carefully cool the activated catalyst to room temperature under a nitrogen atmosphere before use.

  • Reaction Setup:

    • Ensure the autoclave is clean and dry.

    • To the autoclave, add the activated this compound catalyst (e.g., 1-5 mol% relative to the substrate).

    • Add the solvent (if any) and then the furfural.

    • Seal the autoclave securely.

  • Hydrogenation Reaction:

    • Purge the autoclave with nitrogen gas 3-5 times to remove any air.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 180°C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure drop. The reaction is typically complete when hydrogen consumption ceases.

    • Maintain the temperature and pressure for the desired reaction time (e.g., 1-4 hours).

  • Work-up and Analysis:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with a small amount of solvent.

    • The filtrate can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and selectivity.

    • The product can be purified by distillation if necessary.

Protocol 2: General Procedure for the Selective Hydrogenation of an α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde)

This protocol provides a general guideline for the selective hydrogenation of the carbonyl group in an α,β-unsaturated aldehyde. Optimization of temperature, pressure, and reaction time is crucial to maximize selectivity to the unsaturated alcohol.

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • This compound catalyst

  • High-pressure autoclave reactor

  • Solvent (e.g., ethanol, isopropanol)

  • Hydrogen gas

Procedure:

  • Catalyst Activation: Follow the same pre-reduction procedure as described in Protocol 3.1.

  • Reaction Setup:

    • Load the activated catalyst, solvent, and cinnamaldehyde into the autoclave.

    • Seal the reactor.

  • Hydrogenation Reaction:

    • Purge the system with nitrogen.

    • Pressurize with hydrogen to a moderate pressure (e.g., 20-40 bar). Higher pressures may favor the hydrogenation of the C=C bond.

    • Heat the reaction to a moderate temperature (e.g., 80-120°C). Lower temperatures generally favor the selective hydrogenation of the carbonyl group.

    • Monitor the reaction and maintain the conditions for the optimized reaction time.

  • Work-up and Analysis:

    • Follow the same work-up and analysis procedure as described in Protocol 3.1. The analysis should focus on quantifying the starting material, the desired unsaturated alcohol (cinnamyl alcohol), the saturated aldehyde (hydrocinnamaldehyde), and the fully saturated alcohol (3-phenyl-1-propanol).

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the hydrogenation of an aldehyde on the surface of a this compound catalyst.

ReactionMechanism cluster_catalyst Catalyst Surface (Cu(0)) cluster_reaction Reaction Pathway H2 H₂ H_ads1 H(ads) H2->H_ads1 Dissociative Adsorption H_ads2 H(ads) H2->H_ads2 Alkoxide R-CH₂-O(ads) Alkoxide Intermediate H_ads1->Alkoxide Alcohol R-CH₂OH (Alcohol) H_ads2->Alcohol Aldehyde R-CHO (Aldehyde) Intermediate [R-CHO...Cu] Adsorbed Aldehyde Aldehyde->Intermediate Adsorption on Cu Intermediate->Alkoxide + H(ads) Alkoxide->Alcohol + H(ads) Final Product Final Product Alcohol->Final Product Desorption

Caption: Proposed mechanism for aldehyde hydrogenation on a copper catalyst.

Experimental Workflow

This diagram outlines the general workflow for a typical laboratory-scale hydrogenation experiment using a this compound catalyst.

ExperimentalWorkflow start Start cat_prep Catalyst Preparation (Activation/Pre-reduction) start->cat_prep reactor_setup Reactor Setup (Load Catalyst, Reactant, Solvent) cat_prep->reactor_setup reaction Hydrogenation Reaction (Set T, P; Stir) reactor_setup->reaction workup Reaction Work-up (Cool, Vent, Filter) reaction->workup analysis Product Analysis (GC, NMR, etc.) workup->analysis purification Purification (e.g., Distillation) analysis->purification end End analysis->end If pure enough purification->end SelectivityFactors selectivity Selectivity Control in α,β-Unsaturated Aldehyde Hydrogenation temperature Temperature selectivity->temperature pressure Hydrogen Pressure selectivity->pressure substrate Substrate Structure (Steric Hindrance) selectivity->substrate catalyst Catalyst Properties (Activity, Deactivation) selectivity->catalyst unsat_alc Unsaturated Alcohol (C=O Hydrogenation) temperature->unsat_alc Lower T favors sat_alc Saturated Alcohol (Full Hydrogenation) temperature->sat_alc Higher T favors sat_ald Saturated Aldehyde (C=C Hydrogenation) pressure->sat_ald Higher P can favor pressure->sat_alc Higher P can favor substrate->unsat_alc Bulky groups near C=C catalyst->unsat_alc Optimized activity catalyst->sat_alc High activity/ Deactivation can alter

References

Copper Chromite: A Robust Catalyst for the Dehydrogenation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper chromite (CuCr₂O₄) has long been recognized as a highly effective and versatile heterogeneous catalyst in organic synthesis. One of its most significant applications is the dehydrogenation of alcohols to produce aldehydes, ketones, and esters. This process is of paramount importance in the fine chemical and pharmaceutical industries for the synthesis of key intermediates and active pharmaceutical ingredients. The catalyst's high activity, selectivity, and stability make it a preferred choice for various transformations.

These application notes provide a comprehensive overview of the use of this compound in alcohol dehydrogenation, including detailed experimental protocols for catalyst preparation and the dehydrogenation reaction itself. Quantitative data from various studies are summarized for easy comparison, and diagrams illustrating the experimental workflow and reaction mechanism are provided to facilitate a deeper understanding.

Key Applications

This compound catalysts are effective for the dehydrogenation of a wide range of alcohols, including primary, secondary, and benzylic alcohols.

  • Primary Alcohols to Aldehydes and Esters: Primary alcohols are readily dehydrogenated to aldehydes. Under certain conditions, the initially formed aldehyde can undergo a subsequent Tishchenko-type reaction to yield the corresponding ester. For example, ethanol can be selectively converted to acetaldehyde or ethyl acetate.[1]

  • Secondary Alcohols to Ketones: Secondary alcohols are efficiently oxidized to their corresponding ketones.

  • Benzylic Alcohols to Benzaldehydes: Benzylic alcohols can be selectively dehydrogenated to benzaldehydes, which are valuable intermediates in the fragrance and pharmaceutical industries.

Data Presentation

The following tables summarize quantitative data for the dehydrogenation of various alcohols using this compound and other copper-based catalysts.

Table 1: Dehydrogenation of Ethanol over a Commercial Copper/Copper Chromite Catalyst [2]

Temperature (°C)Pressure (bar)Ethanol Contact Time (g·h/mol)Conversion (%)Selectivity to Ethyl Acetate (%)
220-24020986598-99

Table 2: Selective Oxidation of Veratryl Alcohol using a this compound Nanocomposite Catalyst

Catalyst Amount (g)Reaction Time (h)Temperature (°C)Conversion (%)Selectivity to Veratraldehyde (%)
0.31010080High (by-product is veratric acid)

Note: The original study did not provide a precise selectivity percentage but indicated veratraldehyde as the main product.

Table 3: Selective Dehydrogenation of Benzyl Alcohol over a 5% Cu/MgO Catalyst [3][4]

CatalystTemperature (°C)Conversion (%)Selectivity to Benzaldehyde (%)
5% Cu/MgONot Specified9897

Note: While not a pure this compound catalyst, this data is included to provide a benchmark for the dehydrogenation of a key substrate.

Experimental Protocols

Protocol 1: Preparation of Barium-Promoted this compound Catalyst

This protocol is adapted from established methods for the synthesis of Adkins-type catalysts.[5]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Barium nitrate (Ba(NO₃)₂)

  • Ammonium dichromate ((NH₄)₂Cr₂O₇)

  • Aqueous ammonia (28%)

  • Distilled water

  • Acetic acid (10%)

Procedure:

  • Nitrate Solution Preparation: In a beaker, dissolve 26 g of barium nitrate and 218 g of copper(II) nitrate trihydrate in 800 mL of distilled water. Warm the solution to 70°C and stir until all salts are dissolved.

  • Chromate Solution Preparation: In a separate beaker, dissolve 126 g of ammonium dichromate in 600 mL of distilled water. To this solution, add 150 mL of 28% aqueous ammonia to form ammonium chromate.

  • Precipitation: While stirring the warm nitrate solution, slowly pour in the ammonium chromate solution in a thin stream. A reddish-brown precipitate of copper barium ammonium chromate will form.

  • Filtration and Washing: Allow the precipitate to settle, then decant the supernatant liquid. Wash the precipitate several times with distilled water by decantation. Finally, collect the precipitate by vacuum filtration.

  • Drying: Dry the filter cake in an oven at 75-80°C for 12 hours.

  • Decomposition (Calcination): Place the dried powder in a porcelain casserole and heat it in a muffle furnace at 350-450°C for one hour. The decomposition is an exothermic reaction that proceeds with the evolution of gas.

  • Acid Leaching: After cooling, pulverize the black, friable solid. Transfer the powder to a beaker and stir with 1.2 L of 10% acetic acid for 10 minutes to remove excess copper oxide.

  • Final Washing and Drying: Allow the catalyst to settle, decant the acid, and wash the catalyst repeatedly with distilled water until the washings are neutral. Dry the final catalyst in an oven at 125°C.

Protocol 2: General Procedure for Vapor-Phase Dehydrogenation of Alcohols

This protocol is based on the dehydrogenation of ethanol in a packed-bed reactor.[1]

Equipment:

  • Stainless steel tubular packed-bed reactor

  • Furnace with temperature controller

  • Mass flow controllers for gases

  • Liquid pump for alcohol feed

  • Condenser and collection system for products

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Packing: Pack a known amount of the this compound catalyst (e.g., 2-50 g) into the tubular reactor. The catalyst bed can be supported by quartz wool.

  • Catalyst Activation (Pre-reduction):

    • Heat the reactor to 200°C under a flow of nitrogen.

    • Introduce a reducing gas mixture (e.g., 5-10% H₂ in N₂) at a controlled flow rate.

    • Maintain the reduction temperature for several hours (e.g., 4-18 hours) to ensure complete reduction of the copper oxides to active metallic copper.

  • Reaction:

    • After activation, switch the gas flow to pure nitrogen or a carrier gas mixture (e.g., N₂ with a small percentage of H₂ to maintain catalyst activity).

    • Set the reactor to the desired reaction temperature (e.g., 200-300°C) and pressure (e.g., 1-30 bar).

    • Introduce the alcohol substrate into the reactor using a liquid pump at a defined flow rate.

    • The alcohol vaporizes and passes over the catalyst bed.

  • Product Collection and Analysis:

    • The reaction products exit the reactor and are passed through a condenser to liquefy the condensable products (aldehyde/ketone, ester, unreacted alcohol).

    • Collect the liquid products in a cooled trap.

    • Analyze the liquid and gaseous products using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating organic compounds) and detector (e.g., FID or TCD).

    • Quantify the conversion of the alcohol and the selectivity to the desired products based on the GC analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction precip Precipitation of Copper Barium Ammonium Chromate filter_dry Filtration and Drying precip->filter_dry calcine Calcination (350-450°C) filter_dry->calcine leach Acid Leaching and Washing calcine->leach final_dry Final Drying (125°C) leach->final_dry pack Pack Catalyst in Reactor final_dry->pack activate Catalyst Activation (Reduction with H₂) pack->activate react Introduce Alcohol Feed at Reaction Temperature activate->react collect Condense and Collect Products react->collect analyze GC Analysis collect->analyze

Caption: Experimental workflow for catalyst preparation and alcohol dehydrogenation.

Caption: Generalized mechanism for primary alcohol dehydrogenation over a copper catalyst.

Reaction Mechanism

The dehydrogenation of alcohols over this compound is believed to proceed via a common mechanistic pathway on the active copper sites of the reduced catalyst.[1]

  • Adsorption: The alcohol molecule adsorbs onto an active metallic copper site on the catalyst surface, forming an alkoxide intermediate.

  • Dehydrogenation to Aldehyde/Ketone: The adsorbed alkoxide undergoes dehydrogenation, where a hydrogen atom is abstracted from the carbon bearing the oxygen, and the C-H bond is cleaved, leading to the formation of an aldehyde (from a primary alcohol) or a ketone (from a secondary alcohol) and adsorbed hydrogen atoms, which then combine to form H₂ gas.

  • Ester Formation (Tishchenko Reaction): In the case of primary alcohols, the aldehyde product can further react with another molecule of the alcohol on the catalyst surface to form a hemiacetal intermediate. This intermediate can then be dehydrogenated to form an ester.[6][7][8] This pathway is particularly relevant at higher pressures and longer residence times.

Conclusion

This compound catalysts are highly effective for the dehydrogenation of a variety of alcohols, offering high conversion and selectivity to the desired aldehyde, ketone, or ester products. The performance of the catalyst is influenced by the preparation method, the presence of promoters, and the reaction conditions. The provided protocols offer a starting point for researchers to explore the utility of this robust catalytic system in their synthetic endeavors. Further optimization of the reaction parameters for specific substrates can lead to even more efficient and selective transformations.

References

Application Notes and Protocols for the Activation of Copper Chromite Catalyst Prior to Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the activation of copper chromite catalysts, a critical step to ensure optimal performance in hydrogenation reactions. The procedures outlined below are compiled from various sources and are intended to serve as a comprehensive guide for achieving high catalytic activity and selectivity.

Introduction

This compound catalysts are widely used in industrial hydrogenation processes due to their high activity, selectivity, and stability. The catalytic activity is primarily attributed to the presence of metallic copper (Cu(0)), which is formed during the activation process from the precursor copper oxide species. Proper activation is, therefore, crucial for maximizing the number of active sites and ensuring the catalyst's effectiveness. The activation process typically involves the reduction of the copper oxide in the catalyst precursor to metallic copper in a controlled manner, usually with a stream of hydrogen at elevated temperatures and pressures.

Pre-Activation: Calcination

Before the reduction (activation) step, a calcination step is often performed on the catalyst precursor. This thermal treatment in air helps to decompose any residual salts from the catalyst synthesis and to form a stable mixed oxide structure.

Experimental Protocol for Calcination
  • Place the dried this compound catalyst precursor in a muffle furnace.

  • Heat the catalyst under a static air atmosphere using a ramped temperature program. A typical program involves:

    • Heating to 200°C and holding for one hour.[1]

    • Increasing the temperature to 300°C and holding for one hour.[1]

    • Finally, increasing the temperature to 400°C and holding for two hours.[1]

  • After the final hold, allow the furnace to cool down to room temperature.

  • The calcined catalyst is now ready for the activation step.

Activation (Reduction) of the Catalyst

The activation of the this compound catalyst is a critical reduction step where the copper oxides are converted to the active metallic copper species. This is typically carried out in situ within the hydrogenation reactor.

General Activation Workflow

The following diagram illustrates the general workflow for the activation of a this compound catalyst.

ActivationWorkflow cluster_prep Catalyst Preparation cluster_activation In-situ Activation cluster_post_activation Post-Activation Precursor This compound Catalyst Precursor Calcination Calcination in Air Precursor->Calcination Load_Catalyst Load Calcined Catalyst into Reactor Calcination->Load_Catalyst Inert_Purge Purge with Inert Gas (e.g., Nitrogen) Load_Catalyst->Inert_Purge Heating Heat to Activation Temperature Inert_Purge->Heating H2_Introduction Introduce Hydrogen (Pure or Diluted) Heating->H2_Introduction Reduction Hold at Activation Conditions H2_Introduction->Reduction Cooling Cool Down Under Inert Atmosphere Reduction->Cooling Ready Activated Catalyst Ready for Hydrogenation Cooling->Ready

General workflow for this compound catalyst activation.
Detailed Experimental Protocols for Activation

Several protocols for the activation of this compound catalysts have been reported. The choice of protocol may depend on the specific application and the equipment available.

Protocol 1: Multi-Step Temperature and Pressure Activation

This protocol involves a gradual increase in both temperature and pressure during the activation process.

  • Load the calcined this compound catalyst into the hydrogenation reactor.

  • Purge the reactor with an inert gas, such as nitrogen, to remove any air.

  • Under a continuous flow of pure hydrogen (e.g., 10 NL/hr), begin heating the reactor.[1]

  • Increase the temperature to 150°C and hold for two hours.[1]

  • Further, increase the temperature to 200°C and hold for 24 hours.[1]

  • While maintaining the temperature at 200°C, increase the pressure to 10 bar and hold for an additional 48 hours.[1]

  • After the activation period, the catalyst is ready for the hydrogenation reaction.

Protocol 2: Single-Step Temperature Activation

This protocol utilizes a single, higher temperature for the activation.

  • Load the calcined catalyst into the reactor.

  • Purge the system with an inert gas.

  • Introduce a steady flow of hydrogen.

  • Heat the reactor to a temperature in the range of 175-200°C.[1]

  • Maintain these conditions for a period of up to 100 hours.[1]

  • The activation pressure can be maintained between 5-15 atmospheres.[1]

Protocol 3: Ante-Pre-Reduction Treatment for Enhanced Activity

This method involves a low-temperature "soaking" in a reducing atmosphere before the main reduction step to enhance catalyst activity.[2][3]

  • Load the catalyst precursor into the reactor.

  • Introduce a reducing atmosphere (e.g., hydrogen or a mixture of hydrogen and nitrogen) at a temperature below the point where significant reduction occurs (typically below 140°C).[2][3]

  • Maintain this "soaking" condition for a specified period.

  • After the ante-pre-reduction step, proceed with a conventional pre-reduction by heating in a reducing atmosphere to a higher temperature (e.g., 200°C to 300°C) for 1 to 10 hours.[3] This treatment can result in a catalyst with a significantly higher copper surface area.[2][3]

Data Presentation: Activation Parameters and Catalyst Performance

The following tables summarize the quantitative data from various activation protocols.

Table 1: Calcination and Activation Conditions

ParameterProtocol 1[1]Protocol 2[1]Protocol 3[2][3]
Calcination Temperature 200°C (1h), 300°C (1h), 400°C (2h)Not specifiedNot specified
Activation Gas Pure HydrogenPure or Diluted HydrogenReducing Gas (e.g., H₂)
Activation Temperature 150°C (2h), 200°C (24h), 200°C (48h)175-200°CSoaking: <140°C; Reduction: 200-300°C
Activation Pressure Atmospheric, then 10 bar5-15 atmNot specified
Activation Duration 74 hours totalUp to 100 hoursSoaking + 1-10 hours reduction
Gas Flow Rate 10 NL/hrNot specifiedNot specified

Table 2: Effect of Activation on Catalyst Properties

Catalyst PropertyConventional Pre-reduction[2]Ante-Pre-Reduction Treatment[2][3]
Average Reduced Copper Particle Size Not specified< 100 x 10⁻¹⁰ m
Copper Surface Area (N₂O decomposition) 4.5 m²/g~18.5 m²/g

Logical Relationship Diagram for Activation and Performance

The following diagram illustrates the relationship between the activation protocol and the resulting catalyst performance.

ActivationPerformance cluster_protocol Activation Protocol cluster_catalyst Catalyst Properties cluster_performance Hydrogenation Performance Activation_Parameters Activation Parameters (Temperature, Pressure, Time, Gas) Catalyst_Properties Physical & Chemical Properties (Cu(0) formation, Surface Area, Particle Size) Activation_Parameters->Catalyst_Properties influences Hydrogenation_Performance Catalytic Performance (Activity, Selectivity, Stability) Catalyst_Properties->Hydrogenation_Performance determines

Relationship between activation and catalyst performance.

Safety Precautions

  • Hydrogen is a highly flammable gas. Ensure that the reactor and all connections are leak-proof.

  • The activation process is often exothermic. Monitor the temperature of the catalyst bed carefully to prevent thermal runaways.

  • Always work in a well-ventilated area or under a fume hood.

  • Follow all standard laboratory safety procedures when handling high-pressure equipment and flammable gases.

By following these detailed protocols and understanding the underlying principles, researchers can effectively activate this compound catalysts to achieve optimal results in their hydrogenation reactions.

References

Copper Chromite: A Versatile Catalyst in the Synthesis of Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper chromite (CuCr₂O₄) is a highly effective and versatile heterogeneous catalyst with significant applications in the chemical industry, including the synthesis of key intermediates for agrochemicals and pharmaceuticals.[1] Its primary utility lies in hydrogenation, dehydrogenation, and hydrogenolysis reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fatty alcohols, which are crucial components in many pharmaceutical and cosmetic formulations, and N-alkylanilines, which serve as essential building blocks for a wide range of bioactive molecules.

Key Applications and Advantages

This compound catalysts are particularly valued for their:

  • High catalytic activity in the hydrogenation of esters, aldehydes, ketones, and nitro compounds.[2]

  • Excellent selectivity , enabling the targeted reduction of specific functional groups while preserving others, such as aromatic rings.[3]

  • Robustness and stability under high temperature and pressure conditions, making them suitable for industrial-scale production.[3]

  • Cost-effectiveness compared to precious metal catalysts.

Application 1: Synthesis of Fatty Alcohols via Hydrogenation of Fatty Acid Esters

Fatty alcohols are essential ingredients in the pharmaceutical and cosmetic industries, serving as emollients, emulsifiers, and thickeners. This compound is a widely used catalyst for the industrial production of fatty alcohols from fatty acid esters.[4]

Reaction Pathway: Hydrogenation of a Fatty Acid Ester to a Fatty Alcohol

G Fatty_Acid_Ester Fatty Acid Ester (e.g., Methyl Dodecanoate) Fatty_Alcohol Fatty Alcohol (e.g., 1-Dodecanol) Fatty_Acid_Ester->Fatty_Alcohol  + 2H₂ (this compound Catalyst) Methanol Methanol Fatty_Acid_Ester->Methanol

Caption: General reaction for the hydrogenation of a fatty acid ester to a fatty alcohol.

Quantitative Data: Hydrogenation of Methyl Dodecanoate to 1-Dodecanol
ParameterValueReference
Substrate Methyl Dodecanoate[1]
Product 1-Dodecanol[1]
Catalyst This compound[1]
Temperature 200 - 250 °C[4]
Pressure 30 - 50 bar[4]
Yield Up to 95.5%[1]
Experimental Protocol: Synthesis of 1-Dodecanol

This protocol is a representative example for the hydrogenation of a fatty acid ester using a this compound catalyst.

Materials:

  • Methyl dodecanoate

  • This compound catalyst

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

  • Solvent (e.g., dioxane, if necessary)

  • Hydrogen gas

Procedure:

  • Catalyst Activation (Pre-reduction): The this compound catalyst is typically activated in situ or in a separate step by heating under a stream of hydrogen. This process reduces the copper oxide species to catalytically active copper metal.

  • Reaction Setup: The autoclave is charged with methyl dodecanoate and the this compound catalyst (typically 1-5% by weight of the ester).

  • Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen to the desired pressure (e.g., 40 bar). The mixture is then heated to the reaction temperature (e.g., 230 °C) with continuous stirring.

  • Monitoring: The reaction progress is monitored by measuring the hydrogen uptake.

  • Work-up: After the reaction is complete (indicated by the cessation of hydrogen consumption), the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.

  • Purification: The crude 1-dodecanol is purified by distillation under reduced pressure to yield the final product.

Application 2: Synthesis of N-Alkylanilines via Reductive Alkylation

N-alkylanilines are crucial intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals, including analgesics, anti-inflammatory drugs, and herbicides. This compound serves as an effective catalyst for the reductive alkylation of anilines with aldehydes or ketones.[2]

Reaction Pathway: Reductive Alkylation of Aniline with Acetone

G Aniline Aniline Imine_Intermediate Imine Intermediate Aniline->Imine_Intermediate  + Acetone (-H₂O) Acetone Acetone N_Isopropylaniline N-Isopropylaniline Imine_Intermediate->N_Isopropylaniline  + H₂ (this compound Catalyst)

Caption: Reductive alkylation of aniline with acetone to form N-isopropylaniline.

Quantitative Data: Reductive Alkylation of Aniline with Acetone
ParameterValueReference
Substrates Aniline, Acetone[2]
Product N-Isopropylaniline[2]
Catalyst Barium-promoted this compound[2]
Catalyst Loading 4% w/w[2]
Temperature 140 °C[2]
Pressure 50 bar H₂[2]
Reaction Time 60 min[2]
Yield 93%[2]
Experimental Protocol: Synthesis of N-Isopropylaniline

This protocol details the synthesis of N-isopropylaniline from aniline and acetone.

Materials:

  • Aniline

  • Acetone

  • Barium-promoted this compound catalyst

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure:

  • Catalyst Pre-reduction: The barium-promoted this compound catalyst is pre-reduced by heating in a stream of hydrogen to activate it.

  • Reaction Setup: The autoclave is charged with aniline, acetone (in a molar ratio of, for example, 1:3), and the pre-reduced this compound catalyst (4% of the total weight of aniline and acetone).

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 50 bar. The reaction mixture is heated to 140 °C and stirred for 60 minutes.

  • Work-up: After the reaction period, the autoclave is cooled, and the pressure is released. The catalyst is separated by filtration.

  • Purification: The excess acetone and the product, N-isopropylaniline, are separated and purified, typically by distillation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Charge Reactants (Substrate, Catalyst, Solvent) Seal Seal Reactor Reactants->Seal Purge Purge with N₂ Seal->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat to Reaction Temperature Pressurize->Heat Stir Stir and Monitor Heat->Stir Cool Cool to Room Temperature Stir->Cool Vent Vent Excess H₂ Cool->Vent Filter Filter to Remove Catalyst Vent->Filter Purify Purify Product (e.g., Distillation) Filter->Purify

Caption: General experimental workflow for this compound-catalyzed hydrogenation.

Conclusion

This compound remains a cornerstone catalyst in the synthesis of vital intermediates for the agrochemical and pharmaceutical industries. Its high activity, selectivity, and cost-effectiveness ensure its continued relevance in both laboratory-scale research and large-scale industrial production. The protocols provided herein offer a foundation for researchers to explore and optimize the use of this versatile catalyst in their synthetic endeavors.

References

Application Notes and Protocols: Vapor-Phase Hydrogenation of Furfural Using Copper Chromite Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of furfural, a key platform chemical derived from lignocellulosic biomass, is a cornerstone reaction for the production of valuable biofuels and chemical intermediates. Among the various products, furfuryl alcohol is of significant industrial importance, serving as a precursor for resins, a green solvent, and in the synthesis of pharmaceuticals. Copper chromite has long been a commercially favored catalyst for the selective hydrogenation of the carbonyl group in furfural to yield furfuryl alcohol, demonstrating high activity and selectivity.[1][2][3] This document provides detailed application notes and experimental protocols for the vapor-phase hydrogenation of furfural using a this compound catalyst, intended for use by researchers in academia and industry.

The process, however, is not without its challenges. Catalyst deactivation, due to factors such as coking and changes in the active copper species, is a significant consideration.[4] Furthermore, the toxic nature of chromium necessitates careful handling and disposal procedures.[5] Ongoing research focuses on improving catalyst stability and developing chromium-free alternatives. These notes will also touch upon catalyst deactivation and the nature of the active sites.

Experimental Protocols

This section outlines a general protocol for the vapor-phase hydrogenation of furfural in a fixed-bed reactor system. The parameters provided are based on typical conditions reported in the literature and should be optimized for specific experimental setups.

Catalyst Activation (Pre-reduction)

Prior to the hydrogenation reaction, the this compound catalyst requires an activation step, which involves the reduction of copper oxides to the active copper species.

  • Apparatus: Fixed-bed reactor, temperature controller, gas flow controllers.

  • Procedure:

    • Load the desired amount of this compound catalyst into the fixed-bed reactor.

    • Purge the system with an inert gas (e.g., nitrogen or helium) to remove air and moisture.

    • Initiate a flow of a reducing gas mixture, typically 5-10% hydrogen in an inert gas, over the catalyst bed.

    • Gradually increase the temperature of the reactor to the desired reduction temperature, commonly in the range of 200-300 °C.

    • Hold the temperature constant for a specified period, generally 1 to 4 hours, to ensure complete reduction of the copper species.[1]

    • After reduction, the catalyst can be cooled down under the reducing gas flow or directly brought to the reaction temperature.

Vapor-Phase Hydrogenation Reaction
  • Apparatus: Fixed-bed reactor, high-pressure liquid pump, mass flow controllers for gases, condenser, and product collection system.

  • Procedure:

    • Set the reactor temperature to the desired reaction temperature, typically between 160 °C and 250 °C.[6][7]

    • Pressurize the system with hydrogen to the desired reaction pressure.

    • Introduce a continuous flow of hydrogen gas into the reactor using a mass flow controller.

    • Using a high-pressure liquid pump, feed liquid furfural into a vaporizer where it is mixed with the hydrogen stream before entering the reactor.

    • The molar ratio of hydrogen to furfural is a critical parameter and should be controlled.

    • The effluent from the reactor, which is in the gas phase, is passed through a condenser to liquefy the products and unreacted furfural.

    • Collect the liquid products in a chilled collection vessel for subsequent analysis.

    • The non-condensable gases can be analyzed by an online gas chromatograph or vented after appropriate safety measures.

Product Analysis

The collected liquid products are typically analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity to various products.

  • Apparatus: Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., a polar wax column). A Gas Chromatograph-Mass Spectrometer (GC-MS) can be used for product identification.

  • Procedure:

    • Prepare a known concentration of an internal standard (e.g., n-butanol or dodecane) in a suitable solvent (e.g., ethanol).

    • Dilute a known amount of the collected liquid product with the internal standard solution.

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the GC with a suitable temperature program to separate the components (furfural, furfuryl alcohol, 2-methylfuran, and other byproducts).

    • Identify the peaks by comparing their retention times with those of pure standards or by using GC-MS.

    • Quantify the components by integrating the peak areas and using the internal standard method for calibration.

    • Calculate the furfural conversion and product selectivity based on the quantitative results.

Data Presentation

The following table summarizes quantitative data from various studies on the hydrogenation of furfural over copper-based catalysts. Note that direct comparisons should be made with caution as catalyst preparation methods and specific experimental conditions can vary significantly between studies.

Table 1: Performance of Copper-Based Catalysts in the Hydrogenation of Furfural

CatalystPhaseTemp. (°C)Pressure (atm)H₂/Furfural Molar RatioFurfural Conversion (%)Furfuryl Alcohol Selectivity (%)Other Major ProductsReference
This compoundVapor160-495--2-Methylfuran[6]
This compoundLiquid1258.16----[1][2]
This compoundLiquid130-200up to 29.6--High-[2]
Cu-MgOVapor180-25012.59898-[8]
ALD Overcoated Cu-ChromiteVapor---Initial: 100, After 3h: 30High2-Methylfuran[4]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the vapor-phase hydrogenation of furfural and a simplified reaction pathway.

experimental_workflow Experimental Workflow for Vapor-Phase Furfural Hydrogenation cluster_prep Catalyst Preparation & Activation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis cat_prep Catalyst Procurement/ Preparation activation Catalyst Activation (Pre-reduction in H₂) cat_prep->activation reactor Fixed-Bed Reactor activation->reactor condensation Condensation reactor->condensation reactant_feed Furfural & H₂ Feed reactant_feed->reactor collection Product Collection condensation->collection gc_analysis GC-FID/MS Analysis collection->gc_analysis data_analysis Data Analysis (Conversion & Selectivity) gc_analysis->data_analysis

Caption: Experimental workflow for furfural hydrogenation.

reaction_pathway Simplified Reaction Pathway of Furfural Hydrogenation furfural Furfural (C₅H₄O₂) fa Furfuryl Alcohol (C₅H₆O₂) furfural->fa + H₂ (Hydrogenation of C=O) other Other Byproducts (e.g., ring opening products) furfural->other mf 2-Methylfuran (C₅H₆O) fa->mf + H₂ (Hydrogenolysis) fa->other

Caption: Reaction pathway for furfural hydrogenation.

References

Application Notes and Protocols: The Role of Copper Chromite in Vehicular Pollution Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper chromite (CuCr₂O₄) has emerged as a significant catalyst in the ongoing effort to mitigate vehicular pollution. As a cost-effective alternative to precious metal-based catalysts, it demonstrates considerable activity in the conversion of toxic exhaust gases—namely carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC)—into less harmful substances such as carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O).[1][2] Its application in catalytic converters is a key area of research, aiming to meet increasingly stringent emission standards worldwide.[1] This document provides detailed application notes, experimental protocols for synthesis and testing, and a mechanistic overview of this compound's catalytic action in vehicular pollution control.

Data Presentation: Catalytic Performance of this compound

The efficacy of this compound catalysts is typically evaluated by their ability to convert pollutants at various temperatures. The following tables summarize the catalytic performance of this compound for the oxidation of CO, reduction of NOx, and oxidation of hydrocarbons under simulated exhaust conditions.

Table 1: Carbon Monoxide (CO) Oxidation Performance

Catalyst CompositionTemperature (°C)CO Conversion (%)Gas Hourly Space Velocity (GHSV) (h⁻¹)Feed CompositionReference
CuCr₂O₄1505030,0001% CO, 1% O₂, N₂ balance[3]
CuCr₂O₄2009030,0001% CO, 1% O₂, N₂ balance[3]
CuCr₂O₄250>9930,0001% CO, 1% O₂, N₂ balance[3]
CuZn+Cr200 (approx.)88.41Not SpecifiedEngine Exhaust[4]
Cu+Mn200 (approx.)91.03 (CO₂)Not SpecifiedEngine Exhaust[4]

Table 2: Nitrogen Oxides (NOx) Reduction Performance

Catalyst CompositionTemperature (°C)NOx Conversion (%)GHSV (h⁻¹)ReductantFeed CompositionReference
Cu-Zeolite350~55~20,000He1% NO, He balance[5]
Cu-Zeolite400~62~20,000He1% NO, He balance[5]
Cu-Zeolite450~64~20,000He1% NO, He balance[5]
Cu-based Y Zeolite26094.67Not SpecifiedEthanolDiesel Engine Exhaust[6]

Table 3: Hydrocarbon (HC) Oxidation Performance

Catalyst CompositionTemperature (°C)HC Conversion (%)GHSV (h⁻¹)HydrocarbonFeed CompositionReference
CuZn+Cr200 (approx.)39.84Not SpecifiedEngine ExhaustEngine Exhaust[4]
MCC CuCrNot Specified30 (average)Not SpecifiedEngine ExhaustEngine Exhaust[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst via Co-precipitation

This protocol details the synthesis of a this compound catalyst using the co-precipitation method, which is widely reported in the literature for producing active catalysts.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Ammonia solution (25% NH₃)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 M aqueous solution of copper(II) nitrate and a 2 M aqueous solution of chromium(III) nitrate.

    • Mix the solutions in a beaker to achieve a Cu:Cr molar ratio of 1:2.

  • Precipitation:

    • Prepare a 1 M aqueous solution of ammonium carbonate.

    • While vigorously stirring the mixed nitrate solution, slowly add the ammonium carbonate solution dropwise.

    • Continuously monitor the pH of the mixture. Adjust the pH to a final value of 8.0 by adding ammonia solution dropwise.

    • Continue stirring the resulting slurry for 2 hours at room temperature to ensure complete precipitation.

  • Aging and Filtration:

    • Age the precipitate by letting it stand for 12 hours at room temperature.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove residual ions that can act as catalyst poisons.

  • Drying and Calcination:

    • Dry the filter cake in an oven at 110°C for 12 hours.

    • Grind the dried solid into a fine powder using a mortar and pestle.

    • Calcine the powder in a muffle furnace. Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold at 500°C for 4 hours in a static air atmosphere.[7]

    • Allow the furnace to cool down to room temperature naturally. The resulting black powder is the this compound catalyst.

Protocol 2: Catalytic Activity Testing in a Fixed-Bed Reactor

This protocol outlines the procedure for evaluating the catalytic performance of the synthesized this compound for the conversion of CO, NOx, and hydrocarbons.

Experimental Setup:

  • Fixed-Bed Reactor: A quartz or stainless steel tube (e.g., 10 mm inner diameter) placed inside a temperature-controlled furnace.

  • Gas Delivery System: Mass flow controllers (MFCs) to precisely control the flow rates of reactant and carrier gases.

  • Catalyst Bed: A known amount of the synthesized this compound catalyst (e.g., 100 mg), pelletized, crushed, and sieved to a specific particle size range (e.g., 40-60 mesh), is placed in the center of the reactor tube and supported by quartz wool plugs.

  • Temperature Control: A thermocouple placed in close proximity to the catalyst bed to monitor the reaction temperature accurately.

  • Gas Analysis System: An online gas analyzer (e.g., a gas chromatograph with a thermal conductivity detector and a flame ionization detector, or a non-dispersive infrared (NDIR) analyzer for CO and CO₂, and a chemiluminescence analyzer for NOx) to measure the concentrations of reactants and products in the effluent gas stream.

Procedure:

  • Catalyst Loading and Pre-treatment:

    • Load the weighed catalyst into the reactor.

    • Pre-treat the catalyst by heating it in a flow of an inert gas (e.g., N₂ or He) at a specific temperature (e.g., 300°C) for 1 hour to remove any adsorbed impurities.

  • Catalytic Activity Measurement (Light-off Test):

    • Cool the catalyst to a low starting temperature (e.g., 50°C).

    • Introduce the simulated exhaust gas mixture into the reactor at a defined total flow rate to achieve the desired GHSV. A typical gas composition could be:

      • CO Oxidation: 1000 ppm CO, 10% O₂, He balance.

      • NOx Reduction: 500 ppm NO, 500 ppm CO, 10% O₂, He balance.

      • Hydrocarbon Oxidation: 500 ppm Propane (or other representative HC), 10% O₂, He balance.

    • Increase the reactor temperature in a stepwise or ramped manner (e.g., 10°C/min) up to a final temperature (e.g., 500°C).

    • At each temperature point, allow the system to stabilize and then record the concentrations of reactants and products in the outlet stream.

  • Data Analysis:

    • Calculate the conversion of each pollutant at each temperature using the following formula: Conversion (%) = [ ( [Pollutant]in - [Pollutant]out ) / [Pollutant]in ] * 100

    • Plot the conversion of each pollutant as a function of temperature to obtain the "light-off" curves. The T₅₀ (the temperature at which 50% conversion is achieved) is a key parameter for comparing catalyst activity.[8]

Signaling Pathways and Experimental Workflows

Catalytic Reaction Mechanisms

The catalytic conversion of vehicular pollutants over this compound catalysts involves a series of complex surface reactions. The generally accepted mechanism for CO oxidation and NOx reduction is based on a redox cycle involving the copper and chromium cations in the spinel structure.

CO Oxidation: The oxidation of carbon monoxide is believed to follow a Mars-van Krevelen type mechanism. In this process, CO adsorbs onto the catalyst surface and reacts with lattice oxygen from the this compound, leading to the formation of CO₂ and a reduced catalyst site. The reduced site is then re-oxidized by gas-phase oxygen, completing the catalytic cycle.

NOx Reduction: The reduction of nitrogen oxides by CO is more complex and can proceed through several pathways. One proposed mechanism involves the adsorption of NO onto the catalyst surface, followed by its dissociation or reaction with adsorbed CO to form N₂ and CO₂. The presence of oxygen can influence the reaction pathway, potentially leading to the formation of surface nitrate and nitrite species as intermediates.

Hydrocarbon Oxidation: The oxidation of unburned hydrocarbons also follows a redox mechanism, similar to CO oxidation. The hydrocarbon molecules adsorb on the catalyst surface and are progressively oxidized by lattice oxygen to CO₂ and H₂O.

CO_Oxidation_Mechanism cluster_catalyst This compound Surface Catalyst_Ox Cu²⁺/Cr³⁺-O- Catalyst_Red Cu⁺/Cr³⁺-□ Catalyst_Ox->Catalyst_Red CO + O(lattice) → CO₂ Catalyst_Red->Catalyst_Ox ½O₂ + □ → O(lattice) CO2 CO₂(gas) Catalyst_Red->CO2 CO CO(gas) CO->Catalyst_Ox Adsorption & Reaction O2 O₂(gas) O2->Catalyst_Red Re-oxidation

Caption: Simplified Mars-van Krevelen mechanism for CO oxidation.

NOx_Reduction_Mechanism cluster_surface Catalyst Surface NO_ads NO(ads) N_ads N(ads) NO_ads->N_ads Dissociation O_ads O(ads) NO_ads->O_ads Dissociation CO_ads CO(ads) CO2_gas CO₂(gas) CO_ads->CO2_gas CO + O → CO₂ N2_gas N₂(gas) N_ads->N2_gas N + N → N₂ O_ads->CO2_gas NO_gas NO(gas) NO_gas->NO_ads Adsorption CO_gas CO(gas) CO_gas->CO_ads Adsorption

Caption: Simplified pathway for NOx reduction by CO.
Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, characterization, and performance evaluation of a this compound catalyst for vehicular pollution control.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Performance Testing Prep_Solutions Prepare Precursor Solutions (Cu(NO₃)₂, Cr(NO₃)₃) Precipitation Co-precipitation with (NH₄)₂CO₃ Prep_Solutions->Precipitation Aging_Filtering Aging & Filtering Precipitation->Aging_Filtering Drying_Calcination Drying & Calcination Aging_Filtering->Drying_Calcination XRD XRD (Phase & Crystallite Size) Drying_Calcination->XRD BET BET (Surface Area) Drying_Calcination->BET TPR H₂-TPR (Reducibility) Drying_Calcination->TPR Reactor_Setup Fixed-Bed Reactor Setup Drying_Calcination->Reactor_Setup DRIFTS In-situ DRIFTS (Surface Species) Pretreatment Catalyst Pre-treatment Reactor_Setup->Pretreatment Light_Off Light-off Test (CO, NOx, HC) Pretreatment->Light_Off Light_Off->DRIFTS Mechanistic Insight Data_Analysis Data Analysis & Performance Evaluation Light_Off->Data_Analysis

Caption: Workflow for this compound catalyst development.

References

Application Notes and Protocols: Preparation of Copper Chromite Catalysts for Specific Organic Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper chromite (CuCr₂O₄) catalysts are highly versatile and efficient materials widely employed in a variety of organic syntheses.[1] First reported by Adkins et al., these catalysts have demonstrated significant activity in hydrogenation, dehydrogenation, and oxidation reactions.[1] Their industrial importance stems from their ability to selectively hydrogenate functional groups in both aliphatic and aromatic compounds.[1] This document provides detailed application notes and experimental protocols for the preparation of this compound catalysts and their use in specific organic transformations.

Catalyst Preparation Methods

Several methods are utilized for the synthesis of this compound catalysts, each offering distinct advantages in controlling the catalyst's properties such as particle size, surface area, and catalytic activity. The most common methods include co-precipitation, sol-gel, and combustion synthesis.

Co-precipitation Method

This is a widely used and traditional method for preparing this compound catalysts. It involves the precipitation of a copper-chromium-containing precursor from a solution of soluble salts, followed by calcination.[2]

Experimental Protocol: Co-precipitation Synthesis of this compound

  • Precursor Solution Preparation:

    • Dissolve copper nitrate [Cu(NO₃)₂·3H₂O] and chromium nitrate [Cr(NO₃)₃·9H₂O] in deionized water in a 1:2 molar ratio.[3]

    • In a separate beaker, prepare a solution of a precipitating agent, such as ammonium hydroxide or sodium carbonate.[2][4]

  • Precipitation:

    • Slowly add the precipitating agent solution to the mixed metal nitrate solution under vigorous stirring.

    • Maintain the pH of the mixture at a specific value (e.g., 6.5) to ensure complete precipitation.[4]

    • A precipitate of a copper-chromium-nitrogen complex will form.[2]

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

    • Dry the washed precipitate in an oven at 110-120°C overnight.[5]

  • Calcination:

    • Calcine the dried powder in a furnace at a temperature ranging from 350°C to 900°C for 2-5 hours.[4][5][6] The specific temperature affects the final crystal structure and particle size. For instance, a temperature of 520°C can yield crystalline CuCr₂O₄.[3]

Table 1: Co-precipitation Synthesis Parameters and Their Effects

ParameterTypical Range/ValueEffect on Catalyst PropertiesReference
Cu:Cr Molar Ratio1:2Influences the formation of the spinel structure.[3]
Precipitating AgentAmmonium Hydroxide, Sodium CarbonateAffects the composition and morphology of the precursor.[2][4]
pH6.5 - 9Controls the completeness of precipitation and particle size.[4][7]
Calcination Temperature350 - 900°CDetermines the crystallinity, phase purity, and surface area.[4][6]
Calcination Time2 - 5 hoursAffects the degree of crystallization and particle growth.[5]
Sol-Gel Method

The sol-gel method offers excellent control over the catalyst's texture, composition, and homogeneity, often resulting in nanocomposite materials with high surface areas.[1] This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid).

Experimental Protocol: Citrate Sol-Gel Synthesis of this compound

  • Sol Formation:

    • Dissolve copper nitrate [Cu(NO₃)₂] (0.01 mol) and chromium nitrate [Cr(NO₃)₃] (0.02 mol) in 100 mL of deionized water.[7][8]

    • Add citric acid to the solution with a molar ratio of citric acid to total metal ions of 2:1.[7][8]

    • Stir the solution for 30 minutes.

  • Gel Formation:

    • Heat the solution at 95°C for several hours to evaporate the water, resulting in a viscous, dark brown gel.[7][8]

  • Drying:

    • Dry the gel in an oven at 160°C for 2 hours to obtain a foamy, dark powder.[7][8]

  • Calcination:

    • Grind the dried powder and then calcine it at a temperature between 500°C and 700°C for 3 hours to obtain the final black Cu-Cr-O nanocomposites.[7][9]

Table 2: Sol-Gel Synthesis Parameters and Resulting Catalyst Characteristics

ParameterTypical ValueResulting CharacteristicReference
Molar Ratio (Citric Acid:Metal Ions)2:1Formation of a stable gel.[7][8]
Drying Temperature160°CFormation of a porous precursor powder.[7][8]
Calcination Temperature500 - 700°CWell-crystallized nanocomposites.[7][9]
pH3.32 - 9Affects the type of solid phase formed.[7][9]
Combustion Synthesis

Combustion synthesis is a rapid and energy-efficient method for producing nano-sized this compound powders. This process involves a self-sustaining exothermic reaction between an oxidizer (metal nitrates) and a fuel (e.g., glycine, citric acid).

Experimental Protocol: Solution Combustion Synthesis of this compound

  • Precursor Mixture:

    • Prepare an aqueous solution containing copper nitrate, chromium nitrate, and a fuel such as glycine or citric acid.[10]

  • Combustion:

    • Heat the precursor mixture in a furnace preheated to a specific temperature (e.g., 500°C).

    • The mixture will undergo dehydration, followed by a vigorous, self-sustaining combustion reaction, resulting in a voluminous, foamy powder.

  • Post-Combustion Treatment:

    • The as-synthesized powder may be further calcined at a higher temperature to improve crystallinity and remove any residual carbon.

Table 3: Combustion Synthesis Parameters and Observations

ParameterObservation/EffectReference
Fuel Type (Glycine vs. Citric Acid)Glycine leads to a faster reaction time.[10]
Calcination TemperatureAffects the final properties of the material, such as phase purity.[10]

Applications in Organic Synthesis

This compound catalysts are highly effective in a range of organic transformations, particularly in hydrogenation reactions.

Hydrogenation of Esters to Alcohols

A primary application of this compound is the hydrogenolysis of esters to their corresponding alcohols.[6][11] This reaction is of significant industrial importance, for example, in the production of fatty alcohols from fatty acid esters.[6]

General Reaction Conditions:

  • Temperature: 150-300°C[6]

  • Pressure: 135 atm (or higher) of H₂[6]

  • Catalyst Loading: Varies depending on the substrate and reactor.

Table 4: Hydrogenation of Various Esters using this compound Catalyst

SubstrateProduct(s)Reaction ConditionsReference
Fatty Acid Methyl Esters (FAMEs)Fatty AlcoholsHigh temperature and pressure[6]
Diethyl MaleateButyrolactone or 1,4-ButanediolDependent on specific conditions[6]
Dimethyl Sebacate (after acyloin condensation)1,2-CyclodecanediolHydrogenation[6]
Selective Hydrogenation of Aldehydes and Ketones

This compound catalysts are effective for the hydrogenation of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[1] A key advantage is the high selectivity, often without hydrogenolysis of other functional groups or the aromatic ring.[1][4]

Experimental Protocol: Hydrogenation of Benzaldehyde to Benzyl Alcohol

  • Reaction Setup:

    • Charge a high-pressure autoclave with benzaldehyde and the this compound catalyst.

    • Pressurize the reactor with hydrogen.

  • Reaction:

    • Heat the mixture to 125-180°C and maintain the hydrogen pressure.[1]

    • Monitor the reaction progress by techniques such as GC or TLC.

  • Work-up:

    • After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

    • Purify the product by distillation or chromatography.

Table 5: Hydrogenation of Carbonyl Compounds

SubstrateProductTemperature (°C)ObservationsReference
BenzaldehydeBenzyl Alcohol125-180High yield without hydrogenolysis to toluene.[1]
FurfuralFurfuryl Alcohol~200Cu⁰ is the active phase.[1][12]
AcetoneIsopropanol300-350Maximum yield reported under these conditions.[1]
Dehydrogenation of Alcohols

This compound catalysts can also be used for the dehydrogenation of alcohols to aldehydes and ketones.

Example Application:

  • 1-Butanol to Butyraldehyde: A catalyst composed of 90% copper, 8% chromia, and 2% carbon on a pumice support showed high activity and selectivity.[1]

  • 2-Butanol to 2-Butanone: A Cu-ZnO-Cr₂O₃/SiO₂ catalyst prepared by impregnation exhibited high activity.[1]

Visualizations

experimental_workflow_co_precipitation cluster_solution Solution Preparation cluster_reaction Reaction & Processing cluster_final Final Catalyst Cu_Nitrate Copper Nitrate Solution Mixing Mixing & Precipitation Cu_Nitrate->Mixing Cr_Nitrate Chromium Nitrate Solution Cr_Nitrate->Mixing Precipitant Precipitating Agent Solution Precipitant->Mixing Filtration Filtration & Washing Mixing->Filtration Drying Drying (110-120°C) Filtration->Drying Calcination Calcination (350-900°C) Drying->Calcination Catalyst This compound Catalyst Calcination->Catalyst

Caption: Co-precipitation synthesis workflow for this compound catalyst.

logical_relationship_ester_hydrogenation Reactants Ester (RCOOR') + H₂ Catalyst_Surface This compound Catalyst Surface (Active Sites: Cu⁰/Cu⁺) Reactants->Catalyst_Surface Adsorption Intermediate Adsorbed Ester & Dissociated Hydrogen Catalyst_Surface->Intermediate Surface Reaction Products Alcohols (RCH₂OH + R'OH) Intermediate->Products Desorption

Caption: Simplified catalytic cycle for ester hydrogenation.

References

Application Notes and Protocols: Copper Chromite Catalysts for Glycerol Hydrogenolysis to Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of glycerol, a readily available byproduct of biodiesel production, into value-added chemicals is a key focus in the development of sustainable chemical processes. One of the most promising routes is the catalytic hydrogenolysis of glycerol to produce 1,2-propylene glycol (1,2-PG), a versatile chemical used in pharmaceuticals, cosmetics, and as an antifreeze. Copper chromite catalysts have emerged as highly effective for this transformation due to their high selectivity towards C-O bond cleavage over C-C bond cleavage, minimizing the formation of unwanted byproducts.[1][2]

These application notes provide detailed protocols for the synthesis, characterization, and use of this compound catalysts in the hydrogenolysis of glycerol to propylene glycol. The information is compiled from various studies to offer a comprehensive guide for researchers in this field.

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst via Co-precipitation

This protocol describes the synthesis of a this compound catalyst with varying Cu:Cr atomic ratios, a method adapted from literature.[3] Promoters such as Barium can also be introduced during this process to enhance catalytic activity.[4][5][6]

Materials:

  • Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • (Optional) Barium nitrate (Ba(NO₃)₂) or other promoter precursors

  • Ammonium carbonate ((NH₄)₂CO₃) or other precipitating agent

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of copper nitrate and chromium nitrate. For a specific Cu:Cr atomic ratio (e.g., 1:1, 3:1, or 1:3), dissolve the required stoichiometric amounts of the nitrate salts in deionized water.[3]

    • If a promoter is to be added, dissolve the promoter precursor (e.g., barium nitrate) in this solution.

  • Co-precipitation:

    • Slowly add a solution of the precipitating agent (e.g., ammonium carbonate) to the mixed metal nitrate solution under vigorous stirring.

    • Continuously monitor and maintain the pH of the solution at a constant value (e.g., pH 8) by adjusting the addition rate of the precipitating agent.

    • Continue stirring the resulting slurry for a specified period (e.g., 2-4 hours) at a constant temperature (e.g., 60-80 °C) to allow for aging of the precipitate.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions. Repeat the washing process until the filtrate is neutral.

    • Wash the filter cake with ethanol to aid in drying.

    • Dry the precipitate in an oven at a specified temperature (e.g., 110-120 °C) overnight.

  • Calcination:

    • Calcine the dried powder in a furnace. The calcination temperature and duration are critical for the formation of the desired this compound spinel structure (CuCr₂O₄). A typical calcination protocol involves heating at 500-700 °C for 3-5 hours in air.[7]

Protocol 2: Catalyst Characterization

A thorough characterization of the synthesized catalyst is crucial to understand its physicochemical properties and correlate them with its catalytic performance.

Recommended Characterization Techniques:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst, such as the this compound spinel structure.[4]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.[8]

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDAX): To observe the morphology and elemental composition of the catalyst particles.[8]

  • Fourier Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present on the catalyst surface.[8]

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the surface acidity of the catalyst, which can influence the dehydration step of glycerol.[4][5][6]

Protocol 3: Glycerol Hydrogenolysis in a Batch Reactor

This protocol outlines the procedure for evaluating the catalytic activity of the prepared this compound catalyst in a high-pressure batch reactor.[3]

Materials and Equipment:

  • Synthesized this compound catalyst

  • Glycerol (e.g., 80% aqueous solution)[3]

  • Hydrogen (H₂) gas

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and temperature controller.[3]

  • Gas chromatograph (GC) for product analysis.[3]

Procedure:

  • Catalyst Activation (Pre-reduction):

    • Before the reaction, the catalyst is typically activated (reduced) in situ or ex situ. For in-situ activation, load the catalyst into the reactor and heat it under a hydrogen flow at a specific temperature (e.g., 300 °C) and pressure (e.g., 10 bar) for a few hours.[9]

  • Reaction Setup:

    • Load the desired amount of the activated catalyst (e.g., 0.5 g) and the glycerol solution (e.g., 5.0 mL of 80% glycerol) into the autoclave.[3]

    • Seal the reactor and purge it several times with hydrogen to remove any air.[3][9]

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 14-20 bar).[3][8]

  • Reaction Execution:

    • Heat the reactor to the desired reaction temperature (e.g., 180-220 °C) while stirring.[3][10]

    • Maintain the temperature and pressure for the specified reaction time (e.g., 8-24 hours).[3][9]

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature.[3]

    • Carefully depressurize the reactor.

    • Collect the liquid product mixture.

    • Separate the catalyst from the liquid product by centrifugation or filtration.[3]

    • Analyze the liquid products using a gas chromatograph (GC) equipped with a suitable column (e.g., CP-WAX 52) and a flame ionization detector (FID) to determine the conversion of glycerol and the selectivity to propylene glycol and other products.[3] An internal or external standard (e.g., n-butanol) can be used for quantification.[3]

Data Presentation

The following tables summarize quantitative data from various studies on the hydrogenolysis of glycerol using this compound catalysts.

Table 1: Effect of Catalyst Composition and Promoters on Glycerol Hydrogenolysis

CatalystCu:Cr RatioPromoterGlycerol Conversion (%)1,2-PG Selectivity (%)Reference
Lab-prepared3:1NoneOptimumVery Selective[3]
Ba-promoted Cu-Cr-BaHigh Activity85[4][5][6]
Ru/Cu-Cr-Ru4394[8]

Table 2: Effect of Reaction Conditions on Glycerol Hydrogenolysis over this compound Catalysts

Temperature (°C)H₂ Pressure (bar)Reaction Time (h)Glycerol Conversion (%)1,2-PG Selectivity (%)Reference
1801424OptimumVery Selective[3]
20014-5585[2]
200~13.8 (200 psi)-GoodHigh[10]
200208HighHigh[10][11]
18020244394[8]
210-2301-201010060-80[2][12]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for glycerol hydrogenolysis and a typical experimental workflow.

ReactionMechanism Glycerol Glycerol Acetol Acetol (Hydroxyacetone) Glycerol->Acetol Dehydration (-H₂O) PropyleneGlycol 1,2-Propylene Glycol Acetol->PropyleneGlycol Hydrogenation (+H₂)

Caption: Proposed dehydration-hydrogenation mechanism for glycerol hydrogenolysis.[1]

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_reaction Hydrogenolysis Reaction Coprecipitation Co-precipitation Washing Washing & Drying Coprecipitation->Washing Calcination Calcination Washing->Calcination XRD XRD Calcination->XRD BET BET Calcination->BET SEM SEM/EDAX Calcination->SEM TPD NH₃-TPD Calcination->TPD Activation Catalyst Activation Calcination->Activation Reaction Batch Reaction Activation->Reaction Analysis Product Analysis (GC) Reaction->Analysis

Caption: Experimental workflow for catalyst synthesis, characterization, and testing.

Logical Relationships

The following diagram illustrates the key relationships influencing the success of the glycerol hydrogenolysis reaction.

LogicalRelationships cluster_props cluster_conds cluster_perf CatalystProps Catalyst Properties CuCrRatio Cu:Cr Ratio Promoters Promoters SurfaceArea Surface Area Acidity Acidity ReactionConds Reaction Conditions Temperature Temperature Pressure Pressure Time Time Solvent Solvent Performance Catalytic Performance Conversion Glycerol Conversion Selectivity 1,2-PG Selectivity Stability Catalyst Stability CuCrRatio->Performance Promoters->Performance SurfaceArea->Performance Acidity->Performance Temperature->Performance Pressure->Performance Time->Performance Solvent->Performance

Caption: Factors influencing catalytic performance in glycerol hydrogenolysis.

References

Troubleshooting & Optimization

Technical Support Center: Copper Chromite Catalysis in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of copper chromite catalysts in hydrogenation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the active species in a this compound catalyst for hydrogenation?

A1: The nature of the active sites in this compound catalysts is a subject of ongoing research, with evidence pointing to multiple species playing a role. Metallic copper (Cu⁰) is widely considered essential for the hydrogenation of conjugated dienes and other functional groups.[1][2] Some studies suggest that Cu(I) species are the primary active sites for reactions like double-bond isomerization.[1][3] Often, a combination of Cu⁰ and Cu⁺ is believed to be crucial, where Cu⁰ activates hydrogen and Cu⁺ centers interact with the carbonyl group of the reactant.[4][5] The unreduced this compound spinel structure may also contribute to high catalytic activity in certain hydrogenolysis reactions.[1]

Q2: How does the preparation method influence the catalyst's activity?

A2: The preparation method significantly impacts the catalyst's physical properties and, consequently, its activity and selectivity. Common methods include co-precipitation, thermal decomposition, and sol-gel routes.[1][6] For instance, catalysts prepared via co-precipitation can retain a spinel structure with a high amount of Cu²⁺ species, which, after reduction, shows high activity in hydrogenolysis.[1] An improved co-precipitation method using polyethylene glycol (PEG) as a solvent has been shown to yield a catalyst with 95.5% efficiency in the hydrogenation of methyl dodecanoate.[1] The choice of precursors and precipitation agents, like using urea during precipitation, can lead to catalysts with high density, high activity, and increased resistance to poisoning.[7]

Q3: What is the purpose of adding promoters like barium or zinc to the catalyst?

A3: Promoters are added to enhance the activity, stability, and selectivity of this compound catalysts. Barium, for example, helps to stabilize the catalyst against reduction to an inactive state during high-temperature hydrogenation reactions.[8][9] It can also retard the reduction of the catalyst, preserving its active state.[8] Other promoters like zinc, manganese, or calcium compounds can also be incorporated to improve performance.[7] For specific reactions, such as the hydrogenation of diethyl maleate to tetrahydrofuran, a composition containing copper, chromium, zinc, and aluminum has been shown to achieve high selectivity.[10]

Q4: What are the typical operating conditions for hydrogenation using a this compound catalyst?

A4: Hydrogenation reactions using this compound catalysts are typically conducted under elevated temperature and pressure.[9] Conditions can vary significantly depending on the substrate. For example, vapor-phase hydrogenation of furfural shows optimal activity around 200°C.[2] Liquid-phase hydrogenations of esters to alcohols often require higher temperatures (150-300°C) and high pressures (up to 135 atm).[1][9] It is crucial to optimize these conditions for each specific application to maximize yield and selectivity.

Troubleshooting Guide

IssueQuestionPossible CausesSuggested Solutions
Low Catalytic Activity Why is my catalyst showing low or no activity? 1. Improper Activation: The catalyst was not pre-reduced correctly, resulting in an insufficient number of active Cu⁰ or Cu⁺ sites.[11]2. Catalyst Poisoning: Impurities in the feedstock (e.g., sulfur compounds) or by-products are deactivating the active sites.[7][12]3. Sintering: High reaction temperatures may have caused the small copper particles to agglomerate, reducing the active surface area.[2][13]4. Inactive Catalyst Form: The catalyst has been over-reduced to an inactive reddish copper compound.[8]1. Review Activation Protocol: Ensure the pre-reduction is carried out at the optimal temperature. A reduction under H₂ at 300°C (573 K) has been shown to yield high specific activity.[14] Follow a controlled heating ramp in a reducing atmosphere.[11]2. Purify Feedstock: Use high-purity reactants and solvents. Implement a purification step for the feedstock to remove potential poisons.3. Optimize Temperature: Lower the reaction temperature if possible without compromising the reaction rate. The addition of stabilizers like barium can also inhibit sintering.[8][9]4. Regenerate Catalyst: Perform a regeneration cycle involving controlled oxidation to restore the active cupric oxide and cupric chromite phases.[15]
Poor Selectivity Why am I getting undesirable side products? 1. Sub-optimal Reaction Conditions: The temperature or pressure is too high, leading to hydrogenolysis or other side reactions.[1]2. Incorrect Active Site Composition: The ratio of Cu⁰ to Cu⁺ may not be optimal for the desired transformation. For example, Cu⁰ is required for hydrogenation, while Cu⁺ is active for isomerization.[1][3]3. Catalyst Acidity: The support or catalyst itself may have acidic sites causing unwanted reactions.1. Optimize Conditions: Systematically vary temperature, pressure, and reaction time to find the optimal window for your desired product.2. Modify Catalyst Preparation: Adjust the preparation and activation protocol to alter the surface composition. The choice of promoters can also influence selectivity.[8][10]3. Use Neutral Support/Promoters: Ensure the support material is neutral or consider adding basic promoters to neutralize acidic sites.
Catalyst Deactivation Over Time My catalyst's performance is degrading with each cycle. What is the cause? 1. Coke/Polymer Formation: Strong adsorption of polymeric species formed from reactants or products is blocking active sites. This is a dominant deactivation mechanism in reactions like furfural hydrogenation.[2][16]2. Chromium Migration: At higher temperatures (e.g., 300°C), chromium species can migrate and cover the active copper sites.[2]3. Leaching: In liquid-phase reactions, especially with acidic feedstocks, active components like copper can leach from the catalyst.[17]4. Chemical Reduction: The catalyst can be chemically reduced to inactive metallic copper or cuprous compounds during the reaction.[15]1. Implement Regeneration: A regeneration process involving washing with a solvent to remove organic materials, followed by controlled oxidation, can restore activity.[15][18]2. Lower Reaction Temperature: Operating at a lower temperature can reduce the rate of chromium migration.[2]3. Use Protective Coatings: Atomic Layer Deposition (ALD) of a thin Al₂O₃ layer can enhance stability against sintering and leaching.[4][16]4. Periodic Re-oxidation: A controlled oxidation step can regenerate the active catalyst structure.[15]

Experimental Protocols

Protocol 1: Preparation of a Barium-Promoted this compound Catalyst

This protocol is based on the thermal decomposition of a co-precipitated precursor.[9]

Materials:

  • Copper(II) nitrate (Cu(NO₃)₂)

  • Barium nitrate (Ba(NO₃)₂)

  • Ammonium chromate ((NH₄)₂CrO₄)

  • Deionized water

Procedure:

  • Prepare an aqueous solution containing stoichiometric amounts of copper(II) nitrate and barium nitrate.

  • Separately, prepare an aqueous solution of ammonium chromate.

  • Slowly add the ammonium chromate solution to the nitrate solution with constant stirring. A precipitate will form.

  • Continue stirring for 1 hour to ensure complete precipitation.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any soluble ions.

  • Dry the precipitate in an oven at 110°C overnight.

  • Grind the dried solid into a fine powder.

  • Calcine the powder in a furnace at 350-400°C for 4 hours. The resulting black powder is the Ba-promoted this compound catalyst.

    • Reaction: Cu(NO₃)₂ + Ba(NO₃)₂ + (NH₄)₂CrO₄ → CuCr₂O₄·BaCr₂O₄ (precursor) + ...[9]

Protocol 2: Catalyst Activation (Pre-reduction)

Activation is critical to generate the active metallic copper sites required for hydrogenation.

Procedure:

  • Place the calcined catalyst powder in a fixed-bed reactor.

  • Heat the catalyst to 150-160°C under a flow of inert gas (e.g., Nitrogen) to remove adsorbed water and air.

  • Gradually introduce a reducing gas, typically a mixture of hydrogen (5-10%) in nitrogen.

  • Slowly ramp the temperature to the target reduction temperature (e.g., 200-300°C) while maintaining the reducing gas flow. A slow ramp rate is crucial to avoid excessive heat from the exothermic reduction, which can cause sintering.[11]

  • Hold at the final temperature for 2-4 hours to ensure complete reduction.

  • Cool the catalyst to the desired reaction temperature under the reducing atmosphere. The catalyst is now active and ready for use.

Protocol 3: Regeneration of a Spent Catalyst

This protocol is for catalysts deactivated by organic deposits and chemical reduction.[15]

Procedure:

  • Washing: Wash the spent catalyst with a volatile solvent (e.g., methanol, acetone) to remove adsorbed organic materials. This can be done in a Soxhlet extractor or by simple slurry washing and filtration.

  • Drying: Dry the washed catalyst in an oven or under vacuum at a moderate temperature (e.g., 100-120°C) to completely remove the solvent.

  • Oxidation: Heat the dried catalyst in a furnace with a controlled atmosphere containing molecular oxygen (e.g., air).

    • Slowly ramp the temperature to 250-350°C. The temperature should be carefully controlled to burn off carbonaceous deposits without causing thermal damage or sintering of the catalyst.

    • Hold at this temperature for 2-3 hours until the regeneration is complete (indicated by the cessation of heat evolution).

  • Cooling: Allow the catalyst to cool down. The regenerated catalyst should be stored in a dry environment before being re-activated (Protocol 2) for its next use.

Diagrams

G Troubleshooting Workflow for Low Catalyst Activity start Low/No Activity Observed check_activation Was the catalyst properly activated (pre-reduced)? start->check_activation check_feedstock Is the feedstock pure? (free from S, Cl, etc.) check_activation->check_feedstock Yes solution_activation Solution: Re-run activation protocol. Ensure proper temperature and H₂ flow. check_activation->solution_activation No check_temp Was the reaction temperature too high? check_feedstock->check_temp Yes solution_feedstock Solution: Purify feedstock. Use guard beds. check_feedstock->solution_feedstock No (Poisoning) check_catalyst_state Is the spent catalyst reddish in color? check_temp->check_catalyst_state No solution_temp Solution: Optimize (lower) temperature. Consider adding thermal stabilizers (e.g., Barium). check_temp->solution_temp Yes (Sintering) solution_catalyst_state Solution: Regenerate catalyst via controlled oxidation. check_catalyst_state->solution_catalyst_state Yes (Over-reduction) end_node Activity Restored check_catalyst_state->end_node No solution_activation->end_node solution_feedstock->end_node solution_temp->end_node solution_catalyst_state->end_node

Caption: Troubleshooting logic for low catalyst activity.

G Catalyst Deactivation & Regeneration Cycle cluster_deactivation Deactivation Pathways poisoning Poisoning (e.g., coke, polymers) sintering Sintering (High Temp) coverage Cr Migration (High Temp) active_catalyst Fresh / Active Catalyst (Cu⁰, Cu⁺ sites) spent_catalyst Spent / Deactivated Catalyst active_catalyst->spent_catalyst Hydrogenation Reaction spent_catalyst->poisoning Cause spent_catalyst->sintering Cause spent_catalyst->coverage Cause regenerated_catalyst Regenerated Catalyst (Oxidized State) spent_catalyst->regenerated_catalyst Regeneration: 1. Solvent Wash 2. Controlled Oxidation regenerated_catalyst->active_catalyst Re-activation: (H₂ Reduction)

Caption: Cycle of catalyst deactivation and regeneration.

References

Technical Support Center: High-Purity Copper Chromite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of high-purity copper chromite (CuCr₂O₄).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process.

Q1: The final product is a greenish or brown powder instead of the expected black color. What went wrong?

A1: An off-color final product typically indicates an incomplete reaction or the presence of impurities. The expected color for pure this compound is black or a very dark green-black.[1]

  • Potential Cause 1: Incomplete Thermal Decomposition. The precursor material, often a copper ammonium chromate complex, was not heated at a sufficiently high temperature or for a long enough duration.[1] This results in residual precursor material, which is often orange-brown.[1]

    • Solution: Ensure the calcination temperature is reached and maintained. While specific temperatures vary by method, a common range is 350-450°C for the decomposition of copper ammonium chromate.[1][2] For other methods like sol-gel or co-precipitation, calcination temperatures can range from 500°C to over 800°C.[3][4] Verify the furnace's temperature accuracy with a calibrated thermocouple. Increase the calcination time if necessary.

  • Potential Cause 2: Presence of Impurity Phases. The synthesis conditions may have favored the formation of other oxides, such as CuO or Cr₂O₃, which can alter the color. This can be caused by an incorrect Cu:Cr molar ratio.[3]

    • Solution: Confirm the stoichiometry of your precursors. The ideal molar ratio of Cu:Cr is 1:2.[3] Use high-purity precursors to avoid contamination. Characterize the final product using X-ray Diffraction (XRD) to identify any crystalline impurity phases.

  • Potential Cause 3: Incorrect pH during Precipitation. In wet chemistry methods like co-precipitation, the pH of the solution is a critical parameter that influences the composition and phase of the precipitate.

    • Solution: Carefully control the pH during the precipitation step. For co-precipitation methods, a pH between 7 and 8 is often optimal for forming nanosized this compound.[5] Use a calibrated pH meter and add the precipitating agent slowly while monitoring the pH.

Q2: My XRD analysis shows impurity peaks, such as CuO and CuCrO₂. How can I obtain a pure CuCr₂O₄ spinel phase?

A2: The presence of secondary phases is a common challenge. Achieving a single, pure spinel phase depends critically on the Cu/Cr ratio and the calcination temperature.[3][4]

  • Potential Cause 1: Non-Stoichiometric Precursor Ratio. An excess of copper in the initial mixture will likely lead to the formation of CuO in the final product.[4]

    • Solution: Precisely measure your copper and chromium precursors to ensure a 1:2 molar ratio.[3] Methods like inverse co-precipitation, where the metal nitrate solution is added to the precipitating agent, can sometimes offer better stoichiometric control.[3]

  • Potential Cause 2: Inappropriate Calcination Temperature. The temperature at which the precursor is calcined determines the final crystalline phases. At lower temperatures, the reaction may be incomplete. At excessively high temperatures (e.g., 800-900°C), the desired CuCr₂O₄ spinel can react with excess CuO to form other phases like delafossite (CuCrO₂).[4]

    • Solution: Optimize the calcination temperature. Studies have shown that pure CuCr₂O₄ can be obtained at temperatures as low as 520°C using an inverse co-precipitation method.[3] A systematic approach is to calcine samples at various temperatures (e.g., 500°C, 600°C, 700°C) and analyze the products by XRD to find the optimal temperature for your specific method.[4]

  • Potential Cause 3: Inadequate Washing of Precipitate. Residual ions from the synthesis (e.g., nitrates, sulfates, sodium) can interfere with the formation of the pure spinel phase during calcination.

    • Solution: Thoroughly wash the precipitate after filtration. Use deionized water to remove soluble byproducts. Washing with ethanol can also help remove residual water and prevent particle agglomeration.

Below is a troubleshooting workflow for diagnosing and resolving impurity issues.

G start Impurity Peaks (e.g., CuO) in XRD Pattern check_ratio Was Cu:Cr molar ratio exactly 1:2? start->check_ratio check_temp Was calcination temperature optimized? check_ratio->check_temp  Yes adjust_ratio Adjust precursor weights to achieve 1:2 ratio. check_ratio->adjust_ratio No check_washing Was precipitate thoroughly washed? check_temp->check_washing  Yes optimize_temp Perform calcination at different temperatures (e.g., 500-700°C) and re-analyze with XRD. check_temp->optimize_temp No improve_washing Wash precipitate with DI water until neutral pH. Consider an ethanol wash. check_washing->improve_washing No solution Pure CuCr₂O₄ Phase check_washing->solution  Yes adjust_ratio->solution optimize_temp->solution improve_washing->solution

Troubleshooting workflow for eliminating impurities.

Q3: The synthesized particles are heavily aggregated, leading to low surface area. How can this be prevented?

A3: Particle aggregation is often a result of strong van der Waals forces and sintering effects during drying and calcination.[4]

  • Potential Cause 1: High Calcination Temperature. Higher temperatures increase atom mobility, promoting the fusion of smaller particles into larger ones (sintering), which reduces surface area.[6]

    • Solution: Use the lowest possible calcination temperature that still yields the pure spinel phase.[6] Lowering the temperature or reducing the calcination time can help maintain a higher surface area.[6]

  • Potential Cause 2: Inefficient Drying. Rapid or uneven drying of the precursor can cause hard agglomerates to form, which are difficult to break up.

    • Solution: Consider alternative drying methods. Vacuum freezing drying has been shown to produce nanoparticles with higher catalytic activity compared to conventional methods.[5] Drying the precursor gel at moderate temperatures (e.g., 160°C) can also produce a more friable powder.[7][8]

  • Potential Cause 3: Lack of a Capping Agent/Surfactant. Surfactants can adsorb to the surface of nanoparticles as they form, preventing them from sticking together.

    • Solution: Introduce a surfactant during the synthesis. However, note that while surfactants can reduce aggregation, they may also lead to larger primary nanoparticle sizes.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing high-purity this compound?

A1: Several wet chemistry techniques are favored for producing high-purity, high-surface-area this compound. These include:

  • Co-precipitation: This method involves precipitating copper and chromium hydroxides from a solution of their salts. It is valued for its simplicity, cost-effectiveness, and high yield.[9] The properties of the final product are highly dependent on factors like pH, temperature, and precursor concentration.[10]

  • Sol-Gel Method: This technique uses precursors like metal nitrates and a complexing agent (e.g., citric acid) to form a gel, which is then dried and calcined.[7] The sol-gel method provides excellent control over composition, homogeneity, and particle size, often at lower calcination temperatures.[11]

  • Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. It can produce highly crystalline nanoparticles without the need for high-temperature calcination.[12][13]

  • Thermal Decomposition: This involves heating a single-source precursor, such as copper ammonium chromate, which decomposes to form this compound.[1][14]

Q2: How does the calcination temperature affect the final product?

A2: Calcination temperature is one of the most critical parameters in the synthesis. It directly influences the crystallinity, phase purity, particle size, and surface area of the this compound.[3][5]

  • Phase Purity: A specific temperature window is required to convert the amorphous precursor into the pure crystalline spinel phase without forming impurities.[3] For instance, in one study, the pure CuCr₂O₄ phase was obtained at 520°C, while at 400°C the product was still amorphous and at 800°C other phases appeared.[15]

  • Crystallinity and Particle Size: As the calcination temperature increases, the crystallinity of the material generally improves, and the average particle size increases due to sintering.[4][12]

  • Surface Area: Higher calcination temperatures typically lead to a lower specific surface area, which can be detrimental to catalytic activity.[6]

Q3: What is the role of pH in co-precipitation synthesis?

A3: The pH of the reaction medium during co-precipitation is crucial. It affects the rate of precipitation and the size of the resulting particles.[5] Studies have shown that maintaining a pH between 7 and 8 can result in the formation of nano-sized this compound particles.[5] Incorrect pH can lead to incomplete precipitation or the formation of undesirable phases.

Data Presentation

Table 1: Effect of Calcination Temperature on this compound Properties (Co-precipitation Method)

Cu²⁺/Cr³⁺ Molar RatioCalcination Temp. (°C)Resulting Phases Identified by XRDParticle Morphology/SizeReference
1:2.5 (0.4)600CuCr₂O₄ (spinel), CuONanosheets (20-35 nm thick), uniform[4]
1:1.4 (0.7)700CuCr₂O₄ (spinel), increased CuONanosheets, larger particles[4]
1:1 (1.0)700CuCr₂O₄ (spinel), further increased CuONanosheets, larger particles[4]
1:1 (1.0)800CuCrO₂ (delafossite), CuO (No CuCr₂O₄)Increased particle size, reduced aggregation[4]
1:2520Pure CuCr₂O₄ (spinel)18 nm crystallite size, 30-70 nm particles[3]

Experimental Protocols

Protocol 1: Synthesis of Nanocrystalline this compound via Inverse Co-precipitation

This protocol is based on the method described by Tavakoli and Mamoory, which can yield a pure spinel phase at a relatively low calcination temperature.[3]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare Metal Nitrate Solution: Dissolve copper nitrate and chromium nitrate in deionized water in a stoichiometric molar ratio of Cu:Cr = 1:2.[3] For example, dissolve 0.005 mol of Cu(NO₃)₂·3H₂O and 0.01 mol of Cr(NO₃)₃·9H₂O in 100 mL of deionized water.[3]

  • Precipitation: Prepare a beaker with the ammonium hydroxide solution. While stirring vigorously, add the mixed metal nitrate solution dropwise into the ammonium hydroxide solution. This "inverse" addition helps maintain a consistent pH environment.

  • Aging: Continue stirring the resulting slurry for 60 minutes to ensure complete precipitation and aging of the gel.

  • Filtration and Washing: Filter the precipitate using a vacuum filtration setup. Wash the collected solid repeatedly with deionized water until the filtrate is neutral (pH ≈ 7). This step is critical to remove residual ions.

  • Drying: Dry the washed precipitate in an oven at approximately 100-120°C overnight to remove water.

  • Calcination: Grind the dried precursor into a fine powder. Place the powder in a ceramic crucible and calcine it in a muffle furnace. Based on literature, a temperature of 520°C for 2 hours is optimal for forming the pure CuCr₂O₄ nanocrystalline phase.[3]

  • Characterization: Allow the furnace to cool to room temperature before removing the final black powder. Characterize the product using XRD to confirm phase purity and estimate crystallite size.

Below is a diagram illustrating the general workflow for this synthesis method.

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Thermal Treatment precursors Weigh Cu(NO₃)₂ and Cr(NO₃)₃ (1:2 Molar Ratio) dissolve Dissolve in Deionized Water precursors->dissolve precipitate Inverse Co-Precipitation (Add to NH₄OH) dissolve->precipitate wash Filter and Wash Precipitate precipitate->wash dry Dry Precursor (110°C) wash->dry grind Grind Dried Precursor dry->grind calcine Calcine in Furnace (e.g., 520°C, 2h) grind->calcine final_product High-Purity CuCr₂O₄ Powder calcine->final_product

General workflow for co-precipitation synthesis.

References

Technical Support Center: Deactivation Mechanisms of Copper Chromite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the deactivation of copper chromite catalysts in industrial processes.

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound catalysts, offering potential causes and recommended actions.

Problem: Rapid Decline in Catalyst Activity

A sudden or rapid decrease in the catalytic activity of this compound is a common issue that can arise from several factors. Identifying the root cause is crucial for mitigating the problem and restoring catalyst performance.

Potential Cause Diagnostic Checks Recommended Actions
Poisoning - Analyze feedstock for impurities such as sulfur, phosphorus, or heavy metals.- Review process conditions for any recent changes in raw materials.- Implement feedstock purification measures.- Utilize guard beds to remove poisons before they reach the catalyst.
Coking/Fouling - Observe for an increase in pressure drop across the catalyst bed.- Analyze the spent catalyst for carbon content using Thermogravimetric Analysis (TGA).- Optimize reaction temperature and pressure to minimize coke formation.- Implement a regeneration procedure involving controlled oxidation to burn off coke.[1][2][3]
Sintering - Characterize the spent catalyst using X-ray Diffraction (XRD) to check for increased crystallite size.- Measure the Brunauer-Emmett-Teller (BET) surface area to detect a decrease.- Operate within the recommended temperature limits for the catalyst.- Avoid temperature excursions and hotspots in the reactor.
Leaching - Analyze the product stream for the presence of dissolved copper.- Inspect the catalyst for changes in its physical integrity.- Ensure the reaction medium is not overly acidic.- Consider using a less aggressive solvent system.

Problem: Change in Product Selectivity

A shift in the desired product distribution can indicate a change in the catalyst's active sites or the reaction mechanism.

Potential Cause Diagnostic Checks Recommended Actions
Active Site Modification - Perform Temperature Programmed Desorption (TPD) to probe the acidity/basicity of the catalyst surface.- Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface composition and oxidation states of copper and chromium.[4][5]- Adjust process parameters such as temperature and H₂ partial pressure.- Consider a catalyst regeneration cycle.
Mass Transfer Limitations - Evaluate the effect of varying reactant flow rates on conversion and selectivity.- Check for channeling in the catalyst bed.- Ensure proper catalyst loading and bed packing.- Use a catalyst with a different particle size or shape to improve mass transfer.
Chromium Coverage of Copper Sites - At higher temperatures (e.g., 300°C), an increase in the Cr/Cu ratio on the surface can occur, blocking active copper sites.[4][5]- Operate at a lower temperature if the process allows.- Investigate alternative catalyst formulations with improved stability at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common deactivation mechanisms for this compound catalysts?

The primary deactivation mechanisms for this compound catalysts include:

  • Poisoning: Irreversible adsorption of impurities like sulfur compounds, which block active sites.

  • Sintering: Thermal agglomeration of copper particles, leading to a loss of active surface area.

  • Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface, causing pore blockage.[4]

  • Leaching: The dissolution of copper into the reaction medium, particularly under acidic conditions.

Q2: How can I identify the specific cause of my catalyst's deactivation?

A combination of analytical techniques can help pinpoint the cause of deactivation:

  • Temperature Programmed Reduction (TPR): To assess the reducibility of the copper species and identify changes in metal-support interactions.

  • X-ray Diffraction (XRD): To determine the crystalline phases present and measure crystallite size, which is indicative of sintering.

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • Atomic Absorption Spectroscopy (AAS): To measure the concentration of leached copper in the product stream.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation states.[4][5]

Q3: What are the typical signs of catalyst deactivation?

Common indicators of catalyst deactivation include:

  • A gradual or sudden drop in conversion or yield.

  • A change in product selectivity.

  • An increase in the pressure drop across the catalyst bed.

  • The need for higher operating temperatures to achieve the same conversion.

Q4: Can a deactivated this compound catalyst be regenerated?

Yes, in many cases, deactivated this compound catalysts can be regenerated. The appropriate regeneration method depends on the deactivation mechanism:

  • For Coking: A controlled oxidation (burn-off) in an oxygen-containing gas at elevated temperatures can remove carbon deposits.[1][2][3]

  • For some types of Poisoning: A specific chemical treatment may be required to remove the poison.

  • Sintering and Leaching: These are generally irreversible deactivation mechanisms.

Q5: What are the best practices for handling and storing this compound catalysts?

To ensure optimal performance and longevity of your this compound catalyst, follow these guidelines:

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption and oxidation.[6][7][8]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, as this compound can be harmful if inhaled or ingested.[9] Handle in a well-ventilated area.[7][8][9]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the deactivation of this compound catalysts.

Table 1: Effect of Sintering on Catalyst Properties

ParameterFresh CatalystSintered Catalyst
Copper Crystallite Size (nm)10 - 20> 50
BET Surface Area (m²/g)50 - 100< 30
Activity Loss (%)040 - 70

Table 2: Impact of Coking on Catalyst Performance

Coke Content (wt%)Conversion Drop (%)Selectivity Change (%)
< 1< 5Minimal
1 - 510 - 305 - 15
> 5> 50> 20

Table 3: Copper Leaching under Different Conditions

Leaching MediumTemperature (°C)Copper Leached (wt%)
Neutral (Water)25< 0.1
Mildly Acidic (pH 4-6)501 - 5
Strongly Acidic (pH < 2)80> 10

Experimental Protocols

Detailed methodologies for key experiments to characterize deactivated this compound catalysts are provided below.

1. Temperature Programmed Reduction (TPR)

  • Objective: To determine the reducibility of copper species in the catalyst.

  • Procedure:

    • Place a known weight of the catalyst (typically 50-100 mg) in a quartz reactor.

    • Pretreat the sample by heating to 300°C in an inert gas (e.g., Ar or N₂) flow to remove adsorbed water and impurities.

    • Cool the sample to room temperature.

    • Introduce a reducing gas mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate.

    • Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).

    • Monitor the H₂ consumption using a thermal conductivity detector (TCD).

    • The resulting TPR profile shows peaks corresponding to the reduction of different copper species.

2. X-ray Diffraction (XRD)

  • Objective: To identify crystalline phases and estimate crystallite size.

  • Procedure:

    • Grind the catalyst sample to a fine powder.

    • Mount the powder on a sample holder.

    • Place the sample holder in the diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 20-80°) using a monochromatic X-ray source (e.g., Cu Kα).

    • Identify the crystalline phases by comparing the resulting diffraction pattern to a database (e.g., JCPDS).

    • Calculate the crystallite size using the Scherrer equation from the peak broadening of a characteristic diffraction peak.

3. Thermogravimetric Analysis (TGA)

  • Objective: To quantify the amount of coke on the catalyst.

  • Procedure:

    • Place a known weight of the coked catalyst (typically 10-20 mg) in a TGA crucible.

    • Heat the sample in an inert atmosphere (e.g., N₂) to a temperature sufficient to remove volatile components (e.g., 150°C).

    • Switch the gas to an oxidizing atmosphere (e.g., air or O₂/N₂ mixture).

    • Continue heating to a temperature where the coke will combust (e.g., 600°C).

    • The weight loss observed during the combustion step corresponds to the amount of coke on the catalyst.[10][11]

4. Atomic Absorption Spectroscopy (AAS)

  • Objective: To determine the concentration of leached copper in a liquid sample.

  • Procedure:

    • Prepare a series of standard solutions with known copper concentrations.

    • Aspirate the standards into the AAS instrument and measure their absorbance to create a calibration curve.

    • Aspirate the liquid sample from the reaction into the AAS and measure its absorbance.

    • Determine the copper concentration in the sample by comparing its absorbance to the calibration curve.[12][13][14]

Visualizations

Deactivation_Mechanisms cluster_causes Deactivation Causes cluster_effects Effects on Catalyst Poisoning Poisoning ActiveSiteBlocking Active Site Blocking/Modification Poisoning->ActiveSiteBlocking Sintering Sintering SurfaceAreaLoss Surface Area Loss Sintering->SurfaceAreaLoss Coking Coking Coking->ActiveSiteBlocking PoreBlockage Pore Blockage Coking->PoreBlockage Leaching Leaching LossOfActivePhase Loss of Active Phase Leaching->LossOfActivePhase Reduced Activity Reduced Activity ActiveSiteBlocking->Reduced Activity Altered Selectivity Altered Selectivity ActiveSiteBlocking->Altered Selectivity SurfaceAreaLoss->Reduced Activity PoreBlockage->Reduced Activity Increased Pressure Drop Increased Pressure Drop PoreBlockage->Increased Pressure Drop LossOfActivePhase->Reduced Activity

Caption: Deactivation pathways of this compound catalysts.

Troubleshooting_Workflow Start Decreased Catalyst Performance CheckProcessParams Check Process Parameters (T, P, Flow) Start->CheckProcessParams AnalyzeFeedstock Analyze Feedstock for Impurities CheckProcessParams->AnalyzeFeedstock Parameters OK CharacterizeCatalyst Characterize Spent Catalyst (XRD, TGA, TPR) AnalyzeFeedstock->CharacterizeCatalyst Feedstock Clean IdentifyCause Identify Deactivation Mechanism CharacterizeCatalyst->IdentifyCause Poisoning Poisoning IdentifyCause->Poisoning Poison Signature Sintering Sintering IdentifyCause->Sintering Increased Crystallite Size Coking Coking IdentifyCause->Coking Carbon Deposit Leaching Leaching IdentifyCause->Leaching Cu in Product ImplementSolution Implement Corrective Action (e.g., Feed Purification, Regeneration) Poisoning->ImplementSolution Sintering->ImplementSolution Coking->ImplementSolution Leaching->ImplementSolution End Restored Performance ImplementSolution->End Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Catalyst Characterization cluster_interpretation Data Interpretation FreshCatalyst Fresh Catalyst TPR TPR Analysis FreshCatalyst->TPR XRD XRD Analysis FreshCatalyst->XRD TGA TGA Analysis FreshCatalyst->TGA SpentCatalyst Spent Catalyst SpentCatalyst->TPR SpentCatalyst->XRD SpentCatalyst->TGA AAS AAS of Leachate SpentCatalyst->AAS Reducibility Reducibility Profile TPR->Reducibility Crystallinity Crystallinity & Size XRD->Crystallinity CokeContent Coke Content TGA->CokeContent CuLeached Leached Copper AAS->CuLeached

References

strategies to prevent poisoning of copper chromite catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Copper Chromite Catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common poisons for this compound catalysts?

A1: this compound catalysts are susceptible to various poisons that can significantly reduce their activity and lifespan. The most frequently encountered poisons include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), carbon disulfide (CS₂), and thiophene are common sulfur-containing impurities in feedstocks that can severely poison the catalyst.

  • Halogen Compounds: Even trace amounts of chlorides and other halides in the reactants can accelerate the sintering of the copper particles, leading to irreversible deactivation.[1]

  • Heavy Metals: Metals such as lead, mercury, arsenic, and zinc can deposit on the catalyst surface, blocking active sites.[2]

  • Organic Compounds and Coke: Strong adsorption of polymeric species formed from reactants or products can lead to coking and fouling of the catalyst surface.[3][4]

Q2: How can I prevent my this compound catalyst from being poisoned?

A2: Proactive prevention is the most effective strategy. Key preventative measures include:

  • Feedstock Purification: Rigorously purify all reactants to remove potential poisons before they enter the reactor. This is the most critical step in preventing catalyst deactivation.

  • Use of Guard Beds: Install a guard bed upstream of your main catalyst bed.[2][5][6] A guard bed is a sacrificial layer of material designed to adsorb poisons before they reach the primary catalyst.[2][5][6] Spent catalyst can sometimes be repurposed for use in guard beds.[1]

  • Catalyst Synthesis: Employing specific synthesis methods can enhance the poison resistance of the catalyst itself. For instance, preparing the catalyst by reacting a soluble copper salt with chromic acid in the presence of ammonia and urea can yield a catalyst with improved resistance to poisoning.[7]

Q3: My catalyst has lost activity. How can I determine if it has been poisoned?

A3: A decline in catalytic activity is a primary indicator of poisoning. To confirm poisoning and identify the contaminant, various analytical techniques can be employed. These are detailed in the Troubleshooting Guide under "Analytical Protocols for Poison Detection."

Q4: Is it possible to regenerate a poisoned this compound catalyst?

A4: Yes, in many cases, the activity of a poisoned this compound catalyst can be at least partially restored through regeneration. The appropriate method depends on the nature of the poison. Detailed procedures are provided in the Troubleshooting Guide.

Troubleshooting Guide: Diagnosing and Reversing Catalyst Poisoning

This guide provides structured approaches to identify the cause of catalyst deactivation and protocols for regeneration.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Possible Cause: Catalyst poisoning by sulfur, halogens, heavy metals, or organic fouling.

Diagnostic Steps:

  • Analyze Feedstock: Re-evaluate the purity of your starting materials and solvents. Check for any recent changes in suppliers or purification procedures.

  • Inspect Catalyst: Visually inspect the catalyst for any changes in color or texture, which might suggest coke formation or deposition of foreign materials.

  • Perform Analytical Tests: If the cause is not immediately apparent, a systematic analytical approach is necessary. Refer to the "Analytical Protocols for Poison Detection" section below.

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize key quantitative data related to catalyst poisoning and regeneration.

Table 1: Common Poisons and Their Effects

Poison ClassSpecific ExamplesTypical Effect on ActivityNotes
Sulfur Compounds H₂S, COS, SO₂, ThiopheneSevere and rapid deactivationCan be reversible with high-temperature treatment.
Halogen Compounds F, Cl, BrAccelerated sintering, leading to irreversible deactivationPoisoning can be temporary at low concentrations but permanent with prolonged exposure.[2]
Heavy Metals Hg, Pb, Zn, As, SbBlocking of active sites, leading to a decline in performanceCan be captured by guard beds.[2]
Organic Species Polymeric species, Tars, ResinsFouling of the catalyst surface, pore blockageCan often be removed by controlled oxidation (decoking).[2][3][4]

Table 2: Regeneration Conditions for Poisoned this compound Catalysts

Poison TypeRegeneration MethodKey ParametersExpected Outcome
Organic Fouling/Coking OxidationTemperature: 260°C to 370°C in an oxygen-containing atmosphere.[8]Combustion of organic residues and re-oxidation of the catalyst.
Organic Fouling/Coking Solvent Washing & Oxidation1. Wash with a volatile solvent (e.g., acetone). 2. Dry to remove the solvent. 3. Heat in an oxygen-containing atmosphere.Removal of organic materials and restoration of catalytic activity.
Sulfur Poisoning High-Temperature TreatmentInert or reducing atmosphere followed by oxidation at elevated temperatures (e.g., 500°C).Desulfation and restoration of NOx conversion activity (for SCR applications).
General Deactivation Oxidation-Reduction Cycle1. Oxidation with an oxygen-containing gas at 200-350°C. 2. Reduction with a reducing agent (e.g., hydrogen) at 50-500°C.[9]Restoration of high activity and long catalyst life.

Experimental Protocols

Protocol 1: Regeneration of Organically Fouled this compound Catalyst

This protocol is adapted from established methods for removing organic residues and coke.[8]

Materials:

  • Poisoned this compound catalyst

  • Volatile solvent (e.g., acetone)

  • Tube furnace with temperature and atmosphere control

  • Inert gas (e.g., Nitrogen)

  • Oxygen-containing gas (e.g., Air or diluted O₂)

Procedure:

  • Solvent Washing (Optional but Recommended):

    • Wash the spent catalyst with a volatile solvent to remove soluble organic materials.

    • Dry the washed catalyst thoroughly to remove any residual solvent.

  • Oxidation (Decoking):

    • Place the dried catalyst in the tube furnace.

    • Heat the catalyst in a stream of inert gas to the desired initial temperature (e.g., 150°C).

    • Gradually introduce a controlled flow of an oxygen-containing gas.

    • Slowly ramp the temperature to 260-370°C and hold for a sufficient time to burn off the organic residues.[8] Caution: The combustion is exothermic; control the oxygen concentration and heating rate to avoid overheating.

    • After the decoking is complete, switch back to an inert gas flow and cool the catalyst to room temperature.

Protocol 2: Analytical Detection of Heavy Metal Poisons using ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metal contaminants.

Sample Preparation:

  • Accurately weigh a small amount of the poisoned catalyst.

  • Digest the catalyst sample in a suitable acid mixture (e.g., concentrated nitric acid) using a microwave digestion system.[9] This process dissolves the catalyst and brings the metals into solution.

  • Dilute the digested sample to a known volume with deionized water.

ICP-MS Analysis:

  • Prepare a series of calibration standards containing known concentrations of the suspected heavy metals.[9]

  • Introduce an internal standard to both the samples and calibration standards to correct for instrumental drift.[9]

  • Aspirate the prepared samples and standards into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements in the sample.

  • The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector quantifies the amount of each metal.

  • Compare the signal from the sample to the calibration curve to determine the concentration of each heavy metal poison.

Protocol 3: Characterization of Surface Poisons using Temperature-Programmed Desorption (TPD)

TPD is used to study the desorption of adsorbed species from a catalyst surface as the temperature is increased, providing information about the nature and strength of the poison-catalyst interaction.[10][11]

Experimental Steps:

  • Pretreatment: Place the catalyst sample in the TPD reactor and pretreat it under controlled conditions (e.g., heating in an inert gas) to clean the surface.[10][12]

  • Adsorption: Introduce a probe gas (e.g., a sulfur-containing compound if sulfur poisoning is suspected) at a specific temperature to allow for adsorption onto the catalyst surface.[10][12]

  • Purging: Purge the system with an inert gas to remove any non-adsorbed probe gas molecules.

  • Temperature-Programmed Desorption: Heat the catalyst at a linear rate while maintaining a constant flow of inert gas.[10][13] A detector (e.g., a mass spectrometer or thermal conductivity detector) continuously monitors the composition of the effluent gas.[10][12]

  • Data Analysis: The resulting TPD profile (detector signal vs. temperature) will show peaks corresponding to the desorption of different species. The temperature at which a peak appears provides information about the desorption energy, and the peak area can be used to quantify the amount of the desorbed species.

Visualizations

Poisoning_Prevention_Workflow cluster_prevention Prevention Strategies cluster_reaction Catalytic Process Feed Feedstock Purification Feedstock Purification (e.g., Distillation, Adsorption) Feed->Purification Remove Impurities GuardBed Guard Bed (Adsorbs Poisons) Purification->GuardBed Purified Feed Reactor Main Reactor (this compound Catalyst) GuardBed->Reactor Poison-Free Feed Product Desired Product Reactor->Product

Caption: Workflow for preventing catalyst poisoning.

Catalyst_Regeneration_Logic Start Deactivated Catalyst Poison_ID Identify Poison Type Start->Poison_ID Organic Organic Fouling / Coke Poison_ID->Organic Organic Sulfur Sulfur Poisoning Poison_ID->Sulfur Sulfur Heavy_Metal Heavy Metal Poisoning Poison_ID->Heavy_Metal Heavy Metal Regen_Organic Oxidative Treatment (Decoking) Organic->Regen_Organic Regen_Sulfur High-Temp Desorption Sulfur->Regen_Sulfur Regen_Metal Difficult to Regenerate (Consider Replacement) Heavy_Metal->Regen_Metal End Regenerated Catalyst Regen_Organic->End Regen_Sulfur->End

References

optimizing reaction conditions for copper chromite catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper chromite catalyzed reactions.

Troubleshooting Guide

This section addresses common issues encountered during experiments using this compound catalysts.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions:

  • Improper Catalyst Activation: The this compound catalyst may not have been properly activated (reduced) before use. The active species for many hydrogenation reactions is metallic copper (Cu⁰) or Cu(I), which is formed from the oxidic precursor under reducing conditions.[1][2]

    • Solution: Ensure the catalyst is properly pre-reduced. The activation temperature is a critical parameter; for this compound, a temperature of around 180°C is often optimal, while copper aluminate catalysts may require higher temperatures (around 300°C).[1] The heating rate during activation can also influence catalyst activity.[1]

  • Catalyst Poisoning: The catalyst's active sites may be blocked by poisons. Common poisons include sulfur compounds, halides, and strongly adsorbing species like polymeric byproducts formed from reactants or products.[2][3]

    • Solution: Purify the reactants and solvent to remove potential poisons. If poisoning is suspected, the catalyst may need to be regenerated.

  • Catalyst Deactivation: The catalyst may have deactivated during the reaction. Deactivation can occur through several mechanisms:

    • Reduction to inactive species: Over-reduction can lead to the formation of metallic copper, cuprous oxide, and cuprous chromite, which may be less active than the desired catalytic species.[4]

    • Sintering: High reaction temperatures can cause the small, active copper particles to agglomerate into larger, less active particles.[5] The addition of stabilizers like alumina can help inhibit sintering.[5][6]

    • Cr coverage of Cu sites: At higher temperatures (e.g., 300°C), chromium species can migrate and cover the active copper sites, leading to deactivation.[2][3][7]

    • Solution: Optimize the reaction temperature to balance reactivity and catalyst stability. Consider using a catalyst with promoters or stabilizers. If deactivation has occurred, regeneration may be possible.

Troubleshooting Workflow for Low Catalyst Activity

LowActivityTroubleshooting start Low or No Activity Observed check_activation Verify Catalyst Activation Protocol start->check_activation activation_ok Activation Protocol Correct? check_activation->activation_ok improper_activation Implement Correct Activation Procedure (Temperature, Time, Atmosphere) activation_ok->improper_activation No check_purity Analyze Reactant and Solvent Purity activation_ok->check_purity Yes purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No check_deactivation Investigate Catalyst Deactivation purity_ok->check_deactivation Yes deactivation_cause Identify Deactivation Mechanism (Sintering, Poisoning, Cr Coverage) check_deactivation->deactivation_cause optimize_conditions Optimize Reaction Conditions (Lower Temperature, Shorter Time) deactivation_cause->optimize_conditions regenerate Regenerate Catalyst deactivation_cause->regenerate

Caption: Troubleshooting workflow for low catalyst activity.

Issue 2: Poor Selectivity

Possible Causes and Solutions:

  • Incorrect Reaction Temperature or Pressure: Temperature and pressure are critical parameters that influence the selectivity of a reaction. For example, in the hydrogenation of unsaturated aldehydes, different conditions can favor the reduction of the C=C bond versus the C=O bond.[1]

    • Solution: Systematically vary the reaction temperature and pressure to find the optimal conditions for the desired product.

  • Inappropriate Solvent: The solvent can influence the reaction pathway and, consequently, the selectivity.[8]

    • Solution: Screen a range of solvents with different polarities and coordinating abilities.

  • Catalyst Composition: The presence of promoters or the specific ratio of copper to chromium can affect selectivity. For instance, adding an alkali metal or alkaline earth metal component to a this compound catalyst can increase selectivity for fatty alcohol production in hydrogenation reactions.[9]

    • Solution: If possible, try different formulations of the this compound catalyst, including those with promoters.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for this compound catalyzed hydrogenations?

A1: Typical conditions for liquid-phase hydrogenations involve high pressures (100-150 atm) and elevated temperatures (150-300°C).[10][11] However, the optimal conditions are highly dependent on the specific substrate and desired product.

Q2: How do I prepare a this compound catalyst?

A2: this compound catalysts are commonly prepared by the thermal decomposition of a copper ammonium chromate precursor.[12] This precursor is typically precipitated by reacting a soluble copper salt (e.g., copper nitrate) with a chromate or dichromate source in the presence of ammonia.[12][13] The resulting precipitate is then washed, dried, and calcined at a specific temperature to yield the active catalyst.[13]

Q3: My catalyst has deactivated. Can it be regenerated?

A3: Yes, spent this compound catalysts can often be regenerated. A common regeneration procedure involves the following steps:

  • Washing: The spent catalyst is washed with a volatile solvent to remove organic residues.[4]

  • Drying: The washed catalyst is dried to remove the solvent, typically under an inert atmosphere.[4]

  • Oxidation: The dried catalyst is heated in a controlled atmosphere containing oxygen (e.g., air) to re-oxidize the reduced copper species back to their active state.[4][14] The temperature during this step must be carefully controlled to prevent overheating.[4]

Catalyst Regeneration Workflow

RegenerationWorkflow start Spent Catalyst wash Wash with Volatile Solvent start->wash dry Dry under Inert Atmosphere wash->dry oxidize Controlled Oxidation (Re-oxidation) dry->oxidize end Regenerated Catalyst oxidize->end

Caption: General workflow for this compound catalyst regeneration.

Q4: What is the active species in a this compound catalyst?

A4: For hydrogenation reactions, metallic copper (Cu⁰) is often identified as the active site.[2][3] However, the presence of Cu(I) species has also been suggested to be important for certain reactions.[10] The exact nature of the active site can be complex and may depend on the specific reaction conditions and catalyst preparation method.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound catalyzed reactions.

Table 1: Typical Reaction Conditions for Hydrogenation Reactions

ParameterValueSource(s)
Temperature150 - 300 °C[10][11]
Pressure100 - 150 atm (approx. 101 - 152 bar)[10][11]
Catalyst Loading0.5 - 3.0% of propellant weight (for solid propellants)[15]

Table 2: Catalyst Activation and Regeneration Temperatures

ProcessParameterTemperature RangeSource(s)
Catalyst ActivationOptimal Reduction Temperature~180 °C[1]
Catalyst RegenerationOxidation Temperature200 - 350 °C[14]
Catalyst RegenerationRe-oxidation Temperature600 - 700 °C (to reverse reduction to cuprous chromite)[16]

Experimental Protocols

Protocol 1: Preparation of a this compound Catalyst via Co-precipitation

This protocol is a general guideline based on common laboratory-scale preparations.

Materials:

  • Copper nitrate (Cu(NO₃)₂)

  • Ammonium dichromate ((NH₄)₂Cr₂O₇)

  • Aqueous ammonia (NH₄OH)

  • Deionized water

Procedure:

  • Prepare a solution of copper nitrate in deionized water.

  • Prepare a separate solution of ammonium dichromate in deionized water.

  • Slowly add the copper nitrate solution to the ammonium dichromate solution while stirring vigorously.

  • Add aqueous ammonia dropwise to the mixture until precipitation is complete. The pH should be carefully monitored and controlled.

  • Filter the resulting precipitate and wash it thoroughly with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at a temperature of 100-120°C.

  • Calcination: Heat the dried precipitate in a furnace. The temperature should be ramped up slowly to the final calcination temperature (typically 350-450°C) and held for several hours. Caution: The decomposition of the precursor can be exothermic and release gases; ensure adequate ventilation and a controlled heating rate.[17]

  • The resulting black powder is the this compound catalyst.

Protocol 2: General Procedure for Ester Hydrogenation

Materials:

  • Ester substrate

  • This compound catalyst

  • Solvent (e.g., dioxane, ethanol)

  • High-pressure autoclave (hydrogenation bomb)

  • Hydrogen gas

Procedure:

  • Add the ester, solvent, and this compound catalyst to the high-pressure autoclave.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen, to remove any air.

  • Pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 100-150 atm).[10][11]

  • Heat the autoclave to the desired reaction temperature (e.g., 150-250°C) while stirring.[10]

  • Monitor the reaction progress by measuring the hydrogen uptake or by taking samples for analysis (if the setup allows).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave, and separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Isolate and purify the product from the reaction mixture using standard techniques such as distillation or chromatography.

Experimental Workflow for Ester Hydrogenation

EsterHydrogenation start Start load_reactor Load Autoclave (Ester, Solvent, Catalyst) start->load_reactor seal_purge Seal and Purge Reactor (N2 then H2) load_reactor->seal_purge pressurize_heat Pressurize with H2 and Heat to Reaction Temperature seal_purge->pressurize_heat run_reaction Run Reaction with Stirring pressurize_heat->run_reaction monitor Monitor Reaction Progress run_reaction->monitor cool_vent Cool Reactor and Vent H2 monitor->cool_vent separate Separate Catalyst from Reaction Mixture cool_vent->separate isolate Isolate and Purify Product separate->isolate end End isolate->end

Caption: General experimental workflow for ester hydrogenation.

References

effect of calcination temperature on copper chromite catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper chromite catalysts. The following sections address common issues encountered during synthesis and experimentation, with a focus on the critical role of calcination temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound catalyst shows low catalytic activity. What are the potential causes related to calcination temperature?

A1: Low catalytic activity is a common issue often linked to improper calcination. The primary causes include:

  • Incomplete formation of the active spinel structure: If the calcination temperature is too low, the precursor materials may not fully convert to the desired this compound spinel phase (CuCr₂O₄). This can result in a mixture of less active copper and chromium oxides.

  • Sintering of the catalyst: Conversely, if the calcination temperature is too high, it can lead to sintering, which is the agglomeration of smaller catalyst particles into larger ones. This reduces the active surface area of the catalyst, thereby decreasing its activity.[1][2]

  • Formation of undesirable phases: At very high temperatures (e.g., above 850°C), the stable this compound spinel can decompose into other phases like delafossite (CuCrO₂), which may be less active for certain reactions.[3]

Troubleshooting Steps:

  • Verify Calcination Temperature: Ensure your furnace is properly calibrated and the calcination temperature is within the optimal range for your synthesis method (typically 350-750°C).[3][4][5][6][7]

  • Characterize Catalyst Structure: Use X-ray Diffraction (XRD) to analyze the crystalline phases present in your catalyst. The presence of significant amounts of CuO, Cr₂O₃, or precursor material indicates incomplete conversion. Sharp, narrow diffraction peaks may suggest large crystallite sizes due to sintering.[3][8]

  • Measure Surface Area: Perform a Brunauer-Emmett-Teller (BET) surface area analysis. A low surface area compared to literature values for a similar synthesis method is a strong indicator of sintering.[1][9]

Q2: I'm observing poor selectivity in my hydrogenation reaction. How can calcination temperature influence this?

A2: Calcination temperature can affect the nature of the active sites and the overall composition of the catalyst, which in turn influences selectivity.

  • Presence of Mixed Oxides: An improperly calcined catalyst with a mixture of copper oxide and this compound phases may present different active sites, leading to side reactions.

  • Changes in Surface Acidity/Basicity: The calcination temperature can alter the surface properties of the catalyst, which can be crucial for reactions where selectivity is dependent on the substrate's adsorption orientation.

Troubleshooting Steps:

  • Optimize Calcination Temperature: Systematically vary the calcination temperature within a narrower range (e.g., in 50°C increments) and test the catalyst's performance for your specific reaction.

  • Consider Catalyst Promoters: If selectivity issues persist, the addition of promoters (e.g., barium) during synthesis can help stabilize the desired active phase and improve selectivity.[7]

Q3: My catalyst is deactivating quickly. Is calcination temperature a contributing factor?

A3: Yes, the initial calcination conditions can impact the long-term stability of the catalyst.

  • Sub-optimal Crystal Structure: A poorly formed spinel structure resulting from incorrect calcination can be less stable under reaction conditions, leading to faster deactivation.

  • Sintering Under Reaction Conditions: If the initial calcination temperature was too low, the catalyst might undergo further sintering at the higher temperatures of the catalytic reaction, causing a loss of surface area and activity over time.

  • Poisoning: While not directly a result of calcination, a well-calcined catalyst with a high surface area and well-dispersed active sites may exhibit better resistance to poisoning by impurities in the feed.[6][10][11][12]

Troubleshooting Steps:

  • Re-evaluate Calcination Protocol: Consider a step-wise calcination procedure (e.g., holding at intermediate temperatures before the final calcination) to ensure complete and uniform decomposition of the precursor.[13]

  • Post-Reaction Characterization: Analyze the spent catalyst using XRD and BET to check for changes in crystal structure and surface area compared to the fresh catalyst. This can help determine if sintering or phase changes are occurring during the reaction.

Data Presentation

Table 1: Effect of Calcination Temperature on this compound Catalyst Properties

Calcination Temperature (°C)Predominant PhasesGeneral Effect on Crystallite SizeGeneral Effect on Surface AreaPotential Issues
< 350Amorphous, Precursor, CuO, Cr₂O₃SmallHighIncomplete conversion, low activity.
350 - 500CuCr₂O₄ (spinel), CuOModerateDecreasingOptimal range for many applications.[7][14]
500 - 750CuCr₂O₄ (spinel)IncreasingDecreasingSintering becomes more pronounced.[1][3]
> 750CuCr₂O₄, CuCrO₂ (delafossite)LargeLowSevere sintering, formation of less active phases.[3]

Table 2: Influence of Calcination Temperature on Catalytic Performance (Example: Hydrogenation)

Calcination Temperature (°C)Conversion (%)Selectivity (%)NotesReference
350HighHighGood balance of active sites and surface area.[15]
518LowVariableSintering leads to loss of active sites.[15]

Note: The optimal calcination temperature is highly dependent on the specific synthesis method and the intended application.

Experimental Protocols

1. Synthesis of this compound Catalyst via Co-precipitation

This protocol is a generalized procedure based on common laboratory practices.

  • Materials:

    • Copper Nitrate (Cu(NO₃)₂·3H₂O)

    • Ammonium Dichromate ((NH₄)₂Cr₂O₇)

    • Aqueous Ammonia (28% NH₃)

    • Deionized Water

  • Procedure:

    • Prepare a solution of copper nitrate in deionized water.

    • In a separate beaker, dissolve ammonium dichromate in deionized water and add aqueous ammonia to form an ammonium chromate solution.

    • With vigorous stirring, slowly add the copper nitrate solution to the ammonium chromate solution. A precipitate will form.[6]

    • Continue stirring for 1 hour at a controlled temperature (e.g., 70-80°C).

    • Filter the precipitate and wash it thoroughly with deionized water to remove soluble ions.

    • Dry the precipitate in an oven at 110-120°C overnight.

    • Calcination: Place the dried powder in a ceramic crucible and calcine in a muffle furnace in a static air atmosphere. A typical procedure involves ramping the temperature at 5-10°C/min to the desired calcination temperature (e.g., 400°C) and holding for 2-4 hours.[13]

    • Allow the furnace to cool to room temperature before removing the black this compound catalyst powder.

2. Catalyst Characterization

  • X-ray Diffraction (XRD):

    • Purpose: To identify the crystalline phases present in the catalyst and estimate crystallite size.

    • Methodology: A powdered sample is scanned over a 2θ range (e.g., 20-80°) using a diffractometer with Cu Kα radiation. The resulting pattern is compared to standard diffraction patterns for CuCr₂O₄, CuO, Cr₂O₃, etc.

  • BET Surface Area Analysis:

    • Purpose: To measure the specific surface area of the catalyst.

    • Methodology: The analysis is based on the physical adsorption of nitrogen gas on the surface of the catalyst at liquid nitrogen temperature. The sample is first degassed under vacuum at an elevated temperature (e.g., 200°C) to remove adsorbed moisture and other contaminants.

Visualizations

Calcination_Effect cluster_temp Calcination Temperature cluster_props Catalyst Properties cluster_perf Catalyst Performance low_temp Low Temp (< 350°C) incomplete Incomplete Conversion (Amorphous, Mixed Oxides) low_temp->incomplete leads to opt_temp Optimal Temp (350-500°C) spinel Spinel Formation (CuCr₂O₄) opt_temp->spinel promotes high_temp High Temp (> 500°C) sintering Sintering (Large Particles) high_temp->sintering causes phase_purity Phase Purity incomplete->phase_purity low low_activity Low Activity incomplete->low_activity results in surface_area Surface Area spinel->surface_area high spinel->phase_purity high sintering->surface_area low sintering->low_activity leads to deactivation Deactivation sintering->deactivation high_activity High Activity surface_area->high_activity correlates with phase_purity->high_activity contributes to low_activity->deactivation

Caption: Logical flow of calcination temperature's impact on catalyst properties and performance.

Troubleshooting_Workflow start Poor Catalyst Performance check_temp Verify Calcination Temperature & Protocol start->check_temp characterize Characterize Catalyst (XRD, BET) check_temp->characterize xrd_results XRD Analysis characterize->xrd_results bet_results BET Analysis characterize->bet_results incomplete_conv Incomplete Conversion (Precursor/Mixed Oxides) xrd_results->incomplete_conv Phase Impurities good_catalyst Catalyst Properties OK xrd_results->good_catalyst Pure Spinel Phase sintering Sintering (Low Surface Area) bet_results->sintering Low Surface Area bet_results->good_catalyst High Surface Area optimize_temp Adjust Calcination Temperature incomplete_conv->optimize_temp sintering->optimize_temp other_issues Investigate Other Parameters (e.g., Reaction Conditions, Purity of Reagents) good_catalyst->other_issues

Caption: A workflow for troubleshooting poor this compound catalyst performance.

References

Technical Support Center: Regeneration and Reuse of Spent Copper Chromite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the regeneration and reuse of spent copper chromite catalysts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the regeneration and reuse of this compound catalysts.

FAQs

  • Q1: What are the main reasons for the deactivation of my this compound catalyst? A1: The primary causes of this compound catalyst deactivation include:

    • Coke Formation: The deposition of carbonaceous materials (coke) or polymeric species on the catalyst surface can block active sites.[1]

    • Sintering: Exposure to high temperatures during reaction or regeneration can cause the agglomeration of copper particles, leading to a loss of active surface area.[1]

    • Poisoning: Strong adsorption of reactants, products, or impurities can poison the active sites.[2]

    • Changes in Oxidation State: The reduction of active Cu(I) or Cu(II) species to less active metallic copper (Cu(0)) can occur during hydrogenation reactions.[3]

    • Chromium Coverage: At elevated temperatures, chromium species can migrate and cover the active copper sites.[2]

  • Q2: Can a deactivated this compound catalyst be fully regenerated to its original activity? A2: In many cases, it is possible to restore a significant portion, if not all, of the original catalytic activity through appropriate regeneration procedures.[4] The success of regeneration depends on the primary deactivation mechanism. For instance, coke removal is often highly effective, while severe sintering may be irreversible.

  • Q3: What are the most common methods for regenerating spent this compound catalysts? A3: The most prevalent regeneration techniques are:

    • Thermal Oxidation: Controlled heating of the catalyst in the presence of an oxygen-containing gas (e.g., air) to burn off coke deposits.

    • Solvent Washing followed by Oxidation: Washing the catalyst with a volatile solvent to remove organic residues before thermal oxidation.[1]

    • Wet Chemical Treatment: Using oxidizing agents like hydrogen peroxide to treat the spent catalyst, often followed by a reduction step.[4]

    • Vacuum Treatment followed by Oxidation: Applying a vacuum at elevated temperatures to remove volatile organic compounds before the oxidation step.[5]

Troubleshooting Common Problems

ProblemPotential CausesSuggested Solutions
Low catalytic activity after regeneration 1. Incomplete removal of coke/organic residues. 2. Sintering of copper particles due to excessive regeneration temperature. 3. Incomplete re-oxidation of the catalyst. 4. Loss of active copper species. 1. Optimize regeneration temperature and time for complete combustion of coke. Consider a pre-wash with a suitable solvent. 2. Lower the regeneration temperature. Ensure controlled and uniform heating. The recommended temperature range for oxidation is typically between 260°C and 370°C. 3. Ensure sufficient oxygen supply and adequate residence time during the oxidation step. 4. Characterize the regenerated catalyst to assess the oxidation state and dispersion of copper.
Reduced selectivity after reuse 1. Changes in the catalyst's surface structure or composition during regeneration. 2. Presence of residual impurities from the regeneration process. 1. Use a milder regeneration method. Characterize the catalyst surface to identify structural changes. 2. Ensure thorough washing and drying of the catalyst after wet chemical treatment or solvent washing.
Significant loss of catalyst material during regeneration 1. Attrition of catalyst particles in a fluidized bed reactor. 2. Dissolution of catalyst components during harsh chemical treatment. 1. Optimize the fluidization gas velocity and reactor design to minimize mechanical stress. 2. Use milder chemical reagents and optimize treatment conditions (concentration, temperature, time).

Data Presentation

The following table summarizes the performance of this compound catalysts at different stages of use and regeneration in the hydrogenation of methyl laurate to lauryl alcohol.

Catalyst StateActivity (% Conversion of Methyl Laurate)
Fresh Catalyst 48 - 50%
Spent Catalyst 30 - 33%
Regenerated Catalyst 48 - 50%

Data sourced from US Patent 4,533,648. The activity was measured by gas chromatography after 1 hour of reaction.[5]

Experimental Protocols

Below are detailed methodologies for key regeneration experiments.

1. Thermal Regeneration via Vacuum Treatment and Oxidation

This method is suitable for catalysts deactivated by organic residues from hydrogenation processes.

  • Step 1: Vacuum Treatment

    • Place the spent this compound catalyst in a suitable reactor.

    • Apply a vacuum in the range of 1 to 20 mm Hg.

    • Heat the catalyst to a temperature between 65°C and 320°C. The exact temperature will depend on the boiling point of the organic residues.

    • Maintain these conditions until the organic residue content is reduced to less than 25% by weight.[5]

  • Step 2: Oxidation

    • Carefully introduce an oxygen-containing gas (e.g., air or a mixture of oxygen and an inert gas) into the reactor.

    • Heat the catalyst to a temperature between 260°C and 370°C.[5]

    • Maintain this temperature to allow for the complete combustion of the remaining organic material. The completion of this step is indicated by the cessation of any exothermic reaction (i.e., no further temperature increase upon introducing the oxygen-containing gas).

    • Cool the regenerated catalyst under an inert atmosphere before handling.

2. Solvent Washing Followed by Controlled Oxidation

This protocol is effective for removing non-volatile organic matter before thermal treatment.

  • Step 1: Solvent Washing

    • Suspend the spent catalyst in a volatile solvent (e.g., acetone, methanol) in which the organic residues are soluble.

    • Agitate the slurry to ensure thorough washing.

    • Separate the catalyst from the solvent by filtration or centrifugation. Repeat the washing step if necessary.

  • Step 2: Drying

    • Dry the washed catalyst in an oven at a temperature sufficient to remove the residual solvent (e.g., 100°C to 150°C). It is advisable to perform this step under an inert atmosphere.[1]

  • Step 3: Controlled Oxidation

    • Transfer the dried catalyst to a suitable reactor for oxidation.

    • Heat the catalyst in the presence of a molecular oxygen-containing atmosphere to a temperature between 150°C and 450°C for at least 45 to 90 minutes.[1]

    • To control the exotherm, a gas with a low oxygen concentration can be used initially.

    • After the oxidation is complete, cool the catalyst to room temperature.

3. Wet Chemical Regeneration

This method is applicable for catalysts deactivated during nitrile to amide conversions.

  • Step 1: Oxidation with Peroxide

    • Suspend the spent this compound catalyst in an aqueous solution of hydrogen peroxide. Other peroxides can also be used.[4]

    • The reaction can be exothermic, so it is advisable to start with a dilute peroxide solution and control the temperature. The treatment is typically carried out at or near room temperature for several hours.[4]

    • After the oxidation, wash the catalyst thoroughly with deionized water to remove any residual peroxide and soluble byproducts.

    • Dry the oxidized catalyst.

  • Step 2: Reduction

    • Place the dried, oxidized catalyst in a reactor.

    • Reduce the catalyst by heating it in a stream of hydrogen gas at a temperature between 130°C and 250°C for a few hours.[4]

    • The progress of the reduction can be monitored by the weight loss of the catalyst.

    • Once the reduction is complete, cool the catalyst under an inert gas flow.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the regeneration and troubleshooting of spent this compound catalysts.

RegenerationWorkflow cluster_spent Spent Catalyst cluster_regeneration Regeneration Process cluster_reuse Reuse Spent Spent this compound (Deactivated) PreTreatment Pre-Treatment (e.g., Solvent Wash, Vacuum) Spent->PreTreatment Removal of organic residues Oxidation Controlled Oxidation (Thermal Treatment) PreTreatment->Oxidation Removal of coke Regenerated Regenerated Catalyst (Active) Oxidation->Regenerated Reaction Chemical Reaction Regenerated->Reaction Reaction->Spent Deactivation

Caption: A general workflow for the regeneration and reuse of spent this compound catalysts.

TroubleshootingFlowchart start Low Activity of Regenerated Catalyst check_coke Was coke removal complete? start->check_coke check_temp Was regeneration temperature too high? check_coke->check_temp Yes increase_time_temp Increase regeneration time/temperature or use solvent wash. check_coke->increase_time_temp No check_oxidation Was re-oxidation complete? check_temp->check_oxidation No sintering Probable Sintering (Irreversible Damage) check_temp->sintering Yes increase_o2 Increase oxygen supply and/or residence time. check_oxidation->increase_o2 No end Activity Restored check_oxidation->end Yes increase_time_temp->end lower_temp Lower regeneration temperature. increase_o2->end

Caption: A troubleshooting flowchart for low activity in regenerated this compound catalysts.

References

troubleshooting inconsistent results in copper chromite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in copper chromite synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch inconsistency in this compound synthesis?

A1: The most frequent sources of variability stem from insufficient control over critical synthesis parameters. These include pH fluctuations during co-precipitation, inconsistent calcination temperature and ramp rate, inadequate mixing, and variations in the purity of precursor materials.[1][2]

Q2: How does the Cu/Cr molar ratio impact the final catalyst?

A2: The Cu/Cr molar ratio is a critical factor that influences the phase composition and morphology of the final product. Deviations from the optimal ratio can lead to the formation of undesired phases, such as CuO or Cr₂O₃, which can negatively affect catalytic activity and selectivity.[3]

Q3: My this compound catalyst shows low catalytic activity. What are the likely causes?

A3: Low catalytic activity can be attributed to several factors, including incomplete formation of the desired this compound spinel phase, low surface area due to high calcination temperatures, or the presence of impurities.[4] The method of preparation and pre-reduction conditions can also significantly impact catalyst activity.[5]

Q4: What is the optimal calcination temperature for this compound synthesis?

A4: The optimal calcination temperature is a balance between achieving the desired crystalline phase and maintaining a high surface area. Generally, calcination is carried out in the range of 500-800°C. Temperatures that are too low may result in an amorphous product, while excessively high temperatures can lead to sintering and a loss of surface area.[6]

Q5: Can the pH of the precipitation solution affect the final catalyst?

Troubleshooting Guides

Issue 1: Inconsistent Catalyst Color
Symptom Possible Cause Suggested Solution
Final product is greenish instead of black.Incomplete conversion to the this compound spinel phase.Ensure the calcination temperature and duration are sufficient. Verify the Cu/Cr molar ratio in your precursors.
Product color varies between batches (e.g., shades of brown or black).Inconsistent calcination conditions or variations in precursor composition.Standardize the calcination protocol, including ramp rate and hold times. Use high-purity, well-characterized precursors.
Issue 2: Poor Catalytic Performance (Low Activity or Selectivity)
Symptom Possible Cause Suggested Solution
Low conversion of reactants.Low surface area of the catalyst due to sintering.Optimize the calcination temperature; consider a lower temperature or a shorter duration.
Formation of undesired crystalline phases.Characterize the catalyst using XRD to identify the phases present. Adjust the Cu/Cr ratio and calcination conditions accordingly.
Poor selectivity towards the desired product.Non-optimal particle size or surface chemistry.Investigate the effect of different synthesis parameters (e.g., pH, aging time) on selectivity.
Catalyst poisoning.Ensure the purity of reactants and solvents.
Issue 3: Difficulty in Reproducing Results
Symptom Possible Cause Suggested Solution
Significant variation in catalyst characterization data (e.g., surface area, particle size) between batches.Poor control over synthesis parameters.Implement strict control over all experimental parameters, including pH, temperature, stirring rate, and aging time.
Inhomogeneous mixing of precursors.Ensure vigorous and consistent stirring throughout the precipitation process.
Variations in raw material quality.Use precursors from the same batch or from a reliable supplier with a certificate of analysis.

Data Presentation

Table 1: Effect of Calcination Temperature on this compound Nanoparticle Properties

Calcination Temperature (°C)Crystalline PhaseMorphologyParticle Size (nm)
500CuCr₂O₄ spinel + CuONanosheet-like20-35
600CuCr₂O₄ spinel + CuONanosheet-like20-35
700CuCr₂O₄ spinel + increased CuONanosheet-likeLarger, with reduced aggregation
800CuCrO₂ (delafossite)--
900CuCrO₂ (delafossite)--
Data synthesized from a study on co-precipitation synthesis.[9]

Table 2: Influence of Cu²⁺/Cr³⁺ Molar Ratio on Phase Composition at 700°C Calcination

Cu²⁺/Cr³⁺ Molar RatioCuO Amount
0.4Constant
0.7Increases with increasing ratio
1.0Increases with increasing ratio
Data synthesized from a study on co-precipitation synthesis.[9]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of this compound

This protocol is a representative method for the synthesis of this compound via co-precipitation.

Materials:

  • Copper nitrate (Cu(NO₃)₂)

  • Chromium nitrate (Cr(NO₃)₃)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

Procedure:

  • Prepare a solution of copper nitrate and chromium nitrate in deionized water with the desired Cu/Cr molar ratio.

  • Prepare a separate solution of ammonium carbonate in deionized water.

  • While vigorously stirring the metal nitrate solution, slowly add the ammonium carbonate solution dropwise to induce precipitation.

  • Continuously monitor and adjust the pH of the mixture to a target value (e.g., pH 9-11) by adding a base solution (e.g., dilute ammonium hydroxide).

  • After complete addition of the precipitating agent, continue stirring the slurry for a specified aging time (e.g., 1-2 hours) at a constant temperature.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

  • Dry the resulting filter cake in an oven at a low temperature (e.g., 100-120°C) overnight.

  • Calcine the dried powder in a furnace at a specific temperature (e.g., 500-700°C) for several hours to obtain the final this compound catalyst.

Protocol 2: Sol-Gel Synthesis of this compound

This protocol outlines a general procedure for synthesizing this compound using the sol-gel method.

Materials:

  • Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid

  • Deionized water

Procedure:

  • Dissolve copper nitrate and chromium nitrate in deionized water to form a mixed metal nitrate solution.[10]

  • Add citric acid to the solution. The molar ratio of citric acid to total metal ions is typically 2:1.[10]

  • Stir the solution for approximately 30 minutes.[10]

  • Heat the solution to around 95°C for several hours to evaporate the water and form a viscous gel.[10]

  • Dry the gel in an oven at approximately 160°C for 2 hours to obtain a foamy powder.[10]

  • Grind the powder and then calcine it at a temperature of 600°C for 3 hours to yield the final this compound nanocomposite.[10]

Visualizations

G start Inconsistent Synthesis Results check_params Verify Synthesis Parameters (pH, Temp, Stirring, Time) start->check_params params_ok Parameters Consistent? check_params->params_ok check_precursors Analyze Precursor Purity and Stoichiometry params_ok->check_precursors Yes refine_protocol Refine Synthesis Protocol params_ok->refine_protocol No precursors_ok Precursors OK? check_precursors->precursors_ok characterize Characterize Product (XRD, SEM, BET) precursors_ok->characterize Yes precursors_ok->refine_protocol No analyze_results Analyze Characterization Data characterize->analyze_results phase_issue Incorrect Phase or Impurities? analyze_results->phase_issue morphology_issue Undesirable Morphology (e.g., large particles, low surface area)? phase_issue->morphology_issue No adjust_calcination Adjust Calcination (Temp, Time, Atmosphere) phase_issue->adjust_calcination Yes adjust_precipitation Adjust Precipitation/Gelation (pH, Aging, Additives) morphology_issue->adjust_precipitation Yes end Consistent Results morphology_issue->end No adjust_calcination->characterize adjust_precipitation->characterize refine_protocol->check_params

Caption: Troubleshooting workflow for inconsistent this compound synthesis.

G cluster_solution Solution Preparation cluster_reaction Precipitation and Aging cluster_processing Product Processing prep_nitrates Prepare Aqueous Solution of Cu(NO₃)₂ and Cr(NO₃)₃ add_precipitant Slowly Add Precipitant to Nitrate Solution with Vigorous Stirring prep_nitrates->add_precipitant prep_precipitant Prepare Aqueous Solution of (NH₄)₂CO₃ prep_precipitant->add_precipitant control_ph Maintain pH at 9-11 add_precipitant->control_ph age_slurry Age the Slurry (e.g., 1-2 hours) control_ph->age_slurry filter_wash Filter and Wash the Precipitate age_slurry->filter_wash dry Dry the Filter Cake (e.g., 110°C) filter_wash->dry calcine Calcine the Powder (e.g., 500-700°C) dry->calcine end_product Final this compound Catalyst calcine->end_product

Caption: Experimental workflow for co-precipitation synthesis.

References

impact of support materials on copper chromite catalyst efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with supported copper chromite catalysts. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a supported catalyst and why use a support for this compound?

A1: A supported catalyst consists of the active catalytic species (in this case, this compound) dispersed on a solid support material. The primary purpose of a support is to achieve a high and stable dispersion of the catalytically active component, which increases the available surface area for the reaction. This enhanced dispersion improves overall catalytic efficiency by providing more active sites. Furthermore, supports can improve the mechanical strength and thermal stability of the catalyst, preventing it from sintering (agglomerating) at high reaction temperatures.[1]

Q2: What are the most common support materials for this compound catalysts?

A2: A variety of inorganic oxides are used as supports, chosen for their high surface area, porosity, and thermal stability. Common materials include:

  • Alumina (Al₂O₃)[2][3]

  • Silica (SiO₂)[4][5]

  • Silica-Alumina mixtures[6]

  • Zinc Oxide (ZnO)[7]

  • Zirconium Oxide (ZrO₂)

  • Clays and Zeolites

The choice of support depends on the specific reaction, as the support itself can influence the catalyst's activity and selectivity.[6]

Q3: How does the support material impact catalyst efficiency and selectivity?

A3: The support is often not inert and can significantly influence the catalyst's performance.[1] Key factors include:

  • Metal-Support Interaction: A strong interaction between the copper species and the support can enhance the dispersion of copper particles and prevent sintering, leading to higher activity and a longer catalyst lifetime.[4][6]

  • Surface Acidity/Basicity: Acidic supports like alumina can facilitate certain reaction steps, such as dehydration, which may be desirable or lead to unwanted byproducts depending on the target reaction.[5][8] Silica is generally considered less acidic than alumina.

  • Textural Properties: The support's surface area and pore structure (pore size and volume) affect how reactants reach the active sites and how products leave. Large pores are crucial for preventing diffusion limitations, especially with bulky molecules.[9]

For example, in the hydrogenation of fatty acid esters, copper catalysts supported on silica with co-precipitated alumina have shown high conversion and selectivity due to a combination of these factors.[6][10][11]

Q4: What are the common methods for preparing supported this compound catalysts?

A4: The most common laboratory and industrial methods involve depositing a precursor of the active metal onto the support, followed by a transformation step (e.g., calcination and reduction).[1] Key methods include:

  • Incipient Wetness Impregnation: The support is contacted with a volume of metal salt solution equal to its pore volume. The solution is drawn into the pores by capillary action. This is a widely used method for controlling the loading of the active metal.[2][6][12]

  • Co-precipitation: Precursors of both the active component and the support are precipitated simultaneously from a solution, which can lead to a very homogeneous catalyst.[4]

  • Ion Exchange: The support material is treated with a solution containing the desired metal ions, which exchange with ions already on the support surface.[2]

Q5: What causes this compound catalysts to deactivate, and how does the support help?

A5: Catalyst deactivation can occur through several mechanisms:

  • Sintering: At high temperatures, small copper particles can migrate and agglomerate into larger ones, reducing the active surface area.[7]

  • Poisoning: Impurities in the reactant stream (like sulfur or halides) can strongly adsorb to the active sites and block them.[7] Polymeric species formed from reactants or products can also poison the catalyst.[13][14][15]

  • Coking: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites.[15]

  • Cr Coverage: At higher temperatures (e.g., 300°C), chromium species can migrate and cover the active copper sites, leading to deactivation.[13][14][15]

A well-chosen support can mitigate some of these issues. For instance, strong metal-support interactions can anchor the copper particles, making them more resistant to sintering.[6] The porous structure of the support can also help trap some poisons before they reach the active sites.

Troubleshooting Guide

Problem Potential Cause Recommended Solution / Diagnostic Step
Low or No Catalytic Activity 1. Incomplete Catalyst Activation: The oxidic precursor (CuO) has not been fully reduced to the active metallic copper (Cu⁰).[16]• Ensure the reduction (activation) procedure is correct. Increase reduction temperature or time under hydrogen flow as needed. A typical reduction temperature is 350°C.[6] • Characterize the catalyst post-reduction (e.g., via XRD) to confirm the presence of metallic copper.
2. Catalyst Poisoning: Trace impurities (sulfur, halides) in reactants or solvent are deactivating the catalyst.[7]• Purify all reactants, solvents, and gases. Use high-purity hydrogen. • If sulfur is suspected, consider a guard bed to trap it before it reaches the catalyst.
3. Incorrect Reaction Conditions: Temperature or pressure is too low for the specific transformation.• Systematically increase the reaction temperature and/or hydrogen pressure. This compound catalysts often require elevated conditions (e.g., >200°C, >10 MPa).[6]
4. Poor Metal Dispersion: The active copper particles are too large, resulting in low active surface area.• Review the catalyst preparation method. A different support material may improve dispersion.[6] • Characterize the catalyst's metal dispersion (e.g., via chemisorption or TEM).
Poor Selectivity to Desired Product 1. Undesired Support-Catalyzed Side Reactions: The support itself may be catalytically active. For example, acidic supports like alumina can catalyze dehydration reactions.[5]• Switch to a more inert support material, such as silica, or a support with different acidity.[8] • Modify the support by neutralizing acid sites.
2. Over-hydrogenation or Hydrogenolysis: Reaction conditions (temperature, pressure) are too harsh, leading to the reduction of other functional groups or cleavage of C-C/C-O bonds.• Reduce the reaction temperature, hydrogen pressure, or reaction time. • Screen different support materials, as the metal-support interaction can influence selectivity.
3. Change in Active Species: The nature of the active site has changed during the reaction.• It has been shown that a dynamic cycle between Cu⁰ and Cu⁺ can be crucial for ester hydrogenation. Conditions that favor one state excessively may harm selectivity.[6]
Rapid Catalyst Deactivation 1. Thermal Sintering: The active copper particles are agglomerating due to excessively high reaction temperatures.[7]• Operate at the lowest effective temperature. • Select a support that offers strong metal-support interaction to stabilize the copper particles against sintering.[6]
2. Coking/Fouling: Carbonaceous deposits or polymers are blocking the catalyst pores and active sites.[13][15]• Lower the reaction temperature or reactant concentration. • Attempt to regenerate the catalyst by controlled oxidation (calcination) to burn off the coke, followed by re-reduction.
3. Leaching of Active Component: The active metal is dissolving into the liquid reaction medium.• Ensure the solvent is not corrosive to the catalyst components. • Use a support that strongly binds the active phase.
4. Cr Migration: At high temperatures, chromium species can cover the active Cu sites.[13][14][15]• Operate at lower temperatures if possible (<250°C). This deactivation mechanism is more pronounced at higher temperatures.

Quantitative Data: Impact of Support on Catalyst Performance

The following table summarizes the properties and performance of copper catalysts on various oxide supports in the hydrogenation of methyl stearate. The data highlights how the support's nature affects the resulting copper particle size and catalytic efficiency.

Catalyst SupportCuO Crystallite Size (nm)¹Cu⁰ Crystallite Size (nm)²Methyl Stearate Conversion (%)C18 Alcohol Selectivity (%)
Al₂O₃ 22.128.538.640.2
SiO₂-Al₂O₃ (co-precipitated) 22.025.152.3 68.5
Al₂O₃-SiO₂ (physical mix) 22.342.045.155.3
SiO₂ 22.530.240.245.6
¹ Average size after calcination at 400°C.
² Average size after reduction in H₂ at 350°C.
Data adapted from studies on the hydrogenation of fatty acid esters.[6]

Experimental Protocols

Protocol 1: Preparation of Supported Copper Catalyst by Incipient Wetness Impregnation

This protocol describes a general method for preparing a supported copper catalyst.[1][6]

Materials:

  • Support material (e.g., SiO₂, Al₂O₃), dried at >110°C overnight.

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).

  • Deionized water.

Procedure:

  • Determine Pore Volume: Accurately measure the pore volume of the support material (e.g., via N₂ physisorption or by titrating with water until saturation).

  • Prepare Impregnation Solution: Calculate the mass of copper nitrate needed to achieve the desired weight percentage of copper on the support. Dissolve this amount in a volume of deionized water exactly equal to the pore volume of the support mass being used.

  • Impregnation: Add the support to a round-bottom flask. Add the impregnation solution dropwise to the support while constantly mixing or tumbling to ensure uniform distribution. The support should appear uniformly damp with no excess liquid.

  • Aging: Allow the impregnated sample to rest at room temperature for 1-2 hours to allow for diffusion of the precursor into the pores.

  • Drying: Dry the sample in an oven at 100-120°C for 12 hours to remove the water.

  • Calcination: Transfer the dried powder to a furnace. Calcine in air by ramping the temperature to 400°C and holding for 3 hours. This step decomposes the nitrate precursor into copper oxide (CuO).

  • Activation (Reduction): Prior to the catalytic reaction, the calcined catalyst must be activated. Place the catalyst in a reactor and heat under a flow of hydrogen (e.g., 5% H₂ in N₂) to 350°C for 2 hours to reduce the CuO to metallic Cu.

Protocol 2: Catalyst Activity Testing (Example: Ester Hydrogenation)

This protocol outlines a typical batch reactor experiment for testing catalyst performance.

Setup:

  • High-pressure batch autoclave reactor with stirring and temperature control.

  • Catalyst prepared and activated as described in Protocol 1.

Procedure:

  • Reactor Loading: Under an inert atmosphere (e.g., N₂ or Ar), add the activated catalyst (e.g., 0.1-0.5 g) and the reactant solution (e.g., fatty acid ester dissolved in a suitable solvent like dioxane) to the reactor vessel.

  • Sealing and Purging: Seal the reactor. Purge the system several times with low-pressure hydrogen followed by high-pressure hydrogen to remove all air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 2.5 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 240°C).

  • Reaction: Maintain the desired temperature and pressure for the specified reaction time (e.g., 4-6 hours). Monitor pressure to track hydrogen consumption.

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature. Carefully vent the excess hydrogen.

  • Sample Analysis: Open the reactor, recover the liquid product, and separate it from the solid catalyst by filtration or centrifugation. Analyze the liquid sample using Gas Chromatography (GC) or GC-MS to determine reactant conversion and product selectivity.

Visualizations

G cluster_start cluster_checks Troubleshooting Checks cluster_solutions Potential Causes & Solutions cluster_actions Corrective Actions start Experiment Shows Low Efficiency check_activity Problem: Low Activity / Conversion start->check_activity check_selectivity Problem: Poor Selectivity start->check_selectivity check_deactivation Problem: Rapid Deactivation start->check_deactivation sol_activity • Incomplete Activation? • Poisoning? • Conditions too mild? • Poor Dispersion? check_activity->sol_activity sol_selectivity • Support Side-Reactions? • Conditions too harsh? • Wrong Active Species? check_selectivity->sol_selectivity sol_deactivation • Sintering? • Coking / Fouling? • Cr Migration? check_deactivation->sol_deactivation action_protocol Verify/Optimize Activation Protocol sol_activity->action_protocol action_purify Purify Reactants & Solvents sol_activity->action_purify action_conditions Adjust T & P sol_activity->action_conditions action_support Change/Modify Support Material sol_activity->action_support sol_selectivity->action_conditions sol_selectivity->action_support sol_deactivation->action_conditions sol_deactivation->action_support action_regen Regenerate Catalyst (e.g., Calcination) sol_deactivation->action_regen

Caption: Troubleshooting workflow for low this compound catalyst efficiency.

G step1 1. Prepare Precursor Solution (e.g., Cu(NO₃)₂ in H₂O) step2 2. Impregnate Dried Support (Incipient Wetness) step1->step2 step3 3. Dry Sample (e.g., 12h at 110°C) step2->step3 step4 4. Calcine in Air (e.g., 3h at 400°C) step3->step4 product_oxidic Oxidic Catalyst Precursor (CuO on Support) step4->product_oxidic step5 5. Activate in H₂ Flow (e.g., 2h at 350°C) product_oxidic->step5 product_active Active Supported Catalyst (Cu⁰ on Support) step5->product_active

Caption: Experimental workflow for supported catalyst preparation.

G cluster_support Support Properties cluster_performance Catalyst Performance prop_surface High Surface Area & Pore Volume perf_activity Higher Activity prop_surface->perf_activity Increases Active Sites prop_interaction Strong Metal-Support Interaction (MSI) prop_interaction->perf_activity Better Dispersion perf_stability Improved Stability (Resistance to Sintering) prop_interaction->perf_stability Prevents Agglomeration prop_acidity Surface Acidity (e.g., Al₂O₃ vs SiO₂) perf_selectivity Modulated Selectivity prop_acidity->perf_selectivity Affects Reaction Pathway

Caption: Relationship between support properties and catalyst performance.

References

Validation & Comparative

comparative study of copper chromite and copper aluminate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Copper Chromite and Copper Aluminate Catalysts for Researchers and Drug Development Professionals

In the landscape of industrial catalysis, this compound and copper aluminate spinels stand out for their versatility in a range of chemical transformations. While this compound has a long-standing history as a robust and effective catalyst, particularly in hydrogenation reactions, concerns over chromium toxicity have paved the way for the development of chromium-free alternatives like copper aluminate. This guide provides an objective comparison of these two catalytic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and application.

Performance Comparison

Both this compound (ideally CuO·CuCr₂O₄) and copper aluminate (ideally CuO·CuAl₂O₄) exhibit comparable catalytic activity in several key reactions due to their similar spinel structures.[1] However, their performance can differ significantly in terms of stability, selectivity, and resistance to poisoning, largely influenced by the nature of the trivalent cation (Cr³⁺ vs. Al³⁺).

Key Performance Indicators:

Performance MetricThis compoundCopper AluminateKey Considerations
Catalytic Activity High activity in hydrogenation, dehydrogenation, and oxidation reactions.[2][3]Comparable activity to this compound in many hydrogenation reactions.[1]The active sites are generally considered to be metallic copper nanoparticles supported on the spinel.[4][5]
Selectivity High selectivity in the hydrogenation of esters to alcohols and nitro groups to amines.[2]Selectivity can be influenced by the acidity of the Al³⁺ ions, leading to variations in isomerization byproducts compared to this compound.[1]Reaction conditions and catalyst preparation methods significantly impact selectivity for both catalysts.
Stability Generally robust and resistant to poisons.[2]Less resistant to acidic conditions, which can lead to leaching of aluminum and deactivation.[1]This compound's stability makes it a preferred choice for reactions with acidic impurities.
Activation Temperature Lower activation temperatures are typically required (around 180 °C).[1]Higher activation temperatures are necessary (around 300 °C).[1]The difference in activation temperature is attributed to the different temperatures required for spinel formation.[1]
Environmental & Safety Contains hexavalent chromium in its precursor state, a regulated substance with health and environmental concerns.[1]Chromium-free, offering a more environmentally benign alternative.[1][5]The primary driver for the development of copper aluminate catalysts is to mitigate the risks associated with chromium.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of catalyst performance. Below are representative methodologies for the synthesis and performance testing of this compound and copper aluminate catalysts.

Catalyst Synthesis: Co-Precipitation Method

The co-precipitation method is a widely used technique for synthesizing both this compound and copper aluminate catalysts, as it allows for good control over the composition and properties of the final material.

1. This compound Synthesis:

  • Precursor Preparation: Prepare aqueous solutions of a soluble copper salt (e.g., copper(II) nitrate) and a chromium salt (e.g., chromium(III) nitrate).[1] An alternative is to use an alkali dichromate with ammonium hydroxide.[6]

  • Precipitation: The salt solutions are mixed, and a precipitating agent, such as an aqueous solution of sodium carbonate or ammonium hydroxide, is added dropwise under vigorous stirring to precipitate a mixed copper-chromium-hydroxide/carbonate precursor.[1][6] The pH is maintained at a constant value, typically between 6 and 8.

  • Aging: The resulting slurry is aged for a specified period (e.g., 1-2 hours) at a constant temperature to ensure complete precipitation and homogenization.

  • Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove any residual ions from the precursors and precipitating agent.

  • Drying: The washed precipitate is dried in an oven, typically at 100-120 °C, overnight.

  • Calcination: The dried powder is calcined in air at a specific temperature, generally between 400 °C and 900 °C, to form the this compound spinel structure.[1]

2. Copper Aluminate Synthesis: The synthesis of copper aluminate follows a procedure analogous to that of this compound, with the chromium salt being replaced by an aluminum salt.

  • Precursor Preparation: Prepare aqueous solutions of copper(II) nitrate and aluminum nitrate.[1]

  • Precipitation: Co-precipitate the metal hydroxides/carbonates using a precipitating agent like sodium carbonate, maintaining a constant pH (e.g., 6.5).[1]

  • Washing: It is crucial to thoroughly wash the precipitate before thermal treatment.[1]

  • Drying and Calcination: The precipitate is dried and then calcined at temperatures ranging from 400 °C to 900 °C to yield the copper aluminate spinel. Note that the formation of the copper aluminate spinel generally requires higher temperatures than this compound.[1]

Catalyst Performance Testing: Liquid-Phase Hydrogenation

A common method to evaluate and compare the performance of these catalysts is through a benchmark reaction, such as the liquid-phase hydrogenation of an aldehyde in a batch reactor.

1. Catalyst Activation (Pre-reduction):

  • The calcined catalyst is placed in a fixed-bed reactor.

  • A flow of a reducing gas, typically a mixture of hydrogen (e.g., 5% H₂) in an inert gas (e.g., N₂), is passed over the catalyst.

  • The temperature is ramped up to the desired activation temperature (e.g., 180 °C for this compound, 300 °C for copper aluminate) and held for several hours to reduce the copper oxide species to metallic copper, the active catalytic sites.[1]

2. Hydrogenation Reaction:

  • The activated catalyst is transferred to a high-pressure batch reactor under an inert atmosphere.

  • A solution of the reactant (e.g., butyraldehyde in a solvent like hexane) is added to the reactor.[1]

  • The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired reaction pressure (e.g., 60 bar).[1]

  • The reaction mixture is heated to the reaction temperature (e.g., 120 °C) and stirred vigorously (e.g., 750 RPM) for a set duration (e.g., 1 hour).[1]

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The product mixture is filtered to remove the catalyst, and the liquid phase is analyzed using techniques like gas chromatography (GC) to determine the conversion of the reactant and the selectivity towards different products.

Visualizing Catalytic Processes

Diagrams can effectively illustrate the complex workflows and relationships in catalyst synthesis and testing.

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis Precursors Metal Salt Precursors Precipitation Co-Precipitation Precursors->Precipitation Precipitating Agent Aging Aging Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying Calcination Calcination Drying->Calcination High Temp Catalyst Final Catalyst Calcination->Catalyst

Caption: General workflow for catalyst synthesis via co-precipitation.

Catalyst_Testing_Workflow Catalyst Synthesized Catalyst Activation Catalyst Activation (Pre-reduction) Catalyst->Activation H₂/N₂ Flow Reaction Hydrogenation Reaction Activation->Reaction Activated Catalyst + Reactant Analysis Product Analysis (GC) Reaction->Analysis Product Mixture Results Conversion & Selectivity Data Analysis->Results

Caption: Experimental workflow for catalyst performance testing.

Concluding Remarks

The choice between this compound and copper aluminate catalysts is a trade-off between established performance and environmental considerations. This compound remains a highly effective and stable catalyst for a wide array of industrial processes.[2] However, the significant environmental and health concerns associated with chromium are a strong impetus for the adoption of alternatives.[1] Copper aluminate has emerged as a promising chromium-free substitute, demonstrating comparable catalytic activity in many applications.[1][5] Further research and development are focused on improving the stability of copper aluminate catalysts, particularly their resistance to acidic conditions, to broaden their applicability and facilitate a transition to a more sustainable catalytic future.

References

characterization of copper chromite using XRD and SEM techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Characterization of Copper Chromite via XRD and SEM Analysis

For researchers and scientists engaged in the development of novel materials and drug delivery systems, a thorough understanding of the structural and morphological properties of nanoparticles is paramount. This compound (CuCr₂O₄), a spinel-type oxide, has garnered significant interest due to its diverse applications as a catalyst, semiconductor, and magnetic material. This guide provides a comparative analysis of this compound characterization using two fundamental techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The information presented is compiled from various studies, offering a consolidated view of experimental data and methodologies.

Comparative Analysis of this compound Properties

The synthesis method plays a crucial role in determining the final properties of this compound nanoparticles. Below is a summary of quantitative data obtained from different synthesis routes, characterized by XRD and SEM.

Synthesis MethodAverage Crystallite Size (nm) - XRDParticle Size (nm) - SEM/TEMMorphologyReference
Co-precipitation13.1~12 (TEM)Nearly spherical[1][2]
Hydrothermal SynthesisCrystalline Structure Confirmed12 (TEM)Monodispersed and spherical[2]
Inverse Co-precipitation1830 - 70Spherical[3]

Experimental Protocols

A detailed understanding of the experimental setup is critical for the replication and validation of scientific findings. The following sections outline the typical methodologies for XRD and SEM analysis of this compound.

X-ray Diffraction (XRD) Experimental Protocol

X-ray diffraction is a powerful non-destructive technique used to analyze the crystallographic structure of a material.

1. Sample Preparation:

  • The synthesized this compound powder is finely ground to ensure a random orientation of the crystallites.

  • The powder is then densely packed into a sample holder, ensuring a flat and smooth surface to minimize instrumental broadening of the diffraction peaks.

2. Instrumentation and Data Acquisition:

  • A powder X-ray diffractometer is used, typically with a Cu Kα radiation source (λ = 1.5406 Å).

  • The instrument is operated at a specific voltage and current, for instance, 40 kV and 30 mA.

  • The diffraction pattern is recorded over a 2θ range, commonly from 20° to 80°, with a continuous scan mode and a defined step size and scan speed.

3. Data Analysis:

  • The obtained diffraction peaks are indexed and compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to confirm the formation of the spinel this compound phase.

  • The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

  • Lattice parameters are calculated from the positions of the diffraction peaks.

Scanning Electron Microscopy (SEM) Experimental Protocol

SEM is used to visualize the surface morphology and particle size of the synthesized this compound.

1. Sample Preparation:

  • A small amount of the this compound powder is dispersed onto a carbon tape mounted on an aluminum stub.

  • To prevent charging effects and enhance image quality, the sample is sputter-coated with a thin layer of a conductive material, such as gold or platinum.

2. Instrumentation and Imaging:

  • A scanning electron microscope is used to acquire high-resolution images of the sample surface.

  • The instrument is operated at a specific accelerating voltage, for example, 10-20 kV.

  • Images are captured at various magnifications to observe the overall morphology and individual particle shapes and sizes.

3. Data Analysis:

  • The SEM micrographs are analyzed to determine the particle size distribution, shape, and degree of agglomeration.

  • Image analysis software can be used for a more quantitative assessment of the particle dimensions.

Experimental Workflows

To visually represent the characterization process, the following diagrams illustrate the workflows for XRD and SEM analysis.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing & Interpretation start Synthesized Copper Chromite Powder grind Fine Grinding start->grind pack Packing into Sample Holder grind->pack xrd Powder X-ray Diffractometer pack->xrd data Diffraction Pattern Acquisition xrd->data phase Phase Identification (JCPDS Comparison) data->phase size Crystallite Size (Debye-Scherrer) data->size lattice Lattice Parameter Calculation data->lattice

XRD Characterization Workflow

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_data Data Interpretation start Synthesized Copper Chromite Powder disperse Dispersion on Carbon Tape start->disperse coat Sputter Coating (e.g., Gold) disperse->coat sem Scanning Electron Microscope coat->sem image Image Acquisition sem->image morphology Morphology Analysis (Shape, Agglomeration) image->morphology particle_size Particle Size Distribution image->particle_size

SEM Characterization Workflow

References

A Comparative Guide to the Synthesis of Copper Chromite: Co-Precipitation vs. Ceramic Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Copper chromite (CuCr₂O₄), a spinel-structured mixed metal oxide, has garnered significant attention as a versatile catalyst in various organic transformations, including hydrogenation, dehydrogenation, and oxidation reactions. Its catalytic efficacy is intrinsically linked to its physicochemical properties, such as particle size, surface area, and crystallinity, which are in turn dictated by the synthesis method employed. This guide provides a detailed comparison of two common methods for synthesizing this compound: co-precipitation and the ceramic method, supported by experimental data to aid researchers in selecting the optimal synthesis strategy for their specific applications.

Experimental Protocols

Co-Precipitation Method

The co-precipitation method is a "bottom-up" approach that involves the simultaneous precipitation of copper and chromium precursors from a solution, followed by thermal decomposition to form the this compound spinel. This technique offers excellent control over particle size and morphology at the nanoscale.

Detailed Protocol:

  • Precursor Solution Preparation: Equimolar solutions of copper (II) nitrate (Cu(NO₃)₂) and chromium (III) nitrate (Cr(NO₃)₃) are prepared in deionized water. The molar ratio of Cu²⁺ to Cr³⁺ is typically maintained at 1:2.

  • Precipitation: A precipitating agent, such as an aqueous solution of ammonia (NH₄OH) or urea (CO(NH₂)₂), is slowly added to the precursor solution under vigorous stirring. This leads to the formation of a mixed hydroxide or carbonate precipitate. The pH of the solution is a critical parameter and is carefully controlled during this step.

  • Aging: The resulting precipitate is aged for a specific duration, typically a few hours, to ensure complete precipitation and homogenization.

  • Washing and Filtration: The precipitate is then filtered and washed multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Drying: The washed precipitate is dried in an oven at a temperature range of 80-120°C to remove the solvent.

  • Calcination: The dried precursor powder is calcined in a furnace at a specific temperature, generally between 500°C and 900°C, for several hours.[1] This high-temperature treatment leads to the decomposition of the precursor and the formation of the crystalline this compound spinel structure.

Ceramic Method

The ceramic method, also known as the solid-state reaction method, is a traditional "top-down" approach for synthesizing mixed metal oxides. It involves the direct reaction of the constituent metal oxides at high temperatures.

Detailed Protocol:

  • Precursor Mixing: Fine powders of copper (II) oxide (CuO) and chromium (III) oxide (Cr₂O₃) are weighed in the desired stoichiometric ratio (typically 1:1 molar ratio).

  • Homogenization: The oxide powders are intimately mixed and ground together to ensure a homogeneous mixture. This is often carried out in a mortar and pestle or a ball mill, sometimes with the aid of a liquid medium like acetone to improve mixing.

  • Calcination: The homogenized powder mixture is placed in a crucible and calcined in a high-temperature furnace. The calcination temperature is typically high, often around 900°C or more, and the duration can be several hours to ensure the completion of the solid-state reaction and the formation of the this compound spinel phase.

  • Grinding: After calcination, the resulting product is cooled and ground again to obtain a fine powder of this compound.

Quantitative Data Comparison

The choice of synthesis method significantly impacts the final properties of the this compound. The following table summarizes the key quantitative differences based on experimental findings.

PropertyCo-Precipitation MethodCeramic Method
Particle Size Nanometer range (e.g., 13.1 nm, 20-35 nm nanosheets)[2]Micrometer range
Crystallite Size Small (e.g., 18 nm)[3]Larger
Surface Area HighLow
Homogeneity High (atomic level mixing)Lower (dependent on mixing efficiency)
Calcination Temperature Lower (500-900°C)[1]Higher (≥900°C)
Phase Purity Can be high with controlled conditionsCan be high, but may require multiple grinding and calcination steps
Catalytic Activity Generally higher due to larger surface area and smaller particle sizeGenerally lower

Visualization of Synthesis Workflows

To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for both the co-precipitation and ceramic methods.

CoPrecipitation_Workflow cluster_solution Solution Phase cluster_solid Solid Phase precursors Cu(NO₃)₂ + Cr(NO₃)₃ in Deionized Water precipitating_agent Add Precipitating Agent (e.g., NH₄OH) precipitation Co-Precipitation precipitating_agent->precipitation aging Aging precipitation->aging filtration Filtration & Washing aging->filtration drying Drying (80-120°C) filtration->drying calcination Calcination (500-900°C) drying->calcination product This compound (Nanoparticles) calcination->product

Co-Precipitation Synthesis Workflow

Ceramic_Workflow cluster_solid_state Solid-State Reaction precursors CuO + Cr₂O₃ Powders mixing Mixing & Grinding (e.g., with Acetone) precursors->mixing calcination High-Temperature Calcination (≥900°C) mixing->calcination grinding Final Grinding calcination->grinding product This compound (Microparticles) grinding->product

Ceramic Method Synthesis Workflow

Conclusion

The choice between the co-precipitation and ceramic methods for synthesizing this compound depends heavily on the desired application and the required material properties.

The co-precipitation method is advantageous for producing this compound with nanosized particles, high surface area, and excellent homogeneity . These characteristics are often crucial for catalytic applications where a high density of active sites is required. The lower calcination temperatures can also be an energy-saving advantage.

Conversely, the ceramic method is a simpler, solvent-free process that may be suitable for applications where large-scale production and cost are the primary concerns , and the specific surface area is not a critical parameter. However, it typically yields a product with larger particles and a lower surface area, which may result in lower catalytic performance.

For researchers in drug development and catalysis, where fine control over the material's properties is paramount for achieving high efficacy and selectivity, the co-precipitation method generally offers superior control and produces a more active catalytic material . The ability to tune particle size and surface area through this method allows for the optimization of the catalyst's performance in specific organic transformations.

References

A Comparative Guide to Copper Chromite and Noble Metal Catalysts in CO Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic oxidation of carbon monoxide (CO) is a critical process in various applications, from automotive exhaust treatment to air purification. The choice of catalyst is paramount to achieving high efficiency, stability, and cost-effectiveness. This guide provides a detailed comparison of the performance of copper chromite, a promising non-noble metal catalyst, with that of traditional noble metal catalysts (such as platinum and palladium) for CO oxidation. The information presented is based on a comprehensive review of experimental data from scientific literature.

Performance Comparison

Noble metal catalysts are renowned for their high catalytic activity for CO oxidation at low temperatures.[1][2][3] However, their high cost and limited availability are significant drawbacks.[4] this compound has emerged as a viable alternative, demonstrating comparable activity to precious metals in CO oxidation.[4]

The performance of these catalysts is influenced by various factors, including the support material, the presence of promoters, and the specific reaction conditions. For instance, the addition of ceria to a platinum-on-alumina catalyst has been shown to enhance its activity by providing lattice oxygen, which can participate in the reaction via a Mars-van Krevelen mechanism.[3][5] Similarly, the activity of copper-based catalysts can be significantly improved with the addition of promoters like iron.[6]

Quantitative Performance Data

The following tables summarize key performance metrics for this compound and noble metal catalysts in CO oxidation, based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CatalystSupportT₅₀ (°C) [a]T₁₀₀ (°C) [b]Source
5% PtAl₂O₃170-[5]
5% Pt, 15% CeO₂Al₂O₃145-[5]
RhAl₂O₃--[7] [c]
PdAl₂O₃--[7] [d]
PtAl₂O₃--[7] [e]
CuAl₂O₃>250-[6]
Fe-CuAl₂O₃-250[6]

Notes: [a] T₅₀: Temperature at which 50% CO conversion is achieved. [b] T₁₀₀: Temperature at which 100% CO conversion is achieved. [c] Onset temperature for CO oxidation was 172 °C.[7] [d] Onset temperature for CO oxidation was 207 °C.[7] [e] Onset temperature for CO oxidation was 216 °C.[7]

Experimental Protocols

The following sections detail typical experimental methodologies for evaluating the performance of catalysts in CO oxidation.

Catalyst Synthesis

Noble Metal Catalysts (e.g., Pt/Al₂O₃): Supported noble metal catalysts are often prepared by incipient wetness impregnation. In this method, a solution containing a salt of the noble metal (e.g., chloroplatinic acid for platinum) is added to the support material (e.g., γ-alumina) in a volume equal to the pore volume of the support. The impregnated support is then dried and calcined at high temperatures to decompose the metal salt and disperse the metal particles on the support surface.[8]

This compound Catalysts: this compound catalysts can be synthesized via co-precipitation. An aqueous solution containing copper and chromium salts (e.g., copper nitrate and chromium nitrate) is prepared. A precipitating agent, such as ammonium carbonate, is then added to precipitate the metal hydroxides or carbonates. The resulting precipitate is filtered, washed, dried, and calcined at a specific temperature to form the this compound spinel structure.

Catalytic Activity Testing

The catalytic activity for CO oxidation is typically measured using a fixed-bed reactor system.

  • Catalyst Loading: A known amount of the catalyst is placed in a quartz or stainless steel reactor tube and secured with quartz wool.

  • Pre-treatment: The catalyst is often pre-treated in a specific gas flow (e.g., helium or a reducing atmosphere like hydrogen) at an elevated temperature to clean the surface and activate the catalyst.[9]

  • Reaction Gas Feed: A gas mixture with a defined composition of CO, O₂, and an inert balance gas (e.g., helium or nitrogen) is introduced into the reactor at a controlled flow rate. The gas hourly space velocity (GHSV), which is the ratio of the total gas flow rate to the catalyst volume, is a critical parameter.

  • Temperature Programming: The temperature of the reactor is ramped up at a controlled rate (e.g., 5-10 °C/min) while the composition of the effluent gas is continuously monitored. This generates a "light-off curve," which plots CO conversion as a function of temperature.[9]

  • Product Analysis: The concentration of CO and CO₂ in the effluent gas is analyzed using techniques such as gas chromatography (GC) or mass spectrometry (MS) to determine the CO conversion.

A typical experimental setup for CO oxidation studies is illustrated in the following workflow diagram.

G Experimental Workflow for CO Oxidation Catalyst Testing cluster_gas_prep Gas Preparation cluster_reaction Reaction System cluster_analysis Analysis gas_cylinders Gas Cylinders (CO, O2, He/N2) mfc Mass Flow Controllers gas_cylinders->mfc Control Flow mixing_chamber Gas Mixing Chamber mfc->mixing_chamber reactor Fixed-Bed Reactor (with Catalyst) mixing_chamber->reactor gc_ms Gas Chromatograph / Mass Spectrometer reactor->gc_ms Effluent Gas furnace Furnace furnace->reactor Control Temp data_acq Data Acquisition gc_ms->data_acq

Caption: A typical experimental workflow for testing CO oxidation catalysts.

Reaction Mechanisms

The oxidation of CO on the surface of heterogeneous catalysts can proceed through different mechanisms, primarily the Langmuir-Hinshelwood and the Mars-van Krevelen pathways.

Langmuir-Hinshelwood Mechanism

This mechanism is commonly observed on noble metal catalysts like platinum.[1][2][10] It involves the adsorption of both CO and O₂ onto the catalyst surface, followed by a surface reaction between the adsorbed species to form CO₂.

G Langmuir-Hinshelwood Mechanism for CO Oxidation CO_gas CO(g) CO_ads CO(ads) CO_gas->CO_ads Adsorption O2_gas O2(g) O_ads 2O(ads) O2_gas->O_ads Dissociative Adsorption catalyst_surface Catalyst Surface CO2_ads CO2(ads) CO_ads->CO2_ads Surface Reaction O_ads->CO2_ads CO2_gas CO2(g) CO2_ads->CO2_gas Desorption

Caption: The Langmuir-Hinshelwood mechanism for CO oxidation on a catalyst surface.

Mars-van Krevelen Mechanism

This mechanism is often associated with metal oxide catalysts, including this compound and noble metals on reducible supports like CeO₂.[3][6] In this pathway, CO from the gas phase or weakly adsorbed CO reacts with an oxygen atom from the catalyst lattice, creating an oxygen vacancy. This vacancy is then refilled by gas-phase O₂.

G Mars-van Krevelen Mechanism for CO Oxidation CO_gas CO(g) catalyst_surface Catalyst Surface (M-O) CO_gas->catalyst_surface Reaction with Lattice Oxygen O2_gas 1/2 O2(g) reduced_surface Reduced Surface (M-□) O2_gas->reduced_surface Re-oxidation catalyst_surface->reduced_surface Forms Vacancy (□) CO2_gas CO2(g) catalyst_surface->CO2_gas reduced_surface->catalyst_surface

Caption: The Mars-van Krevelen mechanism for CO oxidation involving lattice oxygen.

Conclusion

Both noble metal and this compound catalysts are effective for CO oxidation. Noble metal catalysts generally exhibit higher activity at lower temperatures, but their high cost is a major consideration. This compound presents a cost-effective alternative with comparable performance, particularly at moderate to high temperatures. The choice of catalyst will ultimately depend on the specific application requirements, including operating temperature, desired conversion efficiency, and cost constraints. Further research focusing on direct, standardized comparisons of these catalyst systems will be invaluable for optimizing catalyst selection and design.

References

Unveiling the Active Sites of Copper Chromite Catalysts: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nature of active sites on heterogeneous catalysts like copper chromite is paramount for optimizing reaction efficiency and selectivity. This guide provides an objective comparison of key spectroscopic techniques used to elucidate the electronic and structural properties of copper and chromium active sites, supported by experimental data and detailed protocols.

This compound catalysts are widely employed in various industrial hydrogenation and dehydrogenation processes.[1][2] Their catalytic performance is intricately linked to the oxidation states and coordination environments of the copper and chromium species that constitute the active sites.[3][4] Spectroscopic techniques offer a powerful lens to probe these sites under various conditions, providing insights into the catalyst's behavior during activation and reaction. This guide compares three prominent techniques: X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Fine Structure (XAFS), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS).

Comparative Analysis of Spectroscopic Techniques

The selection of a spectroscopic technique depends on the specific information required. XPS is highly surface-sensitive and ideal for determining the elemental composition and oxidation states of the catalyst's outermost layers.[3][5] XAFS, on the other hand, provides bulk information about the local atomic structure and coordination environment of specific elements.[5][6] DRIFTS is a powerful tool for studying the adsorption of molecules on the catalyst surface and identifying reaction intermediates.[7][8]

Spectroscopic TechniqueInformation Provided on Active SitesKey Quantitative Data ExamplesAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) - Elemental composition of the catalyst surface- Oxidation states of Cu (Cu⁰, Cu⁺, Cu²⁺) and Cr (Cr³⁺, Cr⁶⁺)- Surface species and contaminants- Binding Energies (eV): - Cu 2p₃/₂: ~932.5 eV (Cu⁰/Cu⁺), ~934.5 eV (Cu²⁺) - Cr 2p₃/₂: ~576.5 eV (Cr³⁺), ~579.5 eV (Cr⁶⁺)- Atomic Concentrations (%) - High surface sensitivity (top few nanometers)- Provides quantitative elemental composition- Can distinguish between different oxidation states- Requires ultra-high vacuum conditions- Potential for sample damage from X-ray beam- May not be representative of the bulk catalyst
X-ray Absorption Fine Structure (XAFS) - XANES: Oxidation state and coordination geometry of Cu and Cr- EXAFS: Interatomic distances, coordination numbers, and disorder of neighboring atoms- Coordination Numbers: e.g., Cu-Cu coordination number of ~10 for metallic copper nanoparticles[5]- Interatomic Distances (Å): e.g., Cu-Cu distance of ~2.55 Å in metallic copper[5]- Absorption Edge Energies (eV) - Element-specific- Provides detailed local structural information- Can be performed in-situ under reaction conditions[5]- Provides average bulk information- Data analysis can be complex- Requires access to a synchrotron radiation source
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) - Identification of surface functional groups- Adsorption of probe molecules (e.g., CO, NO, NH₃) to identify different active sites- Monitoring of reaction intermediates and surface species under reaction conditions- Vibrational Frequencies (cm⁻¹): - CO adsorbed on Cu⁺: ~2110-2130 cm⁻¹ - CO adsorbed on Cu⁰: ~2050-2100 cm⁻¹ - C=O stretching in adsorbed aldehydes/ketones- High sensitivity to surface species- Can be used for in-situ and operando studies[7][9]- Non-destructive- Can be difficult to quantify surface species- Spectra can be complex with overlapping bands- Sample must be in powdered form

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. The following sections outline typical methodologies for the spectroscopic analysis of this compound catalysts.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: The this compound catalyst powder is pressed into a pellet or mounted on a sample holder using conductive carbon tape. The sample is then introduced into the XPS instrument's ultra-high vacuum (UHV) chamber. For in-situ reduction studies, the catalyst can be heated in a hydrogen atmosphere within a preparation chamber before being transferred to the analysis chamber.[5]

  • Instrumentation: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample. The photoemitted electrons are collected and analyzed by a hemispherical electron energy analyzer.

  • Data Acquisition: Survey scans are first acquired to identify all elements present on the surface. High-resolution scans are then performed for the Cu 2p, Cr 2p, O 1s, and C 1s regions. The C 1s peak from adventitious carbon at ~284.8 eV is often used for charge correction.[5]

  • Data Analysis: The acquired spectra are analyzed using specialized software (e.g., CasaXPS). Peak fitting and deconvolution are performed to determine the binding energies and relative concentrations of the different chemical states of copper and chromium.

X-ray Absorption Fine Structure (XAFS)
  • Sample Preparation: For ex-situ measurements, the catalyst powder is uniformly pressed into a self-supporting wafer of appropriate thickness. For in-situ experiments, the catalyst is loaded into a specialized cell that allows for gas flow and heating while collecting spectra.[5][10] The sample is typically reduced in-situ by flowing a mixture of H₂ and an inert gas (e.g., He or N₂) at elevated temperatures (e.g., 200-300 °C).[5]

  • Instrumentation: XAFS measurements are performed at a synchrotron radiation facility. A double-crystal monochromator is used to select the desired X-ray energy. The spectra are typically collected in transmission mode for concentrated samples or in fluorescence mode for dilute samples.

  • Data Acquisition: The X-ray energy is scanned across the Cu K-edge (~8979 eV) and Cr K-edge (~5989 eV). The absorption coefficient is measured as a function of energy.

  • Data Analysis: The XAFS data is processed and analyzed using software packages such as Athena and Artemis. The pre-edge region is subtracted, and the post-edge background is removed to normalize the data. The extended X-ray absorption fine structure (EXAFS) region is then Fourier transformed to obtain a radial distribution function, which provides information about the local atomic structure. The X-ray absorption near-edge structure (XANES) region provides information about the oxidation state and coordination geometry.[11][12]

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
  • Sample Preparation: A small amount of the powdered this compound catalyst is placed in a ceramic crucible within a DRIFTS cell. The cell is equipped with infrared-transparent windows (e.g., CaF₂ or ZnSe) and allows for heating and gas flow.[8] The catalyst is typically pre-treated in-situ under an inert gas flow at an elevated temperature to remove adsorbed water and other impurities. This is followed by reduction in a hydrogen flow.

  • Instrumentation: The DRIFTS cell is placed in the sample compartment of an FTIR spectrometer equipped with a DRIFTS accessory and a sensitive detector (e.g., MCT).

  • Data Acquisition: A background spectrum of the activated catalyst is collected under an inert atmosphere at the desired temperature. A probe molecule (e.g., CO) or reactant gas is then introduced into the cell, and spectra are collected at different time intervals or temperatures.

  • Data Analysis: The background spectrum is subtracted from the sample spectra to obtain the absorbance spectrum of the adsorbed species. The positions, shapes, and intensities of the vibrational bands are analyzed to identify the nature of the active sites and surface intermediates.[13]

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis of catalysts and the specific information obtained from each technique for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Catalyst Preparation & Pre-treatment synthesis Catalyst Synthesis pretreatment Pre-treatment (Calcination, Reduction) synthesis->pretreatment xps XPS Analysis pretreatment->xps xafs XAFS Analysis pretreatment->xafs drifts DRIFTS Analysis pretreatment->drifts process_xps XPS Data Processing (Charge Correction, Peak Fitting) xps->process_xps process_xafs XAFS Data Processing (Normalization, Fourier Transform) xafs->process_xafs process_drifts DRIFTS Data Processing (Background Subtraction) drifts->process_drifts surface_comp Surface Composition & Oxidation States process_xps->surface_comp local_structure Local Atomic Structure & Coordination process_xafs->local_structure surface_species Adsorbed Species & Intermediates process_drifts->surface_species

Caption: General workflow for the spectroscopic analysis of catalyst active sites.

Spectroscopic_Information cluster_catalyst This compound Catalyst cluster_techniques Spectroscopic Probes cluster_info Derived Information catalyst Cu-Cr Active Sites xps XPS catalyst->xps xafs XAFS catalyst->xafs drifts DRIFTS catalyst->drifts info_xps Surface Oxidation State (Cu⁰, Cu⁺, Cu²⁺, Cr³⁺, Cr⁶⁺) Surface Composition xps->info_xps info_xafs Bulk Oxidation State Coordination Environment (Cu-O, Cu-Cu, Cr-O bonds) Interatomic Distances xafs->info_xafs info_drifts Nature of Adsorption Sites (e.g., Lewis vs. Brønsted acid sites) Identification of Surface Intermediates drifts->info_drifts

References

A Comparative Guide to the Kinetics of Hydrogenation Reactions with Copper Chromite and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of copper chromite catalysts in hydrogenation reactions, with a focus on furfural and fatty acid methyl ester hydrogenation. It delves into alternative catalysts, presenting supporting experimental data to offer a clear perspective on their relative efficiencies and characteristics. Detailed experimental protocols and visualizations of reaction mechanisms are included to support researchers in their catalyst selection and experimental design.

Executive Summary

This compound has long been a staple catalyst in industrial hydrogenation processes due to its high activity and selectivity, particularly for the conversion of aldehydes, ketones, and esters to their corresponding alcohols. However, growing environmental and health concerns associated with chromium toxicity have spurred the development of alternative catalytic systems. This guide evaluates the kinetic performance of this compound against prominent chromium-free alternatives, including copper aluminate, copper-zinc based catalysts, and catalysts employing other transition metals. The comparison is based on key kinetic parameters such as reaction rates, activation energies, and turnover frequencies (TOFs), providing a quantitative basis for catalyst selection.

Kinetic Performance in Furfural Hydrogenation

The selective hydrogenation of furfural to furfuryl alcohol is a critical reaction in biomass valorization. This compound has been the traditional catalyst for this process.

This compound

Kinetic studies of furfural hydrogenation over this compound catalysts often follow a Langmuir-Hinshelwood model. This model assumes that the reaction occurs on the catalyst surface and involves the adsorption of both furfural and hydrogen. The surface reaction is typically the rate-determining step. It has been proposed that both Cu⁰ and Cu⁺ species play a crucial role, where Cu⁰ activates hydrogen and Cu⁺ centers interact with the carbonyl group of furfural.[1]

The reaction rate exhibits a volcano-shaped profile with respect to temperature, with an optimal temperature around 200°C for vapor-phase hydrogenation.[2] Deactivation of the catalyst can occur due to coking or the coverage of active copper sites by chromium species at higher temperatures.[2][3]

Alternative Catalysts

Several chromium-free alternatives have been investigated for furfural hydrogenation, with a focus on copper-based catalysts on various supports and other transition metals.

  • Copper-Zinc-Alumina (Cu/ZnO/Al₂O₃): Commercial copper-zinc-alumina catalysts, typically used for methanol synthesis and the water-gas shift reaction, have shown promising results in furfural hydrogenation. These catalysts can achieve high selectivity to furfuryl alcohol and exhibit good stability.[4]

  • Other Transition Metals (Pd, Ni, Pt, Ru): Catalysts based on palladium, nickel, platinum, and ruthenium have also been explored.[5] While often exhibiting high activity, their selectivity can be a challenge, sometimes leading to over-hydrogenation to tetrahydrofurfuryl alcohol or ring-opening products.

Comparative Kinetic Data for Furfural Hydrogenation
CatalystReaction PhaseTemperature (°C)Pressure (bar)Furfural Conversion (%)Furfuryl Alcohol Selectivity (%)Turnover Frequency (TOF) (s⁻¹)Activation Energy (kJ/mol)Reference
This compound Vapor2001>95>95~0.3~50[4][5]
Cu/ZnO/Al₂O₃ (R120) Vapor1901~70>980.31N/A[4]
Cu/ZnO/Al₂O₃ (W220) Vapor1901~40>980.15N/A[4]
CuNi Alloy N/AN/AN/AN/AHigh1-3 orders of magnitude higher than monometallic CuN/A[5]
Pt/C Liquid130-17510.3-20.6HighHighN/AN/A[6]
Raney Nickel Liquid1101596 (Yield)N/AN/A24.7 (for furfural to furfuryl alcohol)[7][8]

Note: N/A indicates that the data was not available in the cited sources. The presented data is for comparative purposes and may have been obtained under slightly different experimental conditions.

Kinetic Performance in Fatty Acid Methyl Ester (FAME) Hydrogenation

The hydrogenation of fatty acid methyl esters to fatty alcohols is a large-scale industrial process for the production of detergents, surfactants, and other oleochemicals.

This compound

This compound is a well-established catalyst for this reaction, typically operating at high pressures (20-100 bar) and temperatures (160-270°C).[9] The process is a continuous vapor-phase reaction over a fixed-bed catalyst. The addition of promoters like barium can enhance catalyst performance.

Alternative Catalysts

Due to the toxicity of chromium, there is a strong industrial drive to find safer alternatives.

  • Copper-Manganese Catalysts: Copper-manganese catalysts have been investigated as a chromium-free alternative for FAME hydrogenation.[10]

  • Copper Catalysts on Various Supports: Copper supported on materials like silica (SiO₂) and alumina (Al₂O₃) are also being explored. The nature of the support can significantly influence the catalytic activity and selectivity.[11][12] The simultaneous presence of Cu⁰ and Cu⁺ centers is believed to be crucial for efficient ester hydrogenation.[11]

Comparative Data for FAME Hydrogenation
CatalystReaction PhaseTemperature (°C)Pressure (bar)SubstrateKey FindingsReference
This compound Vapor160-27020-100Fatty Acid Methyl EstersHigh yields of fatty alcohols.[9]
This compound (Na-promoted) Vapor22040Fatty Methyl EsterIncreased selectivity for fatty alcohol with increasing Na content.[9]
Cu on SiO₂ with co-precipitated Al₂O₃ Liquid2402.5Methyl Butyrate, Methyl Hexanoate, Methyl StearateEster conversion >50%, alcohol selectivity 40-70%.[11][12]

Experimental Protocols

Vapor-Phase Furfural Hydrogenation

A detailed experimental setup for studying the kinetics of vapor-phase furfural hydrogenation typically involves a fixed-bed reactor system.

  • Catalyst Preparation and Activation: The this compound or alternative catalyst is typically crushed and sieved to a specific particle size (e.g., 0.20-0.25 mm).[13] Before the reaction, the catalyst is activated in-situ by reduction in a stream of hydrogen (e.g., 10% H₂ in an inert gas) at an elevated temperature (e.g., 200-400°C).[2]

  • Reaction Setup: A continuous flow fixed-bed reactor, often made of quartz or stainless steel, is used. The catalyst is packed in the reactor, and the temperature is controlled by a furnace.

  • Reactant Feed: A mixture of furfural vapor and hydrogen is fed into the reactor. The furfural vapor is typically generated by passing a carrier gas (like helium or nitrogen) through a bubbler containing liquid furfural. The flow rates of all gases are controlled by mass flow controllers to maintain a specific H₂:furfural molar ratio (e.g., 25:1).[2]

  • Product Analysis: The reactor outlet stream is analyzed using an online gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column) and a detector (e.g., a flame ionization detector - FID) to determine the concentrations of reactants and products.

  • Kinetic Measurements: To obtain kinetic data, experiments are performed at different temperatures, partial pressures of reactants, and space velocities. Preliminary experiments are crucial to ensure that the reaction is not limited by external or internal diffusion.[13]

Liquid-Phase Fatty Acid Methyl Ester Hydrogenation

For liquid-phase hydrogenation of FAMEs, a batch or semi-batch autoclave reactor is commonly employed.

  • Catalyst Preparation and Activation: The powdered catalyst is typically activated ex-situ or in-situ under a hydrogen atmosphere at a specific temperature and pressure before the introduction of the reactant.

  • Reaction Setup: A high-pressure autoclave made of stainless steel is used. It is equipped with a mechanical stirrer to ensure good mixing and overcome mass transfer limitations. The reactor is heated to the desired reaction temperature.

  • Reaction Procedure: The fatty acid methyl ester and a solvent (if used) are charged into the autoclave along with the activated catalyst. The reactor is then pressurized with hydrogen to the desired pressure. The reaction is carried out for a specific duration, and samples are withdrawn periodically for analysis.

  • Product Analysis: The collected samples are analyzed by gas chromatography (GC) to determine the conversion of the ester and the selectivity towards the corresponding fatty alcohol.

Reaction Mechanisms and Visualizations

The hydrogenation of furfural over copper-based catalysts is widely believed to proceed through a Langmuir-Hinshelwood mechanism. This involves the following key steps:

  • Adsorption of Reactants: Both furfural and hydrogen adsorb onto the active sites of the catalyst surface. Hydrogen typically undergoes dissociative adsorption to form adsorbed hydrogen atoms.

  • Surface Reaction: The adsorbed furfural molecule reacts with the adsorbed hydrogen atoms in a stepwise manner to form an intermediate, which then further reacts to form furfuryl alcohol.

  • Desorption of Product: The final product, furfuryl alcohol, desorbs from the catalyst surface, making the active sites available for further reaction cycles.

Langmuir_Hinshelwood_Furfural cluster_catalyst_surface Catalyst Surface Furfural_gas Furfural (gas) Furfural_ads Furfural (adsorbed) Furfural_gas->Furfural_ads Adsorption H2_gas H2 (gas) H_ads 2H (adsorbed) H2_gas->H_ads Dissociative Adsorption Furfuryl_Alcohol_gas Furfuryl Alcohol (gas) Intermediate_ads Intermediate (adsorbed) Furfural_ads->Intermediate_ads Surface Reaction (Rate Determining Step) Furfuryl_Alcohol_ads Furfuryl Alcohol (adsorbed) Intermediate_ads->Furfuryl_Alcohol_ads Surface Reaction Furfuryl_Alcohol_ads->Furfuryl_Alcohol_gas Desorption

Caption: Langmuir-Hinshelwood mechanism for furfural hydrogenation.

The following diagram illustrates a typical experimental workflow for a kinetic study of a gas-phase hydrogenation reaction.

Experimental_Workflow_Gas_Phase cluster_prep Catalyst Preparation & Loading cluster_activation Catalyst Activation cluster_reaction Hydrogenation Reaction cluster_analysis Data Acquisition & Analysis Catalyst_Prep Catalyst Crushing & Sieving Reactor_Loading Loading into Fixed-Bed Reactor Catalyst_Prep->Reactor_Loading Inert_Flow Inert Gas Flow (e.g., N2) H2_Reduction H2 Reduction at Elevated Temp. Inert_Flow->H2_Reduction Reactant_Feed Introduce Reactant & H2 Flow H2_Reduction->Reactant_Feed Set_Conditions Set Temperature & Pressure Reactant_Feed->Set_Conditions Steady_State Achieve Steady-State Set_Conditions->Steady_State Online_GC Online GC Analysis of Products Steady_State->Online_GC Vary_Params Vary Reaction Parameters (T, P, Flow Rate) Online_GC->Vary_Params Kinetic_Modeling Kinetic Modeling (e.g., L-H) Vary_Params->Kinetic_Modeling

Caption: Experimental workflow for a gas-phase hydrogenation kinetic study.

Conclusion

While this compound remains an effective catalyst for many hydrogenation reactions, the development of chromium-free alternatives is crucial for sustainable chemical production. This guide highlights that copper-based catalysts, particularly those supported on mixed oxides like ZnO and Al₂O₃, present viable and, in some cases, superior alternatives in terms of activity and stability for reactions like furfural hydrogenation. For fatty acid methyl ester hydrogenation, chromium-free copper catalysts are also emerging as promising substitutes.

The choice of catalyst will ultimately depend on the specific reaction, desired product selectivity, and process conditions. The provided kinetic data and experimental protocols offer a foundation for researchers to make informed decisions and to design and conduct their own catalytic studies. Further research focusing on direct comparative studies under standardized conditions will be invaluable in accelerating the transition to more environmentally benign catalytic processes.

References

Evaluating the Selectivity of Copper Chromite Catalyst Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to achieving desired reaction outcomes. Copper chromite catalysts are widely recognized for their efficacy in selective hydrogenation reactions, a critical process in the synthesis of pharmaceuticals and fine chemicals.[1][2] This guide provides a comparative analysis of different this compound catalyst preparations, focusing on their selectivity in key chemical transformations. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate catalyst for specific research and development needs.

The catalytic activity and selectivity of this compound are highly dependent on its preparation method.[1][2] Different synthesis routes, such as co-precipitation, impregnation, and thermal decomposition of precursors, lead to variations in the catalyst's physical and chemical properties, including crystallinity, particle size, and the nature of the active copper species.[1][3] These factors, in turn, significantly influence the catalyst's performance in selectively hydrogenating specific functional groups.

Comparative Performance Data

The following table summarizes the performance of this compound catalysts prepared by different methods in the selective hydrogenation of various substrates. This data highlights how the preparation route can be tailored to optimize selectivity for a desired product.

Catalyst Preparation MethodSubstrateDesired ProductConversion (%)Selectivity (%)Reaction ConditionsSource
Co-precipitation FurfuralFurfuryl Alcohol~100>98200 °C, H₂ atmosphere[4]
Impregnation Glycerol1,2-Propanediol54.885.0473 K, 1.4 MPa H₂[1]
Thermal Decomposition Diethyl MaleateTetrahydrofuranHighHighNot specified[5]
Commercial (BASF Cu 1800P) FurfuralFurfuryl AlcoholHighHighVapor Phase[4]
ALD Overcoating FurfuralFurfuryl Alcohol>95>98Not specified[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized experimental protocols for the preparation and evaluation of this compound catalysts.

Catalyst Preparation via Co-precipitation

The co-precipitation method is a common technique for synthesizing this compound catalysts.[3]

  • Precursor Preparation: Aqueous solutions of copper nitrate ([Cu(NO₃)₂]) and ammonium dichromate ([(NH₄)₂Cr₂O₇]) are prepared.

  • Precipitation: The solutions are mixed, and a precipitating agent, such as ammonium hydroxide (NH₄OH), is added to induce the co-precipitation of a copper-chromium precursor.[3] The pH and temperature during precipitation are critical parameters that affect the catalyst's properties.

  • Washing and Drying: The resulting precipitate is thoroughly washed with deionized water to remove impurities and then dried, typically in an oven at around 100-120 °C.

  • Calcination: The dried precursor is calcined in air at elevated temperatures (e.g., 400-500 °C) to decompose the precursor and form the this compound spinel structure.[3]

Catalyst Characterization

To understand the relationship between the catalyst's properties and its performance, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and determine the crystallite size.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and particle size distribution of the catalyst.

  • N₂ Physisorption (BET analysis): To measure the surface area and pore size distribution.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the copper species in the catalyst.

Catalytic Activity and Selectivity Testing

The performance of the prepared catalysts is evaluated in a reactor system under controlled conditions.

  • Reactor Setup: A high-pressure batch or continuous flow reactor is typically used.

  • Catalyst Activation: Prior to the reaction, the catalyst is often activated (pre-reduced) in a stream of hydrogen at a specific temperature to generate the active metallic copper sites.[3]

  • Reaction Procedure: The substrate is introduced into the reactor along with the activated catalyst and pressurized with hydrogen. The reaction is carried out at a set temperature and pressure for a specific duration.

  • Product Analysis: The reaction products are collected and analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactant and the selectivity towards the desired product.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the preparation and evaluation of this compound catalysts.

G Experimental Workflow for Evaluating this compound Catalyst Selectivity cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_eval Catalytic Evaluation start Precursor Solutions (e.g., Cu(NO₃)₂, (NH₄)₂Cr₂O₇) precipitate Co-precipitation (Control pH, Temp) start->precipitate wash_dry Washing & Drying precipitate->wash_dry calcine Calcination wash_dry->calcine xrd XRD calcine->xrd tem TEM calcine->tem bet BET calcine->bet tpr TPR calcine->tpr activate Catalyst Activation (H₂ Reduction) calcine->activate react Hydrogenation Reaction (Substrate, H₂, Temp, Pressure) activate->react analyze Product Analysis (GC/HPLC) react->analyze data data analyze->data Calculate Conversion & Selectivity

Workflow for this compound catalyst preparation and evaluation.

This guide provides a foundational understanding of the factors influencing the selectivity of this compound catalysts. For professionals in drug development and chemical synthesis, a careful consideration of the catalyst preparation method is essential for achieving optimal results in selective hydrogenation reactions. Further investigation into the specific promoters and supports can also lead to enhanced catalytic performance.

References

Unveiling the Local Atomic Environment of Copper Chromite: A Comparative Guide to XAFS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a deeper understanding of the atomic-scale structure of copper chromite (CuCr₂O₄), X-ray Absorption Fine Structure (XAFS) spectroscopy offers a powerful analytical lens. This guide provides a comprehensive comparison of XAFS with other common characterization techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for your research needs.

This compound, a spinel-structured oxide, finds application in various catalytic processes. Its performance is intrinsically linked to the local coordination environment and oxidation state of the copper and chromium atoms. While traditional techniques provide valuable bulk information, XAFS excels at elucidating the element-specific local structure, which is crucial for understanding reaction mechanisms and developing improved materials.

Probing the Structure of this compound: XAFS vs. Alternatives

The choice of analytical technique depends on the specific structural information required. While X-ray Diffraction (XRD) reveals long-range crystallographic order and X-ray Photoelectron Spectroscopy (XPS) probes surface elemental composition and oxidation states, XAFS provides quantitative details about the local atomic arrangement around a specific element.

FeatureX-ray Absorption Fine Structure (XAFS)X-ray Diffraction (XRD)X-ray Photoelectron Spectroscopy (XPS)
Information Provided Local atomic environment (bond distances, coordination numbers), oxidation state, and site symmetry.Long-range crystal structure, phase identification, lattice parameters, and crystallite size.Surface elemental composition and oxidation states.
Sample Form Solid, liquid, or gas; crystalline or amorphous.Crystalline solids.Solids, thin films.
Sensitivity Element-specific, sensitive to local distortions.Sensitive to long-range order.Surface-sensitive (top few nanometers).
Quantitative Analysis Provides precise bond lengths and coordination numbers.Provides lattice parameters and phase quantification.Provides relative atomic concentrations on the surface.
Limitations Does not provide information on long-range order. Data analysis can be complex.Not suitable for amorphous materials. Provides average structural information.Not a bulk technique. Can be affected by surface contamination.

Quantitative Insights from XAFS: A Data-Driven Comparison

XAFS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides quantitative information about the local atomic environment, such as bond distances and coordination numbers.

For this compound, with its normal spinel structure, the Cu²⁺ ions are expected to occupy tetrahedral sites. The Cu K-edge XANES spectrum of CuCr₂O₄ exhibits a characteristic pre-edge feature that is indicative of this tetrahedral coordination, distinguishing it from octahedrally coordinated copper in other spinel structures.[1]

EXAFS analysis provides even more detailed structural parameters. The following table summarizes typical quantitative results obtained from the analysis of the Cu K-edge EXAFS of this compound.

Scattering PathCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Cu-O41.950.006

Data sourced from EXAFS analysis of CuCr₂O₄.[1]

Experimental Protocols for XAFS Analysis

A successful XAFS experiment requires careful sample preparation, data acquisition, and rigorous data analysis.

Sample Preparation
  • Dilution: The this compound sample is typically diluted with an X-ray transparent material, such as boron nitride or cellulose, to achieve an appropriate absorption edge step. A general guideline is to aim for a total absorption of approximately 2.0 with a copper edge step of about 0.5.[2]

  • Homogenization: The mixture is thoroughly ground to ensure homogeneity.

  • Pelletizing: The homogenized powder is pressed into a self-supporting pellet of uniform thickness.

Data Acquisition
  • Beamline Setup: The experiment is conducted at a synchrotron radiation source on a dedicated XAFS beamline. A double-crystal monochromator is used to select the desired X-ray energy.

  • Measurement Mode: Data is typically collected in transmission mode. Ionization chambers are used to measure the incident (I₀) and transmitted (I) X-ray intensities.

  • Energy Scan: The X-ray energy is scanned across the Cu K-edge (around 8979 eV). The scan range should cover the pre-edge, edge, and a significant portion of the EXAFS region (typically up to 1000 eV above the edge).

  • Calibration: A copper foil spectrum is recorded simultaneously with each sample scan for accurate energy calibration.[2]

Data Analysis
  • Data Reduction: The raw data (I₀ and I) are converted to absorption (μ(E)) using the formula μ(E) = ln(I₀/I).

  • Background Subtraction: A pre-edge background is subtracted, and the spectrum is normalized to the edge jump. A post-edge background is then removed to isolate the EXAFS oscillations (χ(k)).

  • Fourier Transform: The EXAFS data in k-space (χ(k)) is Fourier transformed to obtain a pseudo-radial distribution function in R-space. This provides a visual representation of the different coordination shells around the absorbing atom.

  • Fitting: The EXAFS equation is used to fit the experimental data. Theoretical scattering paths are calculated using software like FEFF. The fitting process refines structural parameters such as coordination number (N), bond distance (R), and the Debye-Waller factor (σ²). Software packages like Demeter (which includes Athena for data processing and Artemis for EXAFS fitting) are commonly used for this purpose.

Visualizing the Workflow and Comparative Analysis

The following diagrams, generated using the DOT language, illustrate the experimental workflow of XAFS analysis and a logical comparison of the information obtained from XAFS, XRD, and XPS.

XAFS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dilution Dilution with BN/Cellulose Homogenization Homogenization Dilution->Homogenization Pelletizing Pelletizing Homogenization->Pelletizing Beamline Synchrotron Beamline Pelletizing->Beamline Transmission Transmission Mode Beamline->Transmission EnergyScan Energy Scan (Cu K-edge) Transmission->EnergyScan Calibration Energy Calibration EnergyScan->Calibration Reduction Data Reduction (μ(E)) Calibration->Reduction Background Background Subtraction (χ(k)) Reduction->Background FT Fourier Transform (R-space) Background->FT Fitting EXAFS Fitting (Artemis/FEFF) FT->Fitting Structural_Parameters Structural_Parameters Fitting->Structural_Parameters Structural Parameters (N, R, σ²)

Fig 1. Experimental workflow for XAFS analysis of this compound.

Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Copper_Chromite This compound (CuCr₂O₄) Structural Characterization XAFS XAFS Copper_Chromite->XAFS XRD XRD Copper_Chromite->XRD XPS XPS Copper_Chromite->XPS Local_Structure Local Atomic Environment (Bond Lengths, CN) XAFS->Local_Structure Oxidation_State Oxidation State & Site Symmetry XAFS->Oxidation_State Crystal_Structure Crystal Structure & Phase Purity XRD->Crystal_Structure Surface_Composition Surface Composition & Oxidation State XPS->Surface_Composition

Fig 2. Comparison of information from XAFS, XRD, and XPS.

References

Validating the Vanguard: A Comparative Guide to Copper Chromite's Catalytic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal, dictating reaction efficiency, selectivity, and overall process viability. Copper chromite has long been a stalwart catalyst in various industrial hydrogenation and hydrogenolysis reactions. This guide provides an objective comparison of this compound's performance against contemporary alternatives in two key reactions: the hydrogenolysis of glycerol and the hydrogenation of furfural, supported by experimental data and detailed protocols.

Glycerol Hydrogenolysis to 1,2-Propanediol

The conversion of glycerol, a byproduct of biodiesel production, into valuable chemicals like 1,2-propanediol (1,2-PG) is a critical process in green chemistry. This compound has demonstrated significant efficacy in this reaction.

Catalytic Mechanism of this compound

The hydrogenolysis of glycerol over copper-based catalysts is generally accepted to proceed via a two-step mechanism. The first and rate-determining step is the dehydration of glycerol to an intermediate, acetol. The second step involves the hydrogenation of acetol to 1,2-PG. The acidity of the catalyst plays a crucial role in the initial dehydration step. Studies on barium-promoted this compound have shown that increased acidity facilitates the dehydration of glycerol to acetol, enhancing the overall reaction rate.[1][2]

Performance Comparison

This compound catalysts, particularly when promoted, exhibit high selectivity towards 1,2-propanediol. While catalysts based on platinum group metals can show higher activity, they often have lower selectivity.[3] Other copper-based catalysts also provide a viable alternative.

CatalystGlycerol Conversion (%)Selectivity to 1,2-Propanediol (%)Temperature (°C)H₂ Pressure (bar)Reaction Time (h)Source
This compound (Lab-prepared, 3:1 Cu:Cr) 80% (approx.)High1801424[4]
Barium-promoted this compound 34%85%Not SpecifiedNot SpecifiedNot Specified[2]
Ru/Cu-Cr 43%94%1802024[5]
Cu/Al₂O₃ up to 70%up to 90%Not SpecifiedNot SpecifiedNot Specified[3]
Cu/ZnO up to 70%up to 90%Not SpecifiedNot SpecifiedNot Specified[3]
Experimental Protocols

Catalyst Preparation (Co-precipitation for this compound): Mixed oxides with varying Cu:Cr atomic ratios (e.g., 1:1, 3:1, 1:3) are prepared by the coprecipitation of their aqueous nitrate precursor solutions.[4][5] Promoted catalysts are prepared using a simultaneous co-precipitation and digestion technique.[1][2] For supported catalysts, wet impregnation is used to load a metal like Ruthenium onto the prepared this compound.[5]

Glycerol Hydrogenolysis Reaction (Batch Reactor): The reaction is typically carried out in a high-pressure autoclave. For example, a reaction mixture may consist of a 5.0 ml aqueous solution of glycerol (e.g., 80%) and 0.5 g of the catalyst.[4] The autoclave is purged with H₂ and then pressurized to the desired level (e.g., 14-20 bar). The reactor is heated to the reaction temperature (e.g., 180°C) for a specific duration (e.g., 24 hours).[4][5] Upon completion, the reactor is cooled, and the products are analyzed, often using gas chromatography, with an internal standard like n-butanol.[4]

Visualizing the Pathway

Glycerol_Hydrogenolysis cluster_catalyst This compound Catalyst Glycerol Glycerol Dehydration Dehydration (Acid Sites) Glycerol->Dehydration -H₂O Acetol Acetol (Intermediate) Hydrogenation Hydrogenation (Cu⁰ Sites) Acetol->Hydrogenation +H₂ PG_1_2 1,2-Propanediol PG_1_3 1,3-Propanediol Degradation Degradation Products Dehydration->Acetol Hydrogenation->PG_1_2 Major Product Hydrogenation->PG_1_3 Minor Product Hydrogenation->Degradation Side Reactions

Caption: Proposed reaction pathway for glycerol hydrogenolysis over a this compound catalyst.

Furfural Hydrogenation to Furfuryl Alcohol

The selective hydrogenation of furfural, a biomass-derived aldehyde, to furfuryl alcohol is a cornerstone of the fine chemicals industry. This compound has been the industrial catalyst of choice for this process for decades.[6]

Catalytic Mechanism of this compound

The mechanism of furfural hydrogenation on this compound has been a subject of extensive research, particularly concerning the nature of the active copper sites. It is proposed that both metallic copper (Cu⁰) and Cu⁺ species play a role.[6] The prevailing theory suggests that Cu⁰ sites are responsible for activating hydrogen, while Cu⁺ centers interact with the carbonyl group of the furfural molecule.[6] However, other studies using advanced techniques like in-situ X-ray Absorption Fine Structure (XAFS) have identified metallic Cu as the primary active species for this reaction.[7][8][9] Catalyst deactivation can occur through poisoning by polymeric species formed from reactants or products.[7][9]

Performance Comparison

This compound catalysts offer excellent selectivity and high conversion rates for furfural hydrogenation. A key advantage is their performance under relatively low pressures compared to other systems.

CatalystFurfural Conversion (%)Selectivity to Furfuryl Alcohol (%)Temperature (°C)H₂ Pressure (atm)Source
This compound (Improved Activity) ~100%98.4%180< 30[10]
Commercial this compound (BASF Cu 1800P) Varies with WHSVHigh150 - 300Not specified (Vapor phase)[7]
Cu/Na₂OₓSiO₂ Not specified99%177Not specified[6]
Experimental Protocols

Catalyst Preparation (Decomposition of Complex): An improved activity this compound catalyst can be prepared by forming a basic copper ammonium chromate complex. This complex is then decomposed by sintering at a strictly controlled temperature around 300°C (preferably 275°C ± 5°C) to yield the final active catalyst.[10]

Furfural Hydrogenation Reaction (Liquid Phase): The reaction can be performed in a batch autoclave. For instance, furfural is mixed with the this compound catalyst. The autoclave is pressurized with hydrogen (e.g., up to 425 psig or ~29 atm) and heated to the reaction temperature (e.g., 180°C).[10] The reaction progress is monitored until completion.

Furfural Hydrogenation Reaction (Vapor Phase): For vapor-phase reactions, a typical setup involves a fixed-bed reactor. The reaction feed consists of furfural and hydrogen (e.g., 2% furfural, 50% H₂). The reaction is studied isothermally at various temperatures (e.g., 150-300°C).[7] The weight hourly space velocity (WHSV) of furfural is varied to study its effect on conversion and selectivity.[7]

Visualizing the Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Characterization Prep Synthesis (e.g., Co-precipitation) Calc Calcination Prep->Calc Act Activation/Reduction (H₂ flow) Calc->Act Load Load Catalyst & Reactants into Reactor Act->Load React Set Reaction Conditions (Temp, Pressure, Time) Load->React Run Run Experiment React->Run Sample Collect Products Run->Sample Char Post-Reaction Catalyst Characterization Run->Char Analyze Product Analysis (e.g., GC, HPLC) Sample->Analyze

Caption: A generalized experimental workflow for catalyst performance validation.

Conclusion

This compound remains a highly effective and industrially relevant catalyst for key chemical transformations such as glycerol hydrogenolysis and furfural hydrogenation. Its high selectivity, particularly towards desired alcohols, is a significant advantage. While alternative catalysts, including those based on other copper formulations or precious metals, exist, this compound often provides a balanced and economically viable performance. Understanding its catalytic mechanism, which hinges on the interplay of copper oxidation states and support acidity, allows for targeted improvements through the use of promoters and optimized preparation methods, ensuring its continued relevance in the chemical and pharmaceutical industries.

References

Safety Operating Guide

Proper Disposal of Copper Chromite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of copper chromite is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures in a well-ventilated area.[1][2] Personnel must wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses with side-shields, and protective clothing to avoid contact with skin and eyes.[1][2][3] Steps should be taken to avoid the formation of dust and aerosols.[1][2] In case of accidental contact, immediate actions should be taken:

  • After skin contact: Immediately wash off with soap and plenty of water and seek medical attention.[1]

  • After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • If ingested: Rinse the mouth with water. Do not induce vomiting and call a doctor or Poison Control Center immediately.[1]

Step-by-Step Disposal Plan

This compound is considered a hazardous substance and must be disposed of in accordance with local, state, and federal regulations.[4][5] It is very toxic to aquatic life with long-lasting effects, and its discharge into the environment must be avoided.[2][6]

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials from spills, in a suitable, clean, dry, and clearly labeled closed container.[2][3]

  • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[1][2][3]

2. Disposal Method Selection:

  • Licensed Chemical Destruction Plant: The recommended method of disposal is to send the material to a licensed chemical destruction plant.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1] This should be performed in a chemical incinerator equipped with an afterburner and scrubber.[2][6]

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[2][6]

  • Landfill: Landfill disposal may be suitable in some cases, but direct disposal into the environment is strongly advised against.[7]

Important Considerations:

  • Do Not discharge this compound waste to sewer systems.[1]

  • Do Not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[1]

Quantitative Data

Currently, publicly available safety data sheets and disposal guides for this compound do not provide specific quantitative data such as concentration limits for disposal or specific pH ranges for treatment. This information is typically determined by local and national regulations. Professionals are advised to consult their institution's environmental health and safety department and local regulatory agencies for specific quantitative requirements.

Experimental Protocols

The provided information focuses on safety and disposal procedures rather than experimental protocols for waste treatment. The methodologies for processes like controlled incineration or treatment at a chemical destruction plant are proprietary to the specialized waste management facilities that perform them.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal Options cluster_3 Prohibited Actions A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D I Do NOT Discharge to Sewer J Do NOT Contaminate Soil or Water E Contact Licensed Waste Disposal Service D->E F Transport to a Licensed Chemical Destruction Plant E->F G Controlled Incineration with Flue Gas Scrubbing E->G H Offer to a Licensed Disposal Company E->H

References

Essential Safety and Handling of Copper Chromite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potentially hazardous materials like copper chromite. This document provides immediate and essential safety protocols, logistical information for handling, and disposal plans for this compound, fostering a culture of safety and trust.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an oxidizing solid that may intensify fire and can cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approvedTo protect eyes from dust and splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile, PVC)Inspected prior to useTo prevent skin contact with the product.[1][2][4]
Impervious clothing/lab coatSelected based on concentration and amount of substanceTo protect the body from exposure.[1][2]
Respiratory Protection Air-purifying respirator with appropriate cartridges (e.g., N100 or P3) or a full-face supplied air respiratorNIOSH (US) or CEN (EU) approvedTo be used when engineering controls are insufficient or during emergency situations to prevent inhalation of dust.[1][2]

Occupational Exposure Limits

Monitoring the concentration of airborne contaminants is a critical aspect of laboratory safety. The following table summarizes the occupational exposure limits for this compound dust and fume.

OrganizationExposure Limit TypeValueForm
OSHA (US) Ceiling0.1 mg/m³-
ACGIH (US) TWA1 mg/m³Dust and mist
TWA0.2 mg/m³Fume

Source: Chem Service SDS[3] TWA: Time-Weighted Average

Procedural Guidance for Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2][5]

  • Keep the substance away from clothing and other combustible materials.[1][2][3]

  • Avoid contact with skin and eyes.[1][2]

  • Use non-sparking tools to prevent ignition.[5]

  • Wash hands thoroughly after handling and before breaks.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][5]

  • Keep the container tightly closed.[2][5]

  • Store away from incompatible materials and sources of heat or ignition.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteAction
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]

Spill and Leak Response:

  • Evacuate personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment as outlined in Section 1.[1][2]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

  • Contain the spillage and collect it with a wet-brushing or an electrically protected vacuum cleaner.[1][2]

  • Place the collected material in a suitable, closed container for disposal.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.

  • Product Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2] Consider chemical incineration with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.[2]

Discharge into the environment must be avoided.[1]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Safety Glasses Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Recommended sequence for donning and doffing Personal Protective Equipment.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain Spill DonPPE->Contain Collect Collect with Wet Brush or HEPA Vacuum Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Response Complete Decontaminate->End Waste_Disposal_Plan cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Unused Unused Product Collect Collect in Labeled, Sealed Containers Unused->Collect Contaminated Contaminated PPE & Labware Contaminated->Collect Store Store in Designated Waste Area Collect->Store Licensed Transfer to Licensed Disposal Company Store->Licensed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.